VER-82576
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-[2,4-dichloro-5-(2-pyrrolidin-1-ylethoxy)phenyl]-N-ethylthieno[2,3-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Cl2N5O2S/c1-2-25-19(29)17-10-13-18(26-21(24)27-20(13)31-17)12-9-16(15(23)11-14(12)22)30-8-7-28-5-3-4-6-28/h9-11H,2-8H2,1H3,(H,25,29)(H2,24,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUNQSYQHHIVFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC2=C(N=C(N=C2S1)N)C3=CC(=C(C=C3Cl)Cl)OCCN4CCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649095 | |
| Record name | 2-Amino-4-{2,4-dichloro-5-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-N-ethylthieno[2,3-d]pyrimidine-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847559-80-2 | |
| Record name | 2-Amino-4-{2,4-dichloro-5-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-N-ethylthieno[2,3-d]pyrimidine-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
VER-82576: A Technical Guide to its Mechanism of Action as a Selective HSP90β Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
VER-82576, also known as NVP-BEP800, is a potent and selective, fully synthetic, orally bioavailable inhibitor of Heat Shock Protein 90 (HSP90).[1][2] It specifically targets the β-isoform of HSP90, a molecular chaperone crucial for the stability and function of numerous oncogenic "client" proteins.[3][4] By competitively inhibiting the N-terminal ATP-binding pocket of HSP90β, this compound disrupts the chaperone cycle, leading to the ubiquitination and subsequent proteasomal degradation of its client proteins.[1][3] This targeted disruption of oncoprotein homeostasis results in cell cycle arrest, induction of apoptosis, and potent antitumor activity in a variety of preclinical cancer models.[2][5] This technical guide provides an in-depth overview of the mechanism of action of this compound, including its biochemical activity, cellular effects, and the experimental protocols used to elucidate its function.
Core Mechanism of Action: HSP90 Inhibition
This compound functions as an ATP-competitive inhibitor of HSP90β.[3] The HSP90 protein is a critical molecular chaperone that facilitates the proper folding, stability, and activity of a wide array of client proteins, many of which are key drivers of oncogenesis.[6] The chaperone function of HSP90 is dependent on its ATPase activity, which drives a conformational cycle of client protein binding and release.[1] this compound binds to the N-terminal ATP-binding pocket of HSP90β, preventing the binding of ATP and locking the chaperone in a conformation that is unable to process client proteins effectively.[1][3] This leads to the dissociation of the HSP90-client protein complex and the subsequent degradation of the client protein via the ubiquitin-proteasome pathway.
dot
Caption: Mechanism of HSP90 Inhibition by this compound.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations.
Table 1: Biochemical Inhibitory Activity of this compound
| Target | Assay Type | IC50 | Reference |
| HSP90β | Fluorescence Polarization | 58 nM | [3][4][7] |
| Grp94 | Not Specified | 4.1 µM | [3] |
| Trap-1 | Not Specified | 5.5 µM | [3] |
| Topoisomerase II | Not Specified | >10 µM | [3] |
| Hsp70 | Not Specified | >10 µM | [3] |
Table 2: Anti-proliferative Activity (GI50) of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | GI50 | Reference |
| A375 | Melanoma | 38 nM | [3] |
| BT-474 | Breast Cancer | 53 nM | [8] |
| SK-BR-3 | Breast Cancer | 56 nM | [8] |
| MDA-MB-157 | Breast Cancer | 89 nM | [8] |
| MCF-7 | Breast Cancer | 118 nM | [8] |
| MDA-MB-468 | Breast Cancer | 173 nM | [8] |
| MDA-MB-231 | Breast Cancer | 190 nM | [8] |
| BT-20 | Breast Cancer | 162 nM | [8] |
| PC3 | Prostate Cancer | 1.05 µM | [3] |
Cellular Effects of this compound
The inhibition of HSP90 by this compound triggers a cascade of downstream cellular events, primarily the degradation of HSP90 client proteins, leading to cell cycle arrest and apoptosis.
Degradation of HSP90 Client Proteins
This compound treatment leads to the degradation of key oncogenic client proteins. In BT-474 and A375 cancer cell lines, this compound has been shown to induce the degradation of ErbB2, B-Raf(V600E), Raf-1, and Akt.[2] This depletion of critical signaling molecules disrupts multiple pathways essential for tumor cell proliferation and survival.
dot
Caption: Signaling pathways affected by this compound.
Cell Cycle Arrest and Apoptosis
By depleting client proteins involved in cell cycle progression and survival, this compound induces cell cycle arrest and apoptosis.[5] In A2058 and A549 cells, treatment with this compound leads to an increase in the percentage of cells in the G2/M phase.[3] In other cell lines such as BT-474 and HCT116, it induces an increase in the sub-G1 population, which is indicative of apoptosis.[3] The induction of apoptosis is further confirmed by the detection of cleaved poly(ADP-ribose) polymerase (PARP).[5]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Fluorescence Polarization Assay for HSP90β Inhibition
This assay is used to determine the IC50 of this compound for HSP90β by measuring its ability to displace a fluorescently labeled ligand.
-
Reagents and Materials:
-
Recombinant human HSP90β
-
Fluorescently labeled HSP90 ligand (e.g., TAMRA-radicicol)
-
This compound
-
Assay Buffer: 50 mM TRIS pH 7.4, 5 mM MgCl₂, 150 mM KCl, and 0.1% CHAPS[3]
-
Black 384-well assay plates
-
Plate reader capable of measuring fluorescence polarization
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add recombinant HSP90β and the fluorescently labeled ligand to the assay buffer.
-
Add the serially diluted this compound or vehicle control (DMSO) to the wells.
-
Incubate the plate at room temperature for 30-45 minutes.[3]
-
Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters.
-
The IC50 value is determined from the competition curve by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
dot
Caption: Experimental workflow for Fluorescence Polarization Assay.
Western Blot Analysis of HSP90 Client Protein Degradation
This protocol is used to assess the effect of this compound on the protein levels of HSP90 clients.
-
Reagents and Materials:
-
Cancer cell lines (e.g., BT-474, A375)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against client proteins (e.g., ErbB2, Raf-1, Akt) and a loading control (e.g., β-tubulin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Culture cells to 70-80% confluency and treat with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).[5]
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control.
-
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This method is used to determine the effect of this compound on cell cycle distribution.
-
Reagents and Materials:
-
Cancer cell lines
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound or vehicle control for a specified duration (e.g., 24 hours).[5]
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution by flow cytometry, acquiring at least 10,000 events per sample.
-
Analyze the data using cell cycle analysis software.
-
In Vivo Antitumor Activity
This compound has demonstrated significant antitumor efficacy in preclinical xenograft models. Oral administration of this compound was well-tolerated and led to robust, dose-dependent tumor growth inhibition, and in some cases, tumor regression in models such as the BT-474 breast cancer and A375 melanoma xenografts.[2] Pharmacodynamic studies in these models confirmed the on-target activity of this compound, showing modulation of HSP90 client proteins and downstream signaling pathways at doses that correlated with antitumor activity.[2][5]
Conclusion
This compound is a highly potent and selective HSP90β inhibitor with a well-defined mechanism of action. By competitively inhibiting the ATP-binding site of HSP90β, it disrupts the chaperone's function, leading to the degradation of a multitude of oncogenic client proteins. This results in the inhibition of critical cancer-promoting signaling pathways, ultimately causing cell cycle arrest and apoptosis. The robust preclinical data, including both in vitro and in vivo studies, highlight the therapeutic potential of this compound as a targeted anti-cancer agent. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating HSP90 inhibitors and their biological effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical antitumor activity of the orally available heat shock protein 90 inhibitor NVP-BEP800 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Novel Anti-Melanoma Compounds Are Efficacious in A375 Cell Line Xenograft Melanoma Model in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nanomicronspheres.com [nanomicronspheres.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
NVP-BEP800 HSP90 inhibitor
An In-depth Technical Guide to the HSP90 Inhibitor NVP-BEP800
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heat shock protein 90 (HSP90) is a highly conserved molecular chaperone that plays a critical role in the conformational maturation, stability, and function of numerous client proteins. Many of these client proteins are key mediators of signaling pathways that are fundamental to the hallmarks of cancer, including cell proliferation, survival, and angiogenesis. This has established HSP90 as a compelling therapeutic target for oncology. NVP-BEP800 is a potent, fully synthetic, and orally bioavailable small-molecule inhibitor that targets the N-terminal ATP-binding pocket of HSP90. By competitively inhibiting the ATPase activity of HSP90, NVP-BEP800 disrupts the chaperone cycle, leading to the ubiquitin-mediated proteasomal degradation of onco-proteins that are dependent on HSP90 for their stability. This guide provides a comprehensive technical overview of NVP-BEP800, consolidating data on its biochemical activity, cellular effects, and preclinical efficacy. It includes detailed experimental protocols and visual representations of its mechanism of action and relevant signaling pathways to support further research and development.
Mechanism of Action
NVP-BEP800 functions as an ATP-competitive inhibitor, binding to the N-terminal domain of HSP90.[1][2][3] This domain contains a highly conserved ATP-binding pocket, which is essential for the chaperone's function. The binding of ATP and its subsequent hydrolysis drive the conformational changes in HSP90 required to process client proteins. By occupying this pocket, NVP-BEP800 prevents ATP binding and locks the chaperone in an open, non-functional conformation. This leads to the dissociation of co-chaperones like p23 and the recruitment of ubiquitin ligases, which tag the destabilized client proteins for degradation by the proteasome.[4][5] The result is the simultaneous depletion of multiple oncogenic drivers, leading to cell cycle arrest, apoptosis, and potent antitumor activity.[1][4]
References
An In-depth Technical Guide to the Target Client Proteins of VER-82576
For Researchers, Scientists, and Drug Development Professionals
Abstract
VER-82576, also known as NVP-BEP800, is a potent and selective, orally available inhibitor of Heat Shock Protein 90β (HSP90β).[1][2][3] By binding to the N-terminal ATP-binding pocket of HSP90, this compound disrupts the chaperone's function, leading to the destabilization and subsequent proteasomal degradation of a wide array of "client" proteins.[3] Many of these client proteins are key components of oncogenic signaling pathways, making HSP90 an attractive target for cancer therapy. This guide provides a comprehensive overview of the known client proteins of this compound, detailed experimental protocols for their analysis, and visual representations of the associated signaling pathways and experimental workflows.
Introduction to this compound and HSP90
Heat Shock Protein 90 (HSP90) is a highly conserved molecular chaperone that plays a crucial role in the conformational maturation, stability, and activity of a diverse set of substrate proteins known as "clients".[4][5] In cancerous cells, HSP90 is often overexpressed and is critical for maintaining the function of mutated and overexpressed oncoproteins that drive tumor growth and survival.
This compound is a synthetic small molecule inhibitor that exhibits high selectivity for HSP90β, with a reported IC50 of 58 nM.[1][2][3] It shows significantly less activity against other HSP90 family members like Grp94 and TRAP1.[2][3] By inhibiting HSP90's ATPase activity, this compound disrupts the chaperone cycle, leading to the misfolding and degradation of its client proteins. This multi-pronged attack on various oncogenic pathways at once is the basis for its therapeutic potential.
Target Client Proteins of this compound
The inhibition of HSP90 by this compound leads to the degradation of a multitude of client proteins involved in cell proliferation, survival, and signal transduction. The following sections detail the key client proteins identified in the literature.
Kinases
A significant portion of HSP90 client proteins are kinases, which are central to many signaling pathways. This compound has been shown to induce the degradation of several important kinases:
-
SRC Family Kinases (SFKs): Lymphocyte-specific protein tyrosine kinase (LCK) and Lck/Yes-related novel protein tyrosine kinase (LYN) have been identified as crucial client proteins in T-cell and B-cell acute lymphoblastic leukemia (ALL), respectively. Inhibition of HSP90 by this compound leads to the destabilization of LCK and LYN.
-
ErbB2 (HER2): A receptor tyrosine kinase that is overexpressed in a subset of breast cancers. This compound treatment leads to the degradation of ErbB2.[3]
-
B-Raf(V600E) and Raf-1: Serine/threonine-specific protein kinases that are key components of the MAPK/ERK signaling pathway. This compound induces the degradation of both the mutated V600E form of B-Raf and Raf-1.[3]
-
Akt: A serine/threonine kinase that is a central node in the PI3K/Akt/mTOR pathway, regulating cell survival and proliferation. This compound treatment results in Akt degradation.[3]
-
IKKβ (Inhibitor of nuclear factor kappa-B kinase subunit beta): A key kinase in the NF-κB signaling pathway, which is involved in inflammation and cell survival. This compound has been shown to suppress the expression of IKKβ protein in glioblastoma cells.[2]
Other Client Proteins
Beyond kinases, HSP90 supports a diverse range of other proteins. While specific studies on this compound are more focused on kinases, the broader HSP90 literature suggests that other client proteins are likely affected. These include:
-
Steroid Hormone Receptors: Such as the glucocorticoid receptor.
-
Transcription Factors: Including mutant p53 and HIF-1α.
-
Telomerase: The enzyme responsible for maintaining telomere length.
Quantitative Data on this compound Activity
The following tables summarize the quantitative data available for this compound, providing insights into its potency and efficacy in various contexts.
Table 1: Inhibitory and Growth Inhibition Concentrations of this compound
| Parameter | Target/Cell Line | Value | Reference |
| IC50 | HSP90β | 58 nM | [1][2][3] |
| Grp94 | 4.1 µM | [2][3] | |
| TRAP1 | 5.5 µM | [2][3] | |
| GI50 | A375 (Melanoma) | 38 nM | [2] |
| BT-474 (Breast Cancer) | 53 nM | ||
| PC3 (Prostate Cancer) | 1050 nM | [2] |
Table 2: Effect of this compound on Client Protein Phosphorylation and Degradation in BT-474 Cells
| Effect | Client Protein | IC50 | Reference |
| Dephosphorylation | Akt | 218 nM | [1] |
| ErbB2 | 39.5 nM | [1] | |
| Degradation | ErbB2 | 137 nM | [1] |
| Induction | Hsp70 | 207 nM | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on its client proteins.
Cell Culture and Treatment
-
Cell Lines: A variety of human cancer cell lines can be used, such as BT-474 (breast cancer), A375 (melanoma), and T98G (glioblastoma).
-
Culture Conditions: Cells should be maintained in the appropriate medium supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. For experiments, dilute the stock solution in the culture medium to the desired final concentrations. A vehicle control (DMSO) should always be included. Treatment times can range from a few hours to 48 hours, depending on the experiment.
Western Blot Analysis
This protocol is for assessing the degradation of HSP90 client proteins.
-
Cell Lysis:
-
After treatment with this compound, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against the client proteins of interest (e.g., anti-ErbB2, anti-Akt, anti-LCK) overnight at 4°C. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Immunoprecipitation (IP)
This protocol is for analyzing the interaction between HSP90 and its client proteins.
-
Cell Lysis: Prepare cell lysates as described in the Western Blot protocol.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G-agarose beads.
-
Incubate the pre-cleared lysate with an antibody against the protein of interest (e.g., anti-HSP90 or a specific client protein antibody) overnight at 4°C. An isotype control IgG should be used as a negative control.
-
Add fresh protein A/G-agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
-
Elution and Analysis:
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against the co-immunoprecipitated proteins.
-
Kinase Assay
This protocol is for assessing the effect of this compound on the activity of a specific client kinase.
-
Immunoprecipitation of Kinase: Immunoprecipitate the client kinase of interest from cell lysates treated with this compound or vehicle control, as described in the IP protocol.
-
Kinase Reaction:
-
Wash the immunoprecipitated kinase-bead complex with kinase assay buffer.
-
Resuspend the beads in kinase assay buffer containing a specific substrate for the kinase and ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
-
Detection of Phosphorylation:
-
Stop the reaction by adding Laemmli buffer and boiling.
-
Analyze the reaction mixture by Western blotting using a phospho-specific antibody against the substrate to detect the level of phosphorylation.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to this compound's mechanism of action and the experimental procedures used to study it.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for Western Blot analysis.
Caption: Experimental workflow for Immunoprecipitation.
Conclusion
This compound is a promising HSP90 inhibitor with demonstrated activity against a range of cancer-relevant client proteins. Its ability to simultaneously disrupt multiple oncogenic signaling pathways underscores its potential as a therapeutic agent. This guide has provided a detailed overview of the known client proteins of this compound, quantitative data on its activity, and comprehensive experimental protocols to aid researchers in further investigating its mechanism of action and therapeutic applications. The continued study of this compound and its effects on the cellular proteome will be crucial for its development as a targeted cancer therapy.
References
VER-82576: A Technical Guide to a Selective HSP90β Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
VER-82576, also known as NVP-BEP800, is a potent and selective, orally available, synthetic inhibitor of Heat Shock Protein 90β (HSP90β). As a critical molecular chaperone, HSP90 is responsible for the conformational maturation and stability of a wide array of client proteins, many of which are integral to oncogenic signaling pathways. Consequently, HSP90 has emerged as a key target in cancer therapy. This compound distinguishes itself through its selectivity for the HSP90β isoform, offering a potential therapeutic window with an improved side-effect profile compared to pan-HSP90 inhibitors. This document provides a comprehensive technical overview of this compound, including its biochemical and cellular activity, selectivity profile, and the experimental methodologies used for its characterization.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the N-terminal ATP-binding pocket of HSP90β.[1][2][3] This action prevents the binding of ATP, which is essential for the chaperone's conformational cycle and its ability to process client proteins.[3] The inhibition of HSP90β's function leads to the misfolding and subsequent proteasomal degradation of its client proteins, thereby disrupting multiple downstream signaling pathways crucial for tumor cell proliferation, survival, and angiogenesis.[3][4]
Biochemical and Cellular Activity
The inhibitory activity of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data available for this compound.
Table 1: Biochemical Inhibitory Activity of this compound
| Target | IC50 | Assay Type | Reference |
| HSP90β | 58 nM | Fluorescence Polarization Assay | [2][5][6][7][8] |
| Grp94 | 4.1 µM | Not Specified | [2][5][7][8] |
| Trap-1 | 5.5 µM | Not Specified | [2][5][7][8] |
IC50: Half-maximal inhibitory concentration.
Table 2: Cellular Growth Inhibitory Activity (GI50) of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | GI50 | Reference |
| A375 | Melanoma | 38 nM | [2][7] |
| BT-474 | Breast Cancer | 53 nM | [5][7] |
| SK-BR-3 | Breast Cancer | 56 nM | [5] |
| MDA-MB-157 | Breast Cancer | 89 nM | [5] |
| MCF-7 | Breast Cancer | 118 nM | [5] |
| BT-20 | Breast Cancer | 162 nM | [5] |
| MDA-MB-468 | Breast Cancer | 173 nM | [5] |
| MDA-MB-231 | Breast Cancer | 190 nM | [5] |
| PC3 | Prostate Cancer | 1.05 µM | [2] |
GI50: Half-maximal growth inhibition concentration.
Signaling Pathways and Client Protein Degradation
The inhibition of HSP90β by this compound leads to the degradation of a multitude of client proteins, thereby affecting several critical signaling pathways implicated in cancer.
Caption: Mechanism of action of this compound leading to cancer cell death.
Treatment with this compound has been shown to induce the degradation of key oncogenic client proteins including ErbB2, B-Raf, Raf-1, and Akt in various cancer cell lines.[2][8] In acute lymphoblastic leukemia (ALL) cells, this compound affects the stability of lymphocyte-specific SRC family kinases (SFK) such as LCK and LYN.[9][10] The degradation of these proteins leads to the inhibition of their respective signaling pathways, resulting in anti-proliferative and pro-apoptotic effects. Specifically, this compound has been observed to induce G2/M cell cycle arrest and apoptosis in cancer cells.[2]
Experimental Protocols
A summary of the key experimental methodologies used to characterize this compound is provided below.
Fluorescence Polarization (FP) Assay for IC50 Determination
This assay is used to determine the biochemical potency of this compound against HSP90β.
Caption: Workflow for determining IC50 using a Fluorescence Polarization assay.
Methodology:
-
A fluorescently labeled ligand with high affinity for the HSP90β ATP-binding site (e.g., TAMRA-radicicol) is incubated with recombinant HSP90β protein.[2]
-
The binding of the large protein to the small fluorescent ligand results in a high fluorescence polarization value.
-
This compound is added in increasing concentrations. As an ATP-competitive inhibitor, it displaces the fluorescent ligand from the binding site.
-
The displacement of the fluorescent ligand leads to a decrease in the fluorescence polarization value.
-
The IC50 is calculated as the concentration of this compound that causes a 50% reduction in the fluorescence polarization signal.[2]
Cell Proliferation Assays (SRB and MTS)
These assays are employed to determine the growth inhibitory effects of this compound on cancer cell lines.
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound or a vehicle control for a specified period (e.g., 24-72 hours).[2]
-
For the Sulforhodamine B (SRB) assay, cells are fixed, and the total protein content is stained with SRB dye. The absorbance is then measured to determine cell density.[7]
-
For the MTS assay, a tetrazolium salt is added to the cells, which is converted by metabolically active cells into a colored formazan (B1609692) product. The absorbance of the formazan is measured to determine cell viability.
-
The GI50 value is calculated as the concentration of this compound that inhibits cell growth by 50% compared to the control.
Western Blot Analysis for Client Protein Degradation
This technique is used to visualize the effect of this compound on the protein levels of HSP90β clients.
Caption: Standard workflow for Western Blot analysis.
Methodology:
-
Cancer cells are treated with this compound for a defined period.
-
Total cellular proteins are extracted and separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is incubated with primary antibodies specific for the HSP90 client proteins of interest (e.g., ErbB2, Akt, Raf-1) and a loading control (e.g., actin or tubulin).
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used to detect the primary antibody.
-
The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the relative protein levels.
Conclusion
This compound is a well-characterized HSP90β selective inhibitor with potent biochemical and cellular activity against a range of cancer types. Its mechanism of action, involving the competitive inhibition of ATP binding to the N-terminal pocket of HSP90β, leads to the degradation of key oncoproteins and the disruption of critical cancer-related signaling pathways. The detailed experimental protocols provided herein serve as a valuable resource for researchers investigating the therapeutic potential of this compound and the broader field of HSP90 inhibition. The selectivity of this compound for the HSP90β isoform may offer a significant advantage in mitigating the toxicities associated with pan-HSP90 inhibitors, making it a promising candidate for further preclinical and clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Functions of the Hsp90 chaperone system: lifting client proteins to new heights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heat shock protein 90: biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. abmole.com [abmole.com]
- 9. HSP90 inhibitor NVP-BEP800 affects stability of SRC kinases and growth of T-cell and B-cell acute lymphoblastic leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HSP90 inhibitor NVP-BEP800 affects stability of SRC kinases and growth of T-cell and B-cell acute lymphoblastic leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
VER-82576: A Technical Guide to its Role in Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
VER-82576, also known as NVP-BEP800, is a potent and selective, orally bioavailable, synthetic inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and resistance to apoptosis. By competitively binding to the ATP-binding pocket in the N-terminal domain of Hsp90, this compound disrupts the Hsp90 chaperone cycle, leading to the proteasomal degradation of its client proteins and subsequently inducing cell cycle arrest and apoptosis in various cancer cell lines.[3][4] This technical guide provides an in-depth overview of the role of this compound in apoptosis, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Data Presentation: In Vitro Efficacy of this compound
The anti-proliferative and cytotoxic effects of this compound have been evaluated across a range of human cancer cell lines. The following table summarizes the 50% growth inhibition (GI50) and 50% inhibitory concentration (IC50) values reported in various studies.
| Cell Line | Cancer Type | Parameter | Value (nM) | Reference |
| A375 | Melanoma | GI50 | 38 | [5] |
| BT-474 | Breast Cancer | GI50 | 53 | [6] |
| SK-BR-3 | Breast Cancer | GI50 | 56 | [6] |
| MDA-MB-157 | Breast Cancer | GI50 | 89 | [6] |
| MCF-7 | Breast Cancer | GI50 | 118 | [6] |
| BT-20 | Breast Cancer | GI50 | 162 | [6] |
| MDA-MB-468 | Breast Cancer | GI50 | 173 | [6] |
| MDA-MB-231 | Breast Cancer | GI50 | 190 | [6] |
| A2058 | Melanoma | GI50 | - | [5] |
| HCT116 | Colon Cancer | GI50 | - | [5] |
| A549 | Lung Cancer | GI50 | - | [5] |
| PC3 | Prostate Cancer | GI50 | 1050 | [5] |
| Hsp90β | - | IC50 | 58 | [1] |
| Grp94 | - | IC50 | 4100 | [1] |
| Trap-1 | - | IC50 | 5500 | [1] |
Core Mechanism of Action: Induction of Apoptosis
This compound exerts its pro-apoptotic effects primarily through the inhibition of Hsp90, leading to a cascade of events that culminate in programmed cell death. The key molecular mechanisms are outlined below.
Inhibition of Hsp90 and Degradation of Client Proteins
This compound is a highly selective inhibitor of the Hsp90β isoform, with an IC50 of 58 nM.[1] Its selectivity is over 70-fold greater against Hsp90β than against other Hsp90 family members like Grp94 and Trap-1.[1] This inhibition disrupts the chaperone's function, leading to the misfolding and subsequent ubiquitin-proteasome-mediated degradation of Hsp90 client proteins. Notable client proteins implicated in cell survival and apoptosis regulation that are destabilized by this compound include:
-
Akt: A serine/threonine kinase that is a central node in cell survival signaling pathways. Its degradation upon this compound treatment inhibits anti-apoptotic signals.[3]
-
ErbB2 (HER2): A receptor tyrosine kinase that, when overexpressed, drives tumorigenesis. This compound treatment leads to its dephosphorylation and degradation.[5]
-
SRC Family Kinases (e.g., LCK and LYN): These non-receptor tyrosine kinases are crucial for signaling pathways involved in the proliferation and survival of hematological malignancies. This compound disrupts their stability.[7]
The degradation of these and other onco-proteins cripples the cancer cell's survival machinery, tipping the balance towards apoptosis.
Activation of the Caspase Cascade
A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. This compound treatment has been shown to induce the activation of key executioner caspases, namely caspase-3 and caspase-7.[5] This activation is a critical step in the apoptotic process, as these enzymes are responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
Cleavage of Poly (ADP-ribose) Polymerase (PARP)
One of the primary substrates of activated caspase-3 and -7 is Poly (ADP-ribose) polymerase (PARP), a nuclear enzyme involved in DNA repair. During apoptosis, PARP is cleaved from its full-length 116 kDa form into an 89 kDa and a 24 kDa fragment.[8] This cleavage inactivates PARP, preventing DNA repair and conserving cellular energy stores (ATP) that would otherwise be consumed in futile repair attempts, thus ensuring the efficient execution of the apoptotic program. The detection of cleaved PARP is a widely recognized marker of apoptosis, and its presence is consistently observed in cells treated with this compound.[5]
Modulation of Bcl-2 Family Proteins
The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway. This family includes both pro-apoptotic members (e.g., Bax, Bad) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The balance between these opposing factions determines the cell's fate. Treatment with this compound has been shown to upregulate the transcription of pro-apoptotic genes such as BAX and BAD.[7] An increased ratio of pro-apoptotic to anti-apoptotic Bcl-2 family proteins leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
References
- 1. The Potential of Hsp90 in Targeting Pathological Pathways in Cardiac Diseases [mdpi.com]
- 2. Practical Fragments: Hsp90 and fragments – part 2: NVP-BEP800/VER-82576 [practicalfragments.blogspot.com]
- 3. Targeting HSP90 Inhibits Proliferation and Induces Apoptosis Through AKT1/ERK Pathway in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. HSP90 inhibitor NVP-BEP800 affects stability of SRC kinases and growth of T-cell and B-cell acute lymphoblastic leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cleaved PARP (Asp214) Antibody | Cell Signaling Technology [cellsignal.com]
NVP-BEP800 in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NVP-BEP800 is a potent and selective, orally available inhibitor of Heat Shock Protein 90 beta (HSP90β), a molecular chaperone often exploited by cancer cells to maintain the stability and function of numerous oncoproteins. This technical guide provides a comprehensive overview of the preclinical research on NVP-BEP800, focusing on its mechanism of action, efficacy in various cancer models, and the signaling pathways it modulates. Detailed experimental protocols and quantitative data from key studies are presented to facilitate the design and interpretation of future research.
Introduction
Heat Shock Protein 90 (HSP90) is a critical molecular chaperone responsible for the proper folding, stabilization, and activity of a wide array of client proteins, many of which are integral to cancer cell survival, proliferation, and metastasis. The dependence of tumor cells on HSP90 makes it a compelling target for cancer therapy. NVP-BEP800 is a novel, fully synthetic, 2-aminothieno[2,3-d]pyrimidine-based HSP90 inhibitor with demonstrated antiproliferative activity across various tumor cell lines.[1] This document synthesizes the current knowledge on NVP-BEP800's role in cancer research, with a particular focus on its application in hematological malignancies and solid tumors.
Mechanism of Action
NVP-BEP800 functions as an ATP-competitive inhibitor, specifically targeting the N-terminal ATP-binding pocket of HSP90β.[2] This inhibition disrupts the chaperone's function, leading to the destabilization and subsequent proteasomal degradation of its client proteins. Notably, NVP-BEP800's inhibitory action has been shown to impact key signaling pathways involved in tumorigenesis.
In Acute Lymphoblastic Leukemia (ALL)
In T-cell and B-cell Acute Lymphoblastic Leukemia (T-ALL and B-ALL), NVP-BEP800's cytotoxic effects are primarily mediated through the degradation of lymphocyte-specific SRC family kinases (SFKs), which are crucial clients of HSP90 in these leukemias.[2]
-
In T-ALL: NVP-BEP800 targets the HSP90-LCK (Lymphocyte-specific protein tyrosine kinase) interaction, leading to the degradation of LCK.[2] This disrupts downstream signaling, including the inactivation of the transcription factor NFAT1, which is involved in T-ALL cell survival and proliferation.[2]
-
In B-ALL: The drug destabilizes the HSP90-LYN (Lck/Yes-related novel protein tyrosine kinase) complex, causing LYN degradation.[2] This, in turn, disrupts the B-cell receptor (BCR) signaling pathway by reducing the phosphorylation of key downstream effectors such as SYK, PLCγ2, and NF-κB.[2]
In Glioblastoma
In glioblastoma cells, NVP-BEP800 has been shown to markedly reduce the expression of Inhibitory κB kinase β (IKKβ), a key component of the NF-κB signaling pathway.[1] The NF-κB pathway is crucial for promoting inflammation, cell survival, and proliferation in cancer. By inhibiting IKKβ, NVP-BEP800 can suppress this pro-tumorigenic pathway.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on NVP-BEP800.
Table 1: In Vitro Efficacy of NVP-BEP800 in Acute Lymphoblastic Leukemia (ALL)
| Cell Line / Primary Sample | Treatment | Endpoint | Result | Reference |
| Jurkat (T-ALL) & Raji (B-ALL) | NVP-BEP800 | Cell Viability (XTT assay, 48h) | More sensitive to NVP-BEP800 compared to NVP-AUY922 and 17-AAG. | [2] |
| Primary T-ALL cells (n=13) | NVP-BEP800 (1 µM, 48h) | Reduction in Viable Cells | Significant reduction (P < 0.0001). | [2] |
| Primary B-ALL cells (n=39) | NVP-BEP800 (1 µM, 48h) | Reduction in Viable Cells | Significant reduction (P < 0.0001). | [2] |
| Primary T-ALL cells (n=8) | NVP-BEP800 (1 µM, 18h) | p-LCK Reduction | Significant reduction (P < 0.0001). | [2] |
| Primary B-ALL cells (n=8) | NVP-BEP800 (1 µM, 18h) | p-LYN Reduction | Significant reduction (P < 0.001). | [2] |
| T-ALL & B-ALL PDX cells | NVP-BEP800 (1 µM, 18h) | Apoptosis (Annexin-V staining) | Increased percentage of apoptotic cells. | [2] |
| T-ALL & B-ALL PDX cells | NVP-BEP800 (125-1000 nM, 48h) | Cell Viability on MS5 stroma | Significant dose-dependent decrease in viability. | [2] |
Table 2: In Vivo Efficacy of NVP-BEP800 in ALL Patient-Derived Xenograft (PDX) Models
| PDX Model | Treatment Regimen | Endpoint | Result | Reference |
| T-ALL PDX | 10 mg/kg NVP-BEP800 (i.v.) on days 20, 25, 30 | Overall Survival | Significantly longer survival than vehicle-treated mice (P < 0.0001). | [2] |
| T-ALL PDX | 10 mg/kg NVP-BEP800 (i.v.) on days 20, 25, 30 | Leukemic Cells in Peripheral Blood (Day 50) | Reduced amount of leukemic cells (P < 0.0001). | [2] |
| B-ALL PDX | 10 mg/kg NVP-BEP800 (i.v.) on days 15, 20, 25 | Overall Survival | Significantly longer survival than vehicle-treated mice (P < 0.001). | [2] |
| B-ALL PDX | 10 mg/kg NVP-BEP800 (i.v.) on days 15, 20, 25 | Leukemic Cells in Peripheral Blood (Day 35) | Reduced amount of leukemic cells (P < 0.0001). | [2] |
| B-ALL PDX | 10 mg/kg NVP-BEP800 (i.v.) on days 15, 20, 25 | Leukemic Cells in Bone Marrow (Day 35) | Reduced proliferation of leukemic cells (P < 0.001). | [2] |
Table 3: Efficacy of NVP-BEP800 in Combination with X-ray Irradiation in Glioblastoma (T98G cells)
| Treatment | Endpoint | Result | Reference |
| NVP-BEP800 (0.05, 0.1, 0.2 µM) | Cell Viability (MTT assay, 40h) | Dose-dependent decrease in viability. | [1] |
| NVP-BEP800 (0.05, 0.1, 0.2 µM) + X-ray (10 Gy) | Cell Viability (MTT assay, 40h) | Significantly enhanced inhibitory effect compared to NVP-BEP800 alone. | [1] |
| NVP-BEP800 (0.2 µM) + X-ray (10 Gy) | Apoptosis (Hoechst 33258 staining, 40h) | ~95% apoptosis rate. | [1] |
| NVP-BEP800 (0.2 µM) | IKKβ Protein Expression (Immunoblot, 40h) | Decreased to 28% of untreated control. | [1] |
Table 4: Anti-Angiogenic Effects of NVP-BEP800
| Cell Line / Model | Treatment | Endpoint | Result | Reference |
| HUVEC cells | NVP-BEP800 (various concentrations, 48h) | Cell Proliferation | Dose-dependent inhibition. | [3] |
| HUVEC cells | NVP-BEP800 (2 µM) | VEGFR1 & VEGFR2 Expression | Down-regulated. | [3] |
| HUVEC cells | NVP-BEP800 (2 µM, 48h) | Wound Healing | Failed to complete wound closure. | [3] |
| HUVEC cells | NVP-BEP800 (2 µM, 24h) | Tube Formation | Significantly decreased. | [3] |
| Hepatocellular Carcinoma Xenografts | 30 mg/kg/day NVP-BEP800 (18 days) | VEGFRs and CD31 Expression | Significantly decreased. | [3] |
Experimental Protocols
Cell Viability Assays
-
XTT Assay (for ALL cell lines):
-
Seed cells in a 96-well plate.
-
Treat with various concentrations of NVP-BEP800 or control vehicle for 48 hours.
-
Add XTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength to determine the percentage of viable cells relative to the control.[2]
-
-
MTT Assay (for Glioblastoma cell lines):
-
Seed T98G cells in a 96-well plate.
-
Treat with NVP-BEP800, X-ray irradiation, or a combination of both for 40 hours.
-
Add MTT solution to each well and incubate to allow for formazan (B1609692) crystal formation.
-
Solubilize the formazan crystals with a solubilization buffer.
-
Measure the absorbance to determine cell viability.[1]
-
Western Blotting
-
Lyse treated and control cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-LCK, LCK, p-LYN, LYN, IKKβ, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control like β-actin.[1][2]
Flow Cytometry for Apoptosis and Cell Cycle
-
Apoptosis (Annexin V Staining):
-
Harvest treated and control cells.
-
Wash cells with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and a viability dye (e.g., Propidium Iodide or 7-AAD).
-
Incubate in the dark at room temperature.
-
Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.[2]
-
-
Cell Cycle (Ki67 Staining):
-
Harvest and fix cells.
-
Permeabilize the cells to allow for intracellular staining.
-
Stain with an anti-Ki67 antibody, a marker for proliferating cells.
-
Stain DNA with a fluorescent dye (e.g., DAPI or 7-AAD).
-
Analyze by flow cytometry to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M).[2]
-
In Vivo Xenograft Studies
-
Implant human cancer cells (e.g., primary ALL cells or glioblastoma cell lines) into immunodeficient mice (e.g., NSG mice).
-
Allow tumors to establish to a predetermined size.
-
Randomize mice into treatment and control (vehicle) groups.
-
Administer NVP-BEP800 intravenously or via oral gavage at the specified dose and schedule.
-
Monitor tumor growth using calipers or bioluminescence imaging.
-
Monitor animal health and body weight.
-
At the end of the study, sacrifice the animals and harvest tumors and organs for further analysis (e.g., immunohistochemistry, flow cytometry).[2][3]
Signaling Pathways and Experimental Workflows
NVP-BEP800 Mechanism in T-ALL
Caption: NVP-BEP800 inhibits HSP90β, leading to LCK degradation and subsequent inactivation of NFAT1, thereby reducing T-ALL cell proliferation and survival.
NVP-BEP800 Mechanism in B-ALL
Caption: NVP-BEP800 disrupts the HSP90β-LYN interaction in B-ALL cells, leading to LYN degradation and inhibition of the pro-survival BCR signaling pathway.
NVP-BEP800 and Radiation in Glioblastoma
Caption: NVP-BEP800, combined with X-ray irradiation, synergistically induces apoptosis in glioblastoma cells by inhibiting the NF-κB pathway and attenuating HSP70-mediated drug resistance.
General Experimental Workflow for In Vitro Drug Efficacy
Caption: A typical workflow for evaluating the in vitro efficacy of NVP-BEP800, encompassing treatment, and subsequent analysis of cell viability, apoptosis, and protein expression.
Conclusion and Future Directions
NVP-BEP800 has demonstrated significant preclinical activity in both hematological and solid tumor models. Its mechanism of action, centered on the inhibition of HSP90β and the subsequent degradation of key oncoproteins, provides a strong rationale for its clinical development. The synergistic effects observed when combined with radiotherapy in glioblastoma highlight a promising avenue for combination therapies. Future research should focus on identifying predictive biomarkers of response to NVP-BEP800, exploring its efficacy in a broader range of cancer types, and further investigating rational combination strategies to overcome potential resistance mechanisms. The detailed data and protocols provided in this guide aim to support and accelerate these research endeavors.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. HSP90 inhibitor NVP-BEP800 affects stability of SRC kinases and growth of T-cell and B-cell acute lymphoblastic leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hsp90β promoted endothelial cell-dependent tumor angiogenesis in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
VER-82576: A Technical Guide to its Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
VER-82576 is a potent and selective inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone essential for the proper folding, stability, and function of a wide range of cellular proteins, known as "client" proteins.[1] Viruses, as obligate intracellular parasites, frequently co-opt the host cell's machinery for their own replication and survival. This dependency extends to host chaperones like Hsp90, making it a compelling target for broad-spectrum antiviral drug development. This document provides a comprehensive technical overview of the antiviral activity of this compound, focusing on its mechanism of action, quantitative data from in vitro studies, and detailed experimental protocols.
Mechanism of Action: Targeting a Host Dependency Factor
This compound exerts its antiviral effects by inhibiting the ATPase activity of a specific isoform of Hsp90, namely Hsp90AB1.[2][3] This inhibition disrupts the chaperone's function, leading to the misfolding and subsequent degradation of its client proteins. In the context of viral infections, key viral proteins are often Hsp90 client proteins. By destabilizing these essential viral components, this compound effectively disrupts the viral life cycle.
Research has demonstrated that this compound's antiviral activity against coronaviruses, specifically Porcine Deltacoronavirus (PDCoV) and Transmissible Gastroenteritis Virus (TGEV), occurs at an early stage of viral replication, post-entry into the host cell.[2][4] The primary mechanism involves the stabilization of the viral nucleocapsid (N) protein. The N protein is a critical structural protein for many RNA viruses, playing a vital role in viral genome packaging, replication, and assembly. Studies have shown that Hsp90AB1 interacts with and protects the N protein of these coronaviruses from degradation via the proteasome pathway.[2] By inhibiting Hsp90AB1, this compound leads to the degradation of the N protein, thereby halting viral replication.[2]
Furthermore, this compound has been shown to modulate the host's innate immune response. It can suppress the production of pro-inflammatory cytokines, such as IL-6, IL-12, and TNF-α, which are typically induced by viral infections.[4][5] This immunomodulatory effect is likely linked to Hsp90's role in signaling pathways that regulate inflammation, such as the NF-κB pathway.[6]
Quantitative Antiviral Data
The following tables summarize the available quantitative data on the antiviral activity of this compound against porcine coronaviruses. While specific EC50 and CC50 values were not explicitly stated in the reviewed literature, dose-dependent inhibition data is presented.
Table 1: Antiviral Activity of this compound against Porcine Deltacoronavirus (PDCoV) in LLC-PK1 Cells
| This compound Concentration | M gene mRNA Level Reduction (%) | Viral Titer Reduction | N Protein Level Reduction |
| 250 nM | ~50% at 6 hpi; ~80% at 12 hpi | Dose-dependent reduction | Dose-dependent reduction |
| 500 nM | 56% | Dose-dependent reduction | Dose-dependent reduction |
| 1000 nM | 70% | Dose-dependent reduction | Dose-dependent reduction |
Data synthesized from a study by Zhao et al.[2]
Table 2: Antiviral Activity of this compound against Transmissible Gastroenteritis Virus (TGEV) in Swine Testicle (ST) Cells
| This compound Concentration | M gene mRNA Level Reduction (%) | Viral Titer Reduction (log10 TCID50/mL) | N Protein Level Reduction (%) |
| 250 nM | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction |
| 500 nM | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction |
| 1000 nM | Dose-dependent reduction | ~1.0 | ~27% (with HSP90AB1 knockdown) |
Data synthesized from a study by Song et al.[5]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the studies on this compound's antiviral activity. These are representative protocols based on standard virological and molecular biology techniques.
Cell Culture and Virus Propagation
-
Cell Lines:
-
LLC-PK1 (Porcine kidney epithelial) cells were cultured in Dulbecco's Modified Eagle Medium (DMEM).
-
Swine Testicle (ST) cells were maintained in Minimum Essential Medium (MEM).
-
-
Culture Conditions: All media were supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Virus Strains:
-
Porcine Deltacoronavirus (PDCoV)
-
Transmissible Gastroenteritis Virus (TGEV)
-
-
Virus Propagation: Viruses were propagated in their respective permissive cell lines. Viral titers were determined using a 50% tissue culture infectious dose (TCID50) assay.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of this compound that is toxic to the host cells.
-
Cell Seeding: LLC-PK1 or ST cells were seeded in 96-well plates at a density of 1 × 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: The culture medium was replaced with fresh medium containing serial dilutions of this compound. A vehicle control (DMSO) was also included. The plates were incubated for 48-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
CC50 Calculation: The 50% cytotoxic concentration (CC50) was calculated as the concentration of this compound that reduced cell viability by 50% compared to the vehicle control.
Antiviral Activity Assays
This assay quantifies the amount of infectious virus produced in the presence of the inhibitor.
-
Infection and Treatment: Confluent cell monolayers in 96-well plates were infected with the virus at a specific multiplicity of infection (MOI). After a 1-hour adsorption period, the inoculum was removed, and the cells were washed with PBS. Fresh medium containing various concentrations of this compound was then added.
-
Incubation: The plates were incubated for a defined period (e.g., 24-48 hours) to allow for viral replication.
-
Serial Dilution: The culture supernatants were serially diluted (10-fold) and used to infect fresh cell monolayers in a new 96-well plate.
-
CPE Observation: The plates were incubated for 3-5 days, and the cytopathic effect (CPE) in each well was observed under a microscope.
-
TCID50 Calculation: The TCID50 was calculated using the Reed-Muench method. The reduction in viral titer was determined by comparing the TCID50 of treated samples to that of untreated controls.
This assay measures the amount of viral RNA produced.
-
RNA Extraction: Total RNA was extracted from infected and treated cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Reverse Transcription: cDNA was synthesized from the extracted RNA using a reverse transcriptase enzyme and random primers.
-
qPCR: Real-time PCR was performed using primers and a probe specific for a viral gene (e.g., the M gene for coronaviruses) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative viral RNA levels were calculated using the 2^-ΔΔCt method.
This assay detects and quantifies the amount of specific viral proteins.
-
Cell Lysis: Infected and treated cells were lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: The total protein concentration in the lysates was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene fluoride (B91410) (PVDF) membrane.
-
Immunoblotting: The membrane was blocked with 5% non-fat milk and then incubated with a primary antibody specific for a viral protein (e.g., the N protein) or a host protein (e.g., β-actin as a loading control). After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the protein bands was quantified using image analysis software.
Visualizations
Signaling Pathway of HSP90AB1 in Coronavirus Replication and Inhibition by this compound
References
- 1. journals.asm.org [journals.asm.org]
- 2. HSP90AB1 is a host factor that promotes porcine deltacoronavirus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSP90 inhibitors 17-AAG and this compound inhibit porcine deltacoronavirus replication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HSP90AB1 Is a Host Factor Required for Transmissible Gastroenteritis Virus Infection [mdpi.com]
- 5. HSP90AB1 Is a Host Factor Required for Transmissible Gastroenteritis Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
The Discovery and Development of VER-82576: A Technical Overview
Introduction
VER-82576, also known as NVP-BEP800, is a potent, orally bioavailable, and fully synthetic inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] Hsp90 is a molecular chaperone that plays a critical role in the conformational maturation, stability, and function of numerous client proteins, many of which are key drivers of oncogenesis.[1] By targeting the ATP-binding pocket in the N-terminal domain of Hsp90, this compound disrupts the chaperone cycle, leading to the degradation of these oncoproteins and subsequent inhibition of tumor growth.[2] This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound for an audience of researchers, scientists, and drug development professionals.
Discovery of this compound
The discovery of this compound was a result of a collaborative effort involving researchers from Vernalis, Novartis, and the Institute of Cancer Research. The process utilized a combination of fragment-based screening and computational methods to identify and optimize a novel chemical scaffold.
A fragment library was screened using multiple NMR-based techniques to identify small molecules that bind to the ATP-binding site of Hsp90. This, combined with a virtual screen of a larger compound library, led to the identification of initial hits. Through structure-activity relationship (SAR) studies and X-ray crystallography, these initial fragments and hits were optimized, leading to the development of the 2-amino-thienopyrimidine scaffold. Further medicinal chemistry efforts to improve potency and pharmacokinetic properties culminated in the synthesis of this compound.
Mechanism of Action
This compound exerts its anti-tumor effects by competitively inhibiting the ATPase activity of Hsp90. It binds to the N-terminal ATP-binding pocket of Hsp90, which is essential for the chaperone's function.[2] This inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins. Key oncoproteins that are clients of Hsp90 and are degraded upon treatment with this compound include ErbB2, B-Raf(V600E), Raf-1, and Akt.[1] The degradation of these proteins inhibits downstream signaling pathways involved in cell proliferation, survival, and angiogenesis. A hallmark of Hsp90 inhibition is the compensatory induction of Hsp70, which is also observed with this compound treatment.[1]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activity of this compound from preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay/Cell Line | Endpoint | Value |
| Hsp90β Fluorescence Polarization | IC50 | 58 nM[2] |
| Grp94 Fluorescence Polarization | IC50 | 4.1 µM[3] |
| Trap-1 Fluorescence Polarization | IC50 | 5.5 µM[3] |
| A375 (Melanoma) Proliferation | GI50 | 38 nM[3] |
| BT-474 (Breast Cancer) Proliferation | GI50 | 70 nM |
| HCT116 (Colon Cancer) Proliferation | GI50 | 90 nM |
| A549 (Lung Cancer) Proliferation | GI50 | 110 nM |
| PC3 (Prostate Cancer) Proliferation | GI50 | 1.05 µM[3] |
| Primary Human Tumors | Mean IC50 | 0.75 µM[3] |
Table 2: In Vivo Antitumor Efficacy of this compound in Xenograft Models
| Tumor Model | Dosing Schedule | Result |
| A375 (Melanoma) | 15 mg/kg/day, oral | 53% Tumor Growth Inhibition |
| A375 (Melanoma) | 30 mg/kg/day, oral | 94% Tumor Growth Inhibition |
| BT-474 (Breast Cancer) | 30 mg/kg/day, oral | 38% Tumor Regression[3] |
| T-ALL PDX Model | 10 mg/kg, i.v., 3x/week | Increased survival |
| B-ALL PDX Model | 10 mg/kg, i.v., 3x/week | Increased survival |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Fluorescence Polarization (FP) Assay for Hsp90 Inhibition
This assay measures the ability of a test compound to displace a fluorescently labeled ligand from the ATP-binding site of Hsp90.
-
Reagents and Materials:
-
Recombinant human Hsp90β protein.
-
Fluorescently labeled tracer (e.g., TAMRA-geldanamycin).
-
This compound or other test compounds.
-
Assay buffer (e.g., 100 mM Tris, pH 7.4, 20 mM KCl, 6 mM MgCl2).
-
384-well black, low-volume microplates.
-
A microplate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
Add a fixed concentration of Hsp90β and the fluorescent tracer to each well of the microplate.
-
Add the diluted this compound or control (DMSO) to the wells.
-
Incubate the plate at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.
-
Measure the fluorescence polarization using the microplate reader.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cell Proliferation Assay
This assay determines the effect of this compound on the growth of cancer cell lines.
-
Reagents and Materials:
-
Cancer cell lines (e.g., A375, BT-474).
-
Complete cell culture medium.
-
This compound.
-
96-well clear tissue culture plates.
-
Cell viability reagent (e.g., Sulforhodamine B (SRB) or MTS).
-
A microplate reader.
-
-
Procedure:
-
Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or vehicle control (DMSO).
-
Incubate the plates for a specified duration (e.g., 72 hours).
-
Add the cell viability reagent according to the manufacturer's protocol.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the GI50 value, the concentration at which cell growth is inhibited by 50%.
-
Western Blot Analysis of Hsp90 Client Protein Degradation
This method is used to assess the levels of Hsp90 client proteins in cancer cells following treatment with this compound.
-
Reagents and Materials:
-
Cancer cell lines.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies against client proteins (e.g., ErbB2, Akt, B-Raf) and a loading control (e.g., β-actin).
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF membranes and transfer apparatus.
-
Imaging system for chemiluminescence detection.
-
-
Procedure:
-
Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative protein levels.
-
In Vivo Tumor Xenograft Studies
These studies evaluate the antitumor efficacy of this compound in a living organism.
-
Reagents and Materials:
-
Immunocompromised mice (e.g., nude or NSG mice).
-
Human cancer cell lines for implantation.
-
This compound formulated for oral or intravenous administration.
-
Vehicle control.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Subcutaneously implant cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle according to the specified dosing schedule.[4]
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).[4]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for pharmacodynamic markers).[4]
-
Calculate tumor growth inhibition or regression.
-
Conclusion
This compound is a promising Hsp90 inhibitor with potent in vitro and in vivo anti-tumor activity. Its discovery through a modern drug discovery approach, including fragment-based and computational screening, has yielded a novel and effective chemical entity. The detailed preclinical characterization of this compound demonstrates its ability to inhibit Hsp90, leading to the degradation of key oncoproteins and the suppression of tumor growth. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the continued investigation of this compound and other Hsp90 inhibitors for cancer therapy.
References
VER-82576: A Technical Guide to a Potent Hsp90 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of VER-82576 (also known as NVP-BEP800), a potent and selective, orally available inhibitor of Heat Shock Protein 90 (Hsp90). This guide details its chemical structure, physicochemical properties, mechanism of action, and its effects on various cancer cell lines and in vivo models. Detailed experimental protocols and visualizations of its signaling pathway and experimental workflows are provided to support further research and development efforts.
Chemical Structure and Physicochemical Properties
This compound is a synthetic small molecule belonging to the 2-amino-thieno[2,3-d]pyrimidine class of Hsp90 inhibitors.[1] Its core structure is designed to competitively bind to the ATP-binding pocket in the N-terminal domain of Hsp90, thereby inhibiting its chaperone function.[2]
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Reference |
| Formal Name | 2-amino-4-[2,4-dichloro-5-[2-(1-pyrrolidinyl)ethoxy]phenyl]-N-ethyl-thieno[2,3-d]pyrimidine-6-carboxamide | [1] |
| CAS Number | 847559-80-2 | [1] |
| Molecular Formula | C₂₁H₂₃Cl₂N₅O₂S | [1] |
| Formula Weight | 480.4 g/mol | [1] |
| SMILES | CCNC(=O)C1=CC2=C(N=C(N=C2S1)N)C3=CC(=C(C=C3Cl)Cl)OCCN4CCCC4 | [2] |
| InChI Key | WJUNQSYQHHIVFX-UHFFFAOYSA-N | [1] |
| Purity | ≥98% | [1] |
| Formulation | A crystalline solid | [1] |
| Solubility | DMF: 12 mg/mL, DMF:PBS (pH 7.2) (1:1): 0.5 mg/mL, Ethanol: 5 mg/mL | [1] |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by inhibiting the ATPase activity of Hsp90β.[3] Hsp90 is a molecular chaperone crucial for the conformational maturation, stability, and function of a wide array of "client" proteins, many of which are critical for cancer cell proliferation, survival, and angiogenesis. By blocking the ATP-binding site, this compound prevents the conformational changes in Hsp90 necessary for its chaperone activity. This leads to the misfolding, ubiquitination, and subsequent proteasomal degradation of Hsp90 client proteins.[4]
Key client proteins affected by this compound include HER2, Raf-1, B-Raf(V600E), and Akt.[4][5] The degradation of these oncoproteins disrupts downstream signaling pathways, such as the PI3K/Akt/mTOR and MAPK/ERK pathways, ultimately leading to cell cycle arrest, apoptosis, and inhibition of tumor growth.[4]
Caption: Signaling pathway of Hsp90 inhibition by this compound.
In Vitro and In Vivo Efficacy
This compound has demonstrated potent anti-proliferative activity across a range of human cancer cell lines and significant anti-tumor efficacy in preclinical xenograft models.
Table 2: In Vitro Activity of this compound
| Parameter | Value | Cell Line/Target | Reference |
| IC₅₀ (Hsp90β) | 58 nM | Recombinant human Hsp90β | [2][3] |
| IC₅₀ (Grp94) | 4.1 µM | Recombinant human Grp94 | [2][3] |
| IC₅₀ (TRAP1) | 5.5 µM | Recombinant human TRAP1 | [2][3] |
| GI₅₀ | 38 nM | A375 (Melanoma) | [3] |
| GI₅₀ | 53 nM | BT474 (Breast Cancer) | [1] |
| GI₅₀ | 56 nM | SK-BR-3 (Breast Cancer) | [1] |
| GI₅₀ | 118 nM | MCF-7 (Breast Cancer) | [1] |
| GI₅₀ | 89 nM | MDA-MB-157 (Breast Cancer) | [1] |
| GI₅₀ | 190 nM | MDA-MB-231 (Breast Cancer) | [1] |
| GI₅₀ | 173 nM | MDA-MB-468 (Breast Cancer) | [1] |
| GI₅₀ | 162 nM | BT-20 (Breast Cancer) | [1] |
| GI₅₀ | 1.05 µM | PC3 (Prostate Cancer) | [2] |
Table 3: In Vivo Antitumor Activity of this compound
| Animal Model | Dosage and Administration | Outcome | Reference |
| A375 Melanoma Xenograft | 15 mg/kg/day, p.o. | 53% T/C (Tumor/Control) | [2] |
| A375 Melanoma Xenograft | 30 mg/kg/day, p.o. | 6% T/C (almost complete tumor inhibition) | [2] |
| BT-474 Breast Cancer Xenograft | 15 mg/kg/day, p.o. | 36% T/C | [2] |
| BT-474 Breast Cancer Xenograft | 30 mg/kg/day, p.o. | 38% tumor regression | [2] |
Experimental Protocols
Hsp90β Inhibition Assay (2D-FIDA-based HTS)
This protocol describes a fluorescence polarization-based assay to determine the IC₅₀ of this compound against Hsp90β.
-
Reagents:
-
Assay Buffer: 50 mM TRIS pH 7.4, 5 mM MgCl₂, 150 mM KCl, and 0.1% CHAPS.
-
Recombinant human Hsp90β.
-
TAMRA-radicicol (fluorescent ligand).
-
This compound at various concentrations.
-
-
Procedure:
-
Add recombinant Hsp90β, TAMRA-radicicol, and varying concentrations of this compound to the assay buffer in a suitable microplate.
-
Mix the components and incubate at room temperature for 30 to 45 minutes, protected from light.
-
Measure the fluorescence polarization using a suitable plate reader.
-
The IC₅₀ value is determined from the competition curve of decreasing fluorescence polarization with increasing concentrations of this compound.[2]
-
Cell Proliferation Assay (Sulforhodamine B or MTS)
This protocol outlines the determination of the GI₅₀ (concentration for 50% growth inhibition) of this compound in cancer cell lines.
-
Cell Culture:
-
Seed cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
-
Staining and Measurement:
-
For Sulforhodamine B (SRB) assay (adherent cells):
-
Fix the cells with trichloroacetic acid.
-
Stain with SRB dye.
-
Wash and solubilize the bound dye with a TRIS base solution.
-
Measure the absorbance at a suitable wavelength (e.g., 510 nm).
-
-
For MTS assay (suspension or low-adherence cells):
-
Add the MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at a suitable wavelength (e.g., 490 nm).
-
-
-
Data Analysis:
-
The GI₅₀ is calculated as the concentration of this compound that inhibits cell growth by 50% compared to the vehicle-treated control cells.[4]
-
Western Blot Analysis for Client Protein Degradation
This protocol is used to assess the effect of this compound on the levels of Hsp90 client proteins.
-
Cell Treatment and Lysis:
-
Treat cultured cancer cells with varying concentrations of this compound for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for the client proteins of interest (e.g., HER2, Raf-1, Akt) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4]
-
Caption: A typical workflow for Western Blot analysis.
Conclusion
This compound is a well-characterized, potent, and selective Hsp90 inhibitor with significant preclinical antitumor activity. Its oral bioavailability and efficacy in various cancer models make it a valuable tool for cancer research and a potential candidate for further drug development. The data and protocols presented in this guide provide a solid foundation for researchers and scientists to explore the full potential of this compound in oncology and other therapeutic areas where Hsp90 plays a critical role.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Practical Fragments: Hsp90 and fragments – part 2: NVP-BEP800/VER-82576 [practicalfragments.blogspot.com]
- 4. Heat shock protein 90: biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Hsp90 regulation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Inhibition of HSP90AB1 by VER-82576
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the inhibition of Heat Shock Protein 90 Alpha Family Class B Member 1 (HSP90AB1) by the potent, orally available, and selective small molecule inhibitor, VER-82576. This document details the mechanism of action, quantitative efficacy, and the experimental protocols necessary to evaluate the cellular effects of this inhibition.
Introduction to HSP90AB1 and this compound
Heat Shock Protein 90 (HSP90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular homeostasis by ensuring the proper folding, stability, and function of a wide array of "client" proteins.[1] Many of these client proteins are key components of signal transduction pathways that are frequently dysregulated in cancer, promoting cell proliferation, survival, and metastasis.[1][2] HSP90AB1, also known as HSP90β, is a constitutively expressed isoform of HSP90.[1] Its inhibition presents a promising therapeutic strategy for cancer treatment.
This compound (also known as NVP-BEP800) is a potent and selective inhibitor of HSP90.[3] It acts as an ATP-competitive inhibitor, binding to the N-terminal ATP-binding pocket of HSP90, thereby preventing its chaperone activity.[4] This leads to the misfolding, destabilization, and subsequent proteasomal degradation of HSP90 client proteins, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.[4][5]
Quantitative Data
The following tables summarize the quantitative data regarding the inhibitory activity of this compound against HSP90 isoforms and its anti-proliferative effects on various cancer cell lines.
Table 1: Inhibitory Activity of this compound against HSP90 Family Members
| Target | IC50 |
| HSP90β (HSP90AB1) | 58 nM[5][6][7][8] |
| Grp94 | 4.1 µM[5][6][7][8] |
| Trap-1 | 5.5 µM[5][6][7][8] |
Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | GI50 |
| A375 | Melanoma | 38 nM[7][8] |
| BT-474 | Breast Cancer | Not explicitly stated, but this compound induced client protein degradation.[5] |
| PC3 | Prostate Cancer | 1.05 µM[7][8] |
| A2058 | Melanoma | GI50 not specified, but treatment at 5x GI50 increased G2-M phase.[7] |
| A549 | Lung Cancer | GI50 not specified, but treatment at 5x GI50 increased G2-M phase.[7] |
| HCT116 | Colon Cancer | GI50 not specified, but treatment at 5x GI50 induced sub-G1 phase.[7] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows relevant to the study of HSP90AB1 inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the efficacy of this compound.
Cell Viability Assay (Sulforhodamine B - SRB)
This assay measures cell density based on the measurement of cellular protein content.
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v), cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[3][9]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium and add to the respective wells. Include a vehicle control (DMSO). Incubate for the desired exposure time (e.g., 72 hours).
-
Cell Fixation: Gently remove the culture medium. Add 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.[3][5]
-
Washing: Wash the plates four to five times with 1% acetic acid to remove excess TCA and unbound dye.[3][5] Allow the plates to air dry completely.
-
SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[3]
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.[3][5]
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[5] Place the plate on a shaker for 5-10 minutes.
-
Absorbance Measurement: Read the absorbance at 510-540 nm using a microplate reader.[3][5]
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 value.
Apoptosis Assay (Caspase-3/7 Activity)
This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Materials:
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
White-walled 96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described for the cell viability assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[10]
-
Lysis and Signal Generation: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well. Mix gently by orbital shaking for 30 seconds.[10]
-
Incubation: Incubate the plate at room temperature for 1-3 hours, protected from light.[10]
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-increase in caspase-3/7 activity.
Western Blot for Client Protein Degradation
This technique is used to detect and quantify the levels of specific HSP90 client proteins following treatment with this compound.
Materials:
-
Cancer cell lines of interest
-
This compound stock solution (in DMSO)
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against HSP90 client proteins (e.g., Akt, ErbB2, Raf-1) and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them with RIPA buffer on ice.[11][12]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.[11]
-
Sample Preparation: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[11]
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.[11]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[11]
-
Analysis: Quantify the band intensities and normalize the levels of the client proteins to the loading control to determine the extent of degradation.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to investigate the interaction between HSP90AB1 and its client proteins and to assess the disruption of this interaction by this compound.
Materials:
-
Cancer cell lines of interest
-
This compound stock solution (in DMSO)
-
Ice-cold PBS
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibody against HSP90AB1 or a client protein
-
Protein A/G agarose (B213101) or magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents (as described above)
Procedure:
-
Cell Lysis: Lyse the treated and untreated cells with a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.[2][6]
-
Pre-clearing: Incubate the cell lysates with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysates with the primary antibody overnight at 4°C to form antibody-antigen complexes.[2][6]
-
Complex Capture: Add protein A/G beads to the lysates and incubate to capture the antibody-antigen complexes.[6]
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using an elution buffer or by boiling in Laemmli sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against HSP90AB1 and the suspected client protein to confirm their interaction and its disruption by this compound.
Conclusion
This compound is a potent and selective inhibitor of HSP90AB1 that demonstrates significant anti-proliferative and pro-apoptotic activity in a range of cancer cell lines. Its mechanism of action, centered on the disruption of the HSP90 chaperone machinery and the subsequent degradation of key oncogenic client proteins, makes it a compelling candidate for further preclinical and clinical investigation. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation of this compound and other HSP90 inhibitors in the context of cancer drug discovery and development.
References
- 1. HSP90AB1: helping the good and the bad - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 5. SRB assay for measuring target cell killing [protocols.io]
- 6. assaygenie.com [assaygenie.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. Caspase-Glo® 3/7 Assay Protocol [ch.promega.com]
- 11. benchchem.com [benchchem.com]
- 12. bio-rad.com [bio-rad.com]
Methodological & Application
Application Notes and Protocols for VER-82576 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
VER-82576, also known as NVP-BEP800, is a potent, synthetic, and orally bioavailable inhibitor of Heat Shock Protein 90 (HSP90).[1][2] HSP90 is a crucial molecular chaperone responsible for the conformational maturation, stability, and function of numerous client proteins, many of which are key drivers of oncogenesis.[2] this compound functions by binding competitively to the N-terminal ATP-binding pocket of HSP90, thereby inhibiting its chaperone activity.[2][3] This inhibition leads to the proteasomal degradation of HSP90 client proteins, including ErbB2, B-Raf(V600E), Raf-1, and Akt, resulting in cell cycle arrest, induction of apoptosis, and potent antitumor activity in a variety of cancer cell lines.[1][2] These application notes provide detailed protocols for the use of this compound in cell culture-based assays.
Mechanism of Action
This compound is a highly selective inhibitor of HSP90β with an IC50 of 58 nM.[1][4] Its selectivity is over 70-fold greater against other Hsp90 family members like Grp94 (IC50 = 4.1 μM) and Trap-1 (IC50 = 5.5 μM).[1][5] By blocking the ATPase activity of HSP90, this compound disrupts the chaperone cycle. This leaves client proteins in an unstable state, leading to their ubiquitination and subsequent degradation by the proteasome. A common cellular response to HSP90 inhibition is the compensatory induction of Hsp70, which can be used as a pharmacodynamic biomarker of target engagement.[1][2]
Data Presentation: In Vitro Antiproliferative Activity
This compound demonstrates potent antiproliferative activity across a wide range of human cancer cell lines. The following table summarizes the 50% growth inhibition (GI50) values observed after treatment.
| Cell Line | Cancer Type | GI50 (nM) | Citation |
| A375 | Melanoma | 38 | [1] |
| BT-474 | Breast Cancer | 53 | [5] |
| SK-BR-3 | Breast Cancer | 56 | [5] |
| MDA-MB-157 | Breast Cancer | 89 | [5] |
| MCF-7 | Breast Cancer | 118 | [5] |
| BT-20 | Breast Cancer | 162 | [5] |
| MDA-MB-468 | Breast Cancer | 173 | [5] |
| MDA-MB-231 | Breast Cancer | 190 | [5] |
| PC3 | Prostate Cancer | 1050 | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (NVP-BEP800) powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
This compound is a crystalline solid.[5] To prepare a high-concentration stock solution, dissolve this compound in DMSO. For example, to make a 10 mM stock solution, dissolve 4.8 mg of this compound (Formula Weight: 480.4 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Storage: Store the powder at -20°C for up to 3 years. Store the DMSO stock solution at -20°C for up to 1 year.[1]
Protocol 2: Cell Proliferation and Viability Assay
This protocol describes a general method for determining the effect of this compound on cell proliferation using common colorimetric assays like MTS or Sulforhodamine B (SRB).
References
Application Notes and Protocols for NVP-BEP800 Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-BEP800 is a potent and orally bioavailable inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell proliferation, survival, and signaling. By binding to the N-terminal ATP-binding pocket of HSP90, NVP-BEP800 disrupts the chaperone's function, leading to the proteasomal degradation of its client oncoproteins. This application note provides a detailed protocol for utilizing Western blot analysis to investigate the effects of NVP-BEP800 on key signaling pathways and client protein expression in cancer cells.
Mechanism of Action and Signaling Pathways
NVP-BEP800 exerts its anti-cancer effects by inhibiting HSP90, which in turn leads to the degradation of a wide array of oncoproteins. The specific signaling pathways affected can vary depending on the cancer type and its specific molecular drivers.
In B-cell Acute Lymphoblastic Leukemia (B-ALL) , NVP-BEP800 has been shown to disrupt the aberrant HSP90-LYN complex. This leads to the dephosphorylation and inactivation of LYN kinase and the downstream transcription factor NF-κB, ultimately inhibiting cell survival and proliferation.[1]
In T-cell Acute Lymphoblastic Leukemia (T-ALL) , NVP-BEP800 treatment results in the inactivation of the calcium/NFAT signaling pathway and the dephosphorylation of LCK, another critical kinase for T-cell signaling.[1]
In solid tumors such as melanoma and breast cancer , NVP-BEP800 induces the degradation of key client proteins including the receptor tyrosine kinase ErbB2, and components of the MAPK and PI3K/Akt signaling pathways, such as B-Raf, Raf-1, and Akt.[2]
Data Presentation
The following tables summarize the quantitative effects of NVP-BEP800 on cell viability and client protein expression in various cancer cell lines.
Table 1: IC50 Values of NVP-BEP800 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| A375 | Melanoma | 38 |
| BT-474 | Breast Cancer | 137 |
| PC3 | Prostate Cancer | 1050 |
Data compiled from Selleck Chemicals product information.[3]
Table 2: Dose-Dependent Effects of NVP-BEP800 on HSP90 Client Proteins in BT-474 Breast Cancer Cells
| Treatment (24h) | ErbB2 Degradation (IC50, nM) | Akt Dephosphorylation (IC50, nM) | Hsp70 Induction (IC50, nM) |
| NVP-BEP800 | 137 | 39.5 | 207 |
Data represents the concentration of NVP-BEP800 required to achieve a 50% effect on the indicated biomarker.[3]
Table 3: Time-Course Effect of NVP-BEP800 (500 nmol/L) on HSP90-p23 Complex Dissociation in BT-474 Cells
| Treatment Time | HSP90-p23 Association (% of Control) |
| 5 min | ~100% |
| 15 min | ~75% |
| 30 min | ~50% |
| 1 hr | ~25% |
| 3 hr | <10% |
Data is estimated from immunoblot images.
Experimental Protocols
This section provides a detailed protocol for Western blot analysis of HSP90 client proteins following treatment with NVP-BEP800.
Materials and Reagents
Buffers and Solutions:
-
RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS. Immediately before use, add protease and phosphatase inhibitor cocktails.
-
Phosphate-Buffered Saline (PBS): 137 mM NaCl, 2.7 mM KCl, 10 mM Na2HPO4, 1.8 mM KH2PO4, pH 7.4.
-
SDS-PAGE Running Buffer (10X): 250 mM Tris base, 1.92 M glycine, 1% SDS. Dilute to 1X with deionized water before use.
-
Transfer Buffer (10X): 250 mM Tris base, 1.92 M glycine. For 1X working solution, add 100 mL of 10X buffer to 700 mL of deionized water and 200 mL of methanol.
-
Tris-Buffered Saline with Tween-20 (TBST): 20 mM Tris-HCl (pH 7.6), 150 mM NaCl, 0.1% Tween-20.
-
Blocking Buffer: 5% (w/v) non-fat dry milk or 5% (w/v) Bovine Serum Albumin (BSA) in TBST.
-
Primary Antibody Dilution Buffer: 5% BSA in TBST.
-
Secondary Antibody Dilution Buffer: 5% non-fat dry milk in TBST.
Other Reagents:
-
NVP-BEP800 (stock solution in DMSO)
-
BCA Protein Assay Kit
-
Acrylamide/Bis-acrylamide solution
-
Ammonium persulfate (APS)
-
Tetramethylethylenediamine (TEMED)
-
PVDF membrane (0.45 µm)
-
Methanol
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Primary antibodies (see Table 4)
-
HRP-conjugated secondary antibodies
Table 4: Recommended Primary Antibodies for Western Blot
| Target Protein | Application | Recommended Dilution |
| p-LCK (Tyr505) | T-ALL | 1:1000 |
| LCK | T-ALL | 1:1000 |
| p-LYN (Tyr507) | B-ALL | 1:1000 |
| LYN | B-ALL | 1:1000 |
| p-SYK (Tyr525/526) | B-ALL | 1:1000 |
| SYK | B-ALL | 1:1000 |
| p-NF-κB p65 (Ser536) | B-ALL | 1:1000 |
| NF-κB p65 | B-ALL | 1:1000 |
| ErbB2/HER2 | Breast Cancer | 1:1000 |
| p-Akt (Ser473) | Solid Tumors | 1:1000 |
| Akt | Solid Tumors | 1:1000 |
| B-Raf | Melanoma | 1:1000 |
| HSP70 | General HSP90 inhibition marker | 1:1000 |
| β-Actin or GAPDH | Loading Control | 1:5000 |
Protocol
2.1. Cell Culture and Treatment
-
Seed cells in appropriate culture dishes and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of NVP-BEP800 (e.g., 50, 100, 250, 500 nM) or vehicle control (DMSO) for the specified duration (e.g., 6, 12, 18, 24 hours).
2.2. Cell Lysis
-
After treatment, place the culture dishes on ice and aspirate the media.
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to the dish (e.g., 100-200 µL for a 6-well plate).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new pre-chilled tube. This is your protein lysate.
2.3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
2.4. Sample Preparation and SDS-PAGE
-
Based on the protein concentration, dilute the lysates with 4X Laemmli sample buffer to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane of an SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
2.5. Protein Transfer
-
Activate a PVDF membrane by briefly immersing it in methanol, followed by rinsing in deionized water and then equilibrating in transfer buffer.
-
Assemble the transfer stack (sponge, filter paper, gel, PVDF membrane, filter paper, sponge) and perform a wet or semi-dry transfer according to the manufacturer's instructions (e.g., 100 V for 1-2 hours at 4°C).
2.6. Immunoblotting
-
After transfer, block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody diluted in Primary Antibody Dilution Buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in Secondary Antibody Dilution Buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
2.7. Detection
-
Prepare the ECL detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager or by exposing the membrane to X-ray film.
2.8. Data Analysis
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein bands to the corresponding loading control (β-Actin or GAPDH) for each lane.
-
Express the results as a fold change relative to the vehicle-treated control.
Troubleshooting
-
High Background:
-
Increase the duration or number of washing steps.
-
Optimize the blocking conditions (time, temperature, blocking agent).
-
Decrease the concentration of primary or secondary antibodies.
-
-
Weak or No Signal:
-
Increase the amount of protein loaded.
-
Increase the concentration of primary or secondary antibodies.
-
Optimize the transfer conditions.
-
Ensure the ECL reagent is fresh and active.
-
-
Non-specific Bands:
-
Use a more specific primary antibody.
-
Increase the stringency of the washing buffer (e.g., higher Tween-20 concentration).
-
Ensure the blocking buffer is appropriate for the primary antibody.
-
By following this detailed protocol, researchers can effectively utilize Western blotting to elucidate the molecular effects of NVP-BEP800 and advance the understanding of its therapeutic potential.
References
Application Notes and Protocols: VER-82576 IC50 in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
VER-82576, also known as NVP-BEP800, is a potent and selective inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are critical for cancer cell proliferation, survival, and metastasis. In breast cancer, many of these client proteins, such as ErbB2 (HER2), Raf-1, and Akt, are key drivers of tumorigenesis. By inhibiting Hsp90, this compound leads to the degradation of these oncoproteins, making it a promising therapeutic agent. This document provides a summary of the available data on the inhibitory concentration of this compound in breast cancer cell lines, a detailed protocol for determining its IC50 value, and an overview of the signaling pathways it affects.
Data Presentation
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. For this compound, the IC50 value indicates the concentration of the compound required to inhibit the proliferation of breast cancer cells by 50%. While comprehensive IC50 data for this compound across a wide range of breast cancer cell lines is limited in publicly available literature, the following table summarizes the reported growth inhibition (GI50) values for its synonym, NVP-BEP800. The GI50 represents the concentration required to inhibit cell growth by 50%.
| Cell Line | Subtype | GI50 (nM) |
| BT-474 | Luminal B (ER+, PR+/-, HER2+) | Not specified, but potent activity demonstrated[1] |
| MCF-7 | Luminal A (ER+, PR+, HER2-) | Used at 2x and 5x GI50 concentrations[2] |
| MDA-MB-231 | Triple-Negative (ER-, PR-, HER2-) | Used at 2x and 5x GI50 concentrations[2] |
Note: Specific GI50 values for MCF-7 and MDA-MB-231 were not explicitly stated in the referenced literature, but the compound was used at concentrations relative to its GI50, indicating its efficacy in these cell lines.
Experimental Protocols
Determining the IC50 of this compound using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial succinate (B1194679) dehydrogenase in living cells to form purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
This compound (NVP-BEP800)
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231, SK-BR-3, BT-474, T47D)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom sterile plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS), sterile
-
Multichannel pipette
-
Microplate reader (spectrophotometer)
Procedure:
-
Cell Seeding:
-
Culture the desired breast cancer cell lines in their appropriate complete medium.
-
Harvest cells during their logarithmic growth phase.
-
Perform a cell count and determine cell viability (should be >95%).
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete culture medium to obtain a range of desired concentrations (e.g., 1 nM to 10 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control (medium only).
-
After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or controls.
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
MTT Assay:
-
After the 72-hour incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C, protected from light. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals at the bottom.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes on an orbital shaker to ensure complete dissolution of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Caption: Workflow for determining the IC50 of this compound.
Signaling Pathways
This compound, as an Hsp90 inhibitor, disrupts multiple signaling pathways that are crucial for breast cancer cell survival and proliferation. By inhibiting Hsp90, this compound leads to the proteasomal degradation of Hsp90 client proteins. Two of the most important pathways affected are the PI3K/Akt/mTOR pathway and the intrinsic apoptosis pathway.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Many components of this pathway, including Akt, are client proteins of Hsp90. Inhibition of Hsp90 by this compound leads to the destabilization and subsequent degradation of Akt, thereby inhibiting downstream signaling through mTOR and blocking protein synthesis and cell cycle progression.
Caption: Hsp90 inhibition disrupts PI3K/Akt signaling.
Apoptosis Pathway
Hsp70 and Hsp90 play significant roles in inhibiting apoptosis. They can prevent the activation of pro-apoptotic proteins and the formation of the apoptosome. By inhibiting Hsp90, this compound can indirectly promote apoptosis by leading to the degradation of client proteins that have anti-apoptotic functions, such as Akt. This tips the balance towards pro-apoptotic signals, leading to the activation of the caspase cascade and programmed cell death.
Caption: Hsp90 inhibition promotes apoptosis in cancer cells.
Conclusion
This compound (NVP-BEP800) is a potent Hsp90 inhibitor with demonstrated activity against various breast cancer cell lines. The provided protocol for the MTT assay offers a standardized method for determining its IC50 value, enabling researchers to quantify its cytotoxic effects. The disruption of key signaling pathways, such as the PI3K/Akt/mTOR and apoptosis pathways, underscores the therapeutic potential of this compound in breast cancer. Further research to establish a comprehensive profile of its IC50 values across a broader panel of breast cancer subtypes is warranted to guide its clinical development.
References
VER-82576: Application Notes and Protocols for Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
VER-82576, also known as NVP-BEP800, is a potent and selective inhibitor of Heat Shock Protein 90 (HSP90).[1] HSP90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell proliferation, survival, and signaling.[2] By inhibiting HSP90, this compound disrupts these pathways, leading to the degradation of oncoproteins and subsequent anti-tumor effects. This document provides detailed application notes and protocols for the use of this compound in preclinical animal models, based on available research.
Data Presentation: this compound Dosage in Animal Models
The following table summarizes the quantitative data on this compound dosage and administration in various murine cancer models.
| Animal Model | Cancer Type | Cell Line/Xenograft | Dosage | Administration Route | Dosing Schedule | Reference |
| Athymic Nude-nu mice | Breast Cancer | BT-474 | 10, 30, or 50 mg/kg | Oral (p.o.) | Daily for 1 week | [3] |
| Athymic Nude-nu mice | Breast Cancer | BT-474 | 15 or 30 mg/kg | Oral (p.o.) | Daily | [1][3] |
| Athymic Nude-nu mice | Melanoma | A375 | 15 or 30 mg/kg | Oral (p.o.) | Daily | [1][3] |
| Athymic Nude-nu mice | Melanoma | A375 | 50 mg/kg | Oral (p.o.) | Thrice weekly, twice weekly, or once weekly | [3] |
| NOD/SCID/γc-/- (NSG) mice | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Patient-Derived Xenograft (PDX) | 10 mg/kg | Intravenous (i.v.) | On days 20, 25, and 30 post-transplantation | [4] |
| NOD/SCID/γc-/- (NSG) mice | B-cell Acute Lymphoblastic Leukemia (B-ALL) | Patient-Derived Xenograft (PDX) | 10 mg/kg | Intravenous (i.v.) | Not specified | [4] |
Experimental Protocols
Protocol 1: Oral Administration of this compound in Xenograft Models
This protocol is designed for studying the efficacy of orally administered this compound in solid tumor xenograft models, such as breast cancer and melanoma.
Materials:
-
This compound (NVP-BEP800)
-
Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Female athymic nude mice (6-8 weeks old)
-
Cancer cells for implantation (e.g., BT-474, A375)
-
Matrigel (optional, for cell implantation)
-
Calipers for tumor measurement
-
Animal balance
-
Oral gavage needles
Procedure:
-
Xenograft Implantation:
-
Culture cancer cells to the desired confluence.
-
Harvest and resuspend the cells in a sterile medium (e.g., PBS or serum-free media), with or without Matrigel, to the desired concentration.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-250 mm³).[3]
-
-
Animal Grouping and Preparation:
-
Randomize mice into treatment and control groups (n=8 per group is recommended).[3]
-
Measure and record the initial tumor volume and body weight of each mouse.
-
-
Dosing Solution Preparation:
-
Prepare a suspension of this compound in the vehicle solution (e.g., 0.5% methylcellulose). For a 10 mg/kg dose in a 20g mouse (0.2 mg dose), a 1 mg/mL stock would require a 0.2 mL administration volume. Adjust concentration based on the desired dose and administration volume (typically 10 mL/kg).[1][3]
-
Ensure the solution is mixed thoroughly to achieve a uniform suspension before each administration.
-
-
Administration:
-
Administer the prepared this compound suspension or vehicle control to the respective groups via oral gavage.
-
Follow the predetermined dosing schedule (e.g., daily, thrice weekly).
-
-
Monitoring and Data Collection:
-
Pharmacodynamic Analysis (Optional):
-
At the end of the treatment period (or at specified time points), euthanize a subset of animals.
-
Excise tumors 8 hours after the last dose for analysis.[3]
-
Perform Western blot analysis on tumor lysates to assess the levels of HSP90 client proteins such as ErbB2, phospho-Akt, and B-Raf to confirm target engagement.[3]
-
Protocol 2: Intravenous Administration in Leukemia PDX Models
This protocol is adapted for systemic cancer models, such as leukemia, using patient-derived xenografts.
Materials:
-
This compound (NVP-BEP800)
-
Vehicle solution (e.g., ethanol)[4]
-
Immunodeficient mice (e.g., NSG)
-
Patient-derived leukemia cells
-
Flow cytometry equipment and antibodies (e.g., hCD45, hCD7, hCD19)
-
Bioluminescence imaging system (if using luciferase-tagged cells)
Procedure:
-
PDX Model Establishment:
-
Intravenously inject a specified number of patient-derived leukemia cells into each mouse.
-
-
Animal Grouping and Treatment Initiation:
-
Randomize mice into treatment and vehicle control groups.
-
Initiate treatment at a predetermined time point post-transplantation (e.g., day 20).[4]
-
-
Dosing Solution Preparation:
-
Prepare the this compound solution in the appropriate vehicle for intravenous injection.
-
-
Administration:
-
Administer the this compound solution or vehicle control via intravenous injection (e.g., tail vein) according to the specified schedule.[4]
-
-
Monitoring and Efficacy Assessment:
-
Monitor animal survival and symptoms of leukemia.[4]
-
At specified time points, collect peripheral blood to quantify the percentage of leukemic cells using flow cytometry.[4]
-
If applicable, perform bioluminescence imaging to track leukemia progression.[4]
-
At the end of the study, harvest organs such as the spleen and bone marrow to assess leukemic infiltration.[4]
-
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound through HSP90 inhibition.
Experimental Workflow for Xenograft Studies
References
- 1. selleckchem.com [selleckchem.com]
- 2. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HSP90 inhibitor NVP-BEP800 affects stability of SRC kinases and growth of T-cell and B-cell acute lymphoblastic leukemias - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for VER-82576 in a Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of VER-82576, a potent and selective heat shock protein 90 (Hsp90) inhibitor, in a xenograft mouse model for preclinical anti-cancer research.
Introduction
This compound, also known as NVP-BEP800, is a synthetic, orally bioavailable small molecule that targets the N-terminal ATP-binding pocket of Hsp90.[1] Hsp90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell proliferation, survival, and signaling.[2] By inhibiting Hsp90, this compound leads to the degradation of these oncoproteins, making it a promising agent for cancer therapy.[3] This document outlines its mechanism of action, provides summarized preclinical data, and offers detailed protocols for its application in xenograft mouse models.
Mechanism of Action
This compound is a potent inhibitor of Hsp90β with an IC50 of 58 nM.[4] It demonstrates high selectivity, being over 70-fold more selective for Hsp90β compared to other Hsp90 family members like Grp94 and Trap-1.[4][5] The inhibition of Hsp90's ATPase activity by this compound disrupts the chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins.[2][6] Key client proteins affected by this compound include ErbB2, B-Raf, Raf-1, and Akt, which are crucial components of signaling pathways that drive tumor growth and survival.[3] The degradation of these proteins results in cell cycle arrest, induction of apoptosis, and inhibition of tumor progression.[7][8]
Data Presentation
The following tables summarize the in vitro and in vivo efficacy of this compound across various cancer cell lines and xenograft models.
Table 1: In Vitro Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / GI50 (nM) | Reference |
| A375 | Melanoma | 38 | [4] |
| BT-474 | Breast Cancer | 53 | [5] |
| SK-BR-3 | Breast Cancer | 56 | [9] |
| MCF-7 | Breast Cancer | 118 | [9] |
| MDA-MB-231 | Breast Cancer | 190 | [9] |
| MDA-MB-468 | Breast Cancer | 173 | [9] |
| PC3 | Prostate Cancer | 1050 | [5] |
Table 2: In Vivo Efficacy of this compound in Xenograft Mouse Models
| Xenograft Model | Cancer Type | Dose (mg/kg/day, oral) | Treatment Duration | Tumor Growth Inhibition (T/C%) / Regression | Reference |
| A375 | Melanoma | 15 | 15 days | 53% (T/C) | [4] |
| A375 | Melanoma | 30 | 15 days | 6% (T/C) | [4] |
| BT-474 | Breast Cancer | 15 | Not Specified | 36% (T/C) | [4] |
| BT-474 | Breast Cancer | 30 | Not Specified | 38% Regression | [4] |
| BT-474 | Breast Cancer | 50 | 1 week | Not Specified | [7] |
| L1T2 | Kaposi Sarcoma | 15-50 | Not Specified | Tumor volume reduction | [9] |
Experimental Protocols
The following protocols provide a detailed methodology for conducting a xenograft mouse model study with this compound.
This protocol describes the subcutaneous implantation of human cancer cells into immunodeficient mice.
Materials:
-
Human cancer cell line of interest (e.g., A375, BT-474)
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can improve tumor take rate)
-
6-8 week old female immunodeficient mice (e.g., NSG or nude mice)[10]
-
Sterile syringes and needles (26-27 gauge)
Procedure:
-
Cell Culture: Culture cancer cells according to standard protocols until they reach 70-80% confluency.
-
Cell Harvesting:
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in sterile, serum-free medium or PBS to the desired concentration (e.g., 5 x 10^6 to 10 x 10^6 cells per 100 µL).
-
If using Matrigel, mix the cell suspension 1:1 with Matrigel on ice.[11]
-
-
Implantation:
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.[11]
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with digital calipers 2-3 times per week.[7]
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[7][12]
This protocol details the preparation and oral administration of this compound and the subsequent monitoring of the animals.
Materials:
-
This compound (NVP-BEP800) powder
-
Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in water)
-
Oral gavage needles
-
Digital calipers
-
Animal scale
Procedure:
-
Drug Preparation:
-
Prepare a fresh suspension of this compound in the vehicle at the desired concentration for the target dose (e.g., 1.5 mg/mL for a 15 mg/kg dose in a 20g mouse receiving 0.2 mL).
-
Ensure the suspension is homogenous by vortexing or sonicating before each administration.
-
-
Administration:
-
Administer this compound or vehicle to the respective groups daily via oral gavage.
-
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.[7]
-
Monitor the general health of the animals daily, observing for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
-
-
Endpoint:
-
Continue treatment for the planned duration (e.g., 15-21 days) or until tumors in the control group reach the maximum size allowed by IACUC protocols.
-
At the end of the study, euthanize the mice according to approved protocols.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., Western blotting, immunohistochemistry) to assess pharmacodynamic markers.[7]
-
This protocol provides a brief outline for assessing the in vivo effects of this compound on its target and downstream pathways.
Materials:
-
Excised tumors
-
Lysis buffer for protein extraction
-
Antibodies for Western blotting (e.g., anti-Hsp70, anti-ErbB2, anti-phospho-Akt, anti-Akt)
Procedure:
-
Protein Extraction: Homogenize a portion of the excised tumor tissue in lysis buffer to extract total protein.
-
Western Blotting:
-
Perform Western blot analysis to assess the levels of Hsp90 client proteins (e.g., ErbB2, B-Raf, Akt) and markers of Hsp90 inhibition (e.g., induction of Hsp70).[4]
-
Compare the protein levels in tumors from this compound-treated mice to those from vehicle-treated mice to confirm target engagement and downstream effects.
-
Disclaimer
This document is intended for research purposes only. All animal experiments should be conducted in accordance with institutional guidelines and regulations regarding animal care and use. The specific doses and treatment schedules may require optimization depending on the xenograft model and cancer type being studied.
References
- 1. Practical Fragments: Hsp90 and fragments – part 2: NVP-BEP800/VER-82576 [practicalfragments.blogspot.com]
- 2. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abmole.com [abmole.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. HSP90 inhibitor NVP-BEP800 affects stability of SRC kinases and growth of T-cell and B-cell acute lymphoblastic leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. Frontiers | Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development [frontiersin.org]
Application Notes and Protocols: VER-82576 in Combination with Radiotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
VER-82576, also known as NVP-BEP800, is a potent and selective inhibitor of Heat Shock Protein 90 (HSP90).[1] HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are key components of oncogenic signaling pathways.[2] Inhibition of HSP90 leads to the degradation of these client proteins, disrupting multiple pathways essential for tumor cell survival and proliferation.[2] Emerging preclinical evidence suggests that this compound can act as a radiosensitizer, enhancing the efficacy of radiotherapy in various cancer models.[3][4]
These application notes provide a comprehensive overview of the preclinical data and methodologies for studying the combination of this compound and radiotherapy. The protocols detailed below are based on published research and are intended to serve as a guide for researchers in this field.
Mechanism of Action: Radiosensitization
This compound enhances the effects of ionizing radiation through a multi-faceted mechanism, primarily centered on the inhibition of the DNA damage response (DDR) and disruption of pro-survival signaling pathways. HSP90 clients include critical proteins involved in cell cycle regulation and DNA repair, such as Akt and Raf-1.[3] By inhibiting HSP90, this compound leads to the degradation of these proteins, thereby impairing the cancer cells' ability to repair radiation-induced DNA damage and promoting apoptotic cell death.[3][4] Furthermore, this compound can modulate the expression of other key signaling molecules, such as IKKβ, a component of the NF-κB pathway, which is also implicated in radioresistance.[3] A notable aspect of HSP90 inhibition is the compensatory upregulation of HSP70, which can confer drug resistance. Interestingly, studies have shown that radiotherapy can attenuate this this compound-induced HSP70 upregulation, suggesting a synergistic interaction.[3]
Preclinical Data
In Vitro Efficacy
The combination of this compound and radiotherapy has demonstrated significant anti-cancer effects in various cancer cell lines. Key findings from preclinical studies are summarized below.
Table 1: Cell Viability of T98G Glioblastoma Cells
| Treatment | Concentration of this compound (µM) | Radiation Dose (Gy) | Cell Viability (%) |
| Control (DMSO) | 0 | 0 | 100 |
| This compound | 0.05 | 0 | ~85 |
| This compound | 0.1 | 0 | ~70 |
| This compound | 0.2 | 0 | ~55 |
| Radiation | 0 | 10 | ~75 |
| This compound + Radiation | 0.05 | 10 | ~60 |
| This compound + Radiation | 0.1 | 10 | ~45 |
| This compound + Radiation | 0.2 | 10 | ~30 |
Data extracted from Wu J, et al. Exp Ther Med. 2014.[3]
Table 2: Clonogenic Survival of A549 and SNB19 Cells
| Cell Line | Treatment | Radiation Dose (Gy) | Surviving Fraction (Approx.) |
| A549 (Lung Carcinoma) | Radiation Alone | 2 | 0.60 |
| 4 | 0.25 | ||
| 6 | 0.08 | ||
| 8 | 0.02 | ||
| NVP-BEP800 (200 nM) + Radiation (48h post-IR) | 2 | 0.30 | |
| 4 | 0.07 | ||
| 6 | 0.01 | ||
| 8 | <0.01 | ||
| SNB19 (Glioblastoma) | Radiation Alone | 2 | 0.70 |
| 4 | 0.40 | ||
| 6 | 0.15 | ||
| 8 | 0.05 | ||
| NVP-BEP800 (200 nM) + Radiation (48h post-IR) | 2 | 0.40 | |
| 4 | 0.10 | ||
| 6 | 0.02 | ||
| 8 | <0.01 |
Data estimated from graphical representations in Niewidok N, et al. Transl Oncol. 2012.[4]
Table 3: Effect of this compound and/or Irradiation on Protein Expression
| Cell Line | Treatment | Target Protein | Change in Expression |
| T98G | This compound (0.2 µM) | IKKβ | Decreased |
| This compound (0.2 µM) | Hsp70 | Increased | |
| This compound (0.2 µM) + Radiation (10 Gy) | Hsp70 | Upregulation attenuated | |
| A549 | NVP-BEP800 (200 nM) + Radiation (8 Gy) | Akt | Decreased |
| NVP-BEP800 (200 nM) + Radiation (8 Gy) | Raf-1 | Decreased | |
| SNB19 | NVP-BEP800 (200 nM) + Radiation (8 Gy) | Akt | Decreased |
| NVP-BEP800 (200 nM) + Radiation (8 Gy) | Raf-1 | Decreased |
Data compiled from Wu J, et al. Exp Ther Med. 2014 and Niewidok N, et al. Transl Oncol. 2012.[3][4]
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound in combination with radiotherapy on the viability of cancer cells.
Materials:
-
T98G glioblastoma cells (or other cancer cell line of interest)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)
-
This compound (NVP-BEP800)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed T98G cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Prepare stock solutions of this compound in DMSO. Dilute in culture medium to final concentrations (e.g., 0.05, 0.1, 0.2 µM). Add the drug solutions to the respective wells. Include a DMSO-only control.
-
For the combination treatment groups, irradiate the cells with a single dose of X-rays (e.g., 10 Gy) immediately after adding this compound.
-
Incubate the plates for 40 hours at 37°C in a 5% CO2 incubator.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (DMSO-treated, non-irradiated) cells.
Protocol 2: Clonogenic Survival Assay
Objective: To determine the long-term reproductive viability of cancer cells after treatment with this compound and radiation.
Materials:
-
A549 or SNB19 cells (or other cancer cell line of interest)
-
Complete culture medium
-
This compound (NVP-BEP800)
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in methanol)
Procedure:
-
Culture cells to sub-confluency.
-
Trypsinize and prepare a single-cell suspension.
-
Seed a predetermined number of cells into 6-well plates. The number of cells seeded should be adjusted based on the expected toxicity of the treatment to yield approximately 50-100 colonies per well.
-
Allow cells to attach for at least 4 hours.
-
Add this compound at the desired concentration (e.g., 200 nM).
-
Irradiate the cells with varying doses of radiation (e.g., 0, 2, 4, 6, 8 Gy).
-
Incubate the plates for the desired duration post-irradiation (e.g., 30 minutes, 24 hours, or 48 hours) with the drug present.
-
After the incubation period, replace the medium with fresh, drug-free medium.
-
Incubate the plates for 10-14 days, or until colonies of at least 50 cells are visible.
-
Fix the colonies with methanol (B129727) and stain with crystal violet.
-
Count the number of colonies in each well.
-
Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.
Protocol 3: Western Blot Analysis
Objective: To analyze the expression of key proteins in response to this compound and radiotherapy.
Materials:
-
Treated cells from in vitro experiments
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-IKKβ, anti-Hsp70, anti-Akt, anti-Raf-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Protocol 4: In Vivo Xenograft Tumor Growth Delay Study
Objective: To evaluate the efficacy of this compound in combination with radiotherapy in a preclinical in vivo model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cells for injection (e.g., A549, T98G)
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
An irradiator for localized tumor irradiation
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (e.g., vehicle, this compound alone, radiation alone, this compound + radiation).
-
Administer this compound via oral gavage at the desired dose and schedule.
-
For the radiation groups, deliver a localized dose of radiation to the tumors. The timing of drug administration relative to irradiation should be optimized.
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Continue treatment for the specified duration.
-
At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting).
Visualizations
Caption: Signaling pathway of this compound-mediated radiosensitization.
Caption: Experimental workflows for in vitro and in vivo studies.
References
- 1. Predicting the clonogenic survival of A549 cells after modulated x-ray irradiation using the linear quadratic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hsp90 inhibitors as promising agents for radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Irradiation facilitates the inhibitory effect of the heat shock protein 90 inhibitor NVP-BEP800 on the proliferation of malignant glioblastoma cells through attenuation of the upregulation of heat shock protein 70 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Synergistic Effects of VER-82576 with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
VER-82576, also known as NVP-BEP800, is a potent and selective, orally bioavailable inhibitor of Heat Shock Protein 90 (HSP90).[1][2] HSP90 is a molecular chaperone crucial for the conformational maturation, stability, and function of a multitude of client proteins, many of which are key drivers of oncogenesis, including signaling kinases, transcription factors, and cell cycle regulators.[1][3][4] By inhibiting the ATPase activity of HSP90, this compound leads to the proteasomal degradation of these client proteins, thereby disrupting multiple oncogenic signaling pathways simultaneously.[1][5] This mechanism of action makes this compound a promising agent for cancer therapy, both as a monotherapy and in combination with conventional chemotherapeutic agents to enhance efficacy and overcome drug resistance.
Preclinical studies have demonstrated that combining HSP90 inhibitors with chemotherapy can lead to synergistic antitumor effects.[6][7] This application note provides a summary of the synergistic potential of this compound with common chemotherapies, detailed experimental protocols for assessing these synergies, and an overview of the underlying signaling pathways.
Data Presentation: Synergistic Activity of HSP90 Inhibitors with Chemotherapy
While specific quantitative data for the synergistic effects of this compound with cisplatin (B142131), gemcitabine, and paclitaxel (B517696) are not extensively published, the following tables summarize the single-agent activity of this compound and representative synergistic data from studies with other HSP90 inhibitors, which are expected to have similar mechanisms of action.
Table 1: Single-Agent Activity of this compound (NVP-BEP800) in Various Cancer Cell Lines
| Cell Line | Cancer Type | GI50 / IC50 | Reference |
| A375 | Melanoma | 38 nM (GI50) | [8] |
| PC3 | Prostate Cancer | 1.05 µM (GI50) | [8] |
| A549 | Lung Carcinoma | ~100 nM (IC50 at 48h) | |
| SNB19 | Glioblastoma | ~50 nM (IC50 at 48h) | |
| Breast Cancer Cells | Breast Cancer | 58 nM (IC50) | [5] |
Table 2: Representative Synergistic Effects of HSP90 Inhibitors with Chemotherapeutic Agents
Note: The following data is for other HSP90 inhibitors (AUY922, 17-AAG) and is presented as a surrogate to illustrate the potential synergistic interactions of this compound.
| HSP90 Inhibitor | Chemotherapy | Cancer Cell Line | Effect | Combination Index (CI) | Reference |
| AUY922 | Cisplatin | Hone1-R (Nasopharyngeal) | Synergism | < 1 | [6] |
| AUY922 | Cisplatin | HK1-R (Nasopharyngeal) | Synergism | < 1 | [6] |
| 17-AAG | Paclitaxel | IGROV-1 (Ovarian) | Synergism | 0.50 | [9] |
| 17-AAG | Paclitaxel | SKOV-3 (Ovarian) | Synergism | 0.53 | [9] |
Signaling Pathways and Mechanisms of Synergy
The synergistic effect of this compound with chemotherapy stems from the complementary mechanisms of action targeting critical cancer cell vulnerabilities. Chemotherapeutic agents like cisplatin induce DNA damage, while paclitaxel disrupts microtubule function, both leading to cell cycle arrest and apoptosis. However, cancer cells can develop resistance through various survival pathways. HSP90 inhibitors, including this compound, can counteract these resistance mechanisms.
HSP90 client proteins are integral components of pathways involved in cell cycle progression and the DNA damage response.[4] By inhibiting HSP90, this compound leads to the degradation of key proteins such as Akt, Raf-1, and cell cycle regulators, thereby sensitizing cancer cells to the cytotoxic effects of chemotherapy.[1][5] For instance, the degradation of proteins involved in DNA repair pathways can enhance the efficacy of DNA-damaging agents like cisplatin.
Experimental Protocols
The following protocols provide a framework for investigating the synergistic effects of this compound with chemotherapeutic agents in vitro and in vivo.
Protocol 1: In Vitro Cell Viability and Synergy Analysis
This protocol outlines the determination of cell viability using the MTT assay and the subsequent analysis of synergy using the Chou-Talalay method.[10][11]
Materials:
-
Cancer cell line of interest
-
This compound (NVP-BEP800)
-
Chemotherapeutic agent (e.g., Cisplatin, Gemcitabine, Paclitaxel)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Seed cells into 96-well plates at a predetermined optimal density (e.g., 3,000-10,000 cells/well) in 100 µL of medium.
-
Incubate overnight to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the chemotherapeutic agent in culture medium.
-
For single-agent dose-response curves, treat cells with a range of concentrations of each drug.
-
For combination studies, treat cells with both drugs simultaneously at a constant ratio (e.g., based on the ratio of their individual IC50 values) or in a matrix format (checkerboard).
-
Include vehicle control wells (e.g., DMSO).
-
Incubate the plates for a specified duration (e.g., 72 hours).
-
-
-
After the incubation period, add 10 µL of MTT solution to each well.[12]
-
Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 values for each single agent using non-linear regression analysis.
-
For combination data, calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn.[10][11]
-
CI < 1 indicates synergism.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Protocol 2: Western Blot Analysis of HSP90 Client Proteins
This protocol is for assessing the degradation of key HSP90 client proteins following treatment with this compound, alone or in combination with chemotherapy.[14][15][16]
Materials:
-
Treated cell lysates (from Protocol 1 or a separate experiment)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-Raf-1, anti-phospho-H2AX, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Treat cells in 6-well plates as described in Protocol 1.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Scrape and collect the lysate, then centrifuge to pellet debris.
-
Determine the protein concentration of the supernatant.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane and apply ECL reagent.
-
Capture the chemiluminescent signal.
-
Perform densitometry analysis to quantify protein levels relative to a loading control (e.g., β-actin).
-
Protocol 3: In Vivo Xenograft Efficacy Study
This protocol describes a general procedure for evaluating the in vivo efficacy of this compound in combination with chemotherapy in a mouse xenograft model.[17][18][19]
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
This compound formulated for oral administration
-
Chemotherapeutic agent formulated for injection
-
Calipers
-
Animal welfare-approved housing and procedural facilities
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth with calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., Vehicle, this compound alone, Chemotherapy alone, Combination).
-
-
Drug Administration:
-
Administer this compound orally according to a predetermined schedule and dose.
-
Administer the chemotherapeutic agent (e.g., by intraperitoneal injection) according to its established protocol.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
Monitor for any signs of toxicity.
-
The study is terminated when tumors in the control group reach a predetermined maximum size or at a specified time point.
-
-
Data Analysis:
-
Plot tumor growth curves for each group.
-
Calculate Tumor Growth Inhibition (TGI) for each treatment.
-
Perform statistical analysis to compare the efficacy between groups.
-
Conclusion
This compound, as a potent HSP90 inhibitor, holds significant promise for combination therapy with standard chemotherapeutic agents. The provided application notes and protocols offer a comprehensive guide for researchers to investigate and quantify the synergistic effects of this compound, contributing to the development of more effective cancer treatment strategies. The ability of this compound to disrupt multiple oncogenic pathways provides a strong rationale for its use in overcoming chemotherapy resistance and improving patient outcomes.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Practical Fragments: Hsp90 and fragments – part 2: NVP-BEP800/VER-82576 [practicalfragments.blogspot.com]
- 3. HSP90 inhibitor NVP-BEP800 affects stability of SRC kinases and growth of T-cell and B-cell acute lymphoblastic leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Potential benefits of combined treatment with Hsp90 inhibitor AUY922 and cisplatin for overcoming drug resistance in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic activity of the Hsp90 inhibitor ganetespib with taxanes in non-small cell lung cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Potentiation of paclitaxel activity by the HSP90 inhibitor 17-allylamino-17-demethoxygeldanamycin in human ovarian carcinoma cell lines with high levels of activated AKT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. In-Vivo Cancer Therapeutic Testing Services - Molecular Immunologic & Translational Sciences (MITS) Core [med.virginia.edu]
Application Notes and Protocols for Cell Viability Assay with VER-82576
For Researchers, Scientists, and Drug Development Professionals
Introduction
VER-82576 (also known as NVP-BEP800) is a potent and selective, orally bioavailable, synthetic inhibitor of Heat Shock Protein 90 (HSP90).[1][2][3] Specifically, it targets the beta isoform of HSP90 (HSP90β) with a high degree of selectivity over other HSP90 family members like Grp94 and Trap-1.[2][4] HSP90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for tumor cell proliferation, survival, and progression.[1] By competitively inhibiting the ATP-binding site in the N-terminal domain of HSP90, this compound disrupts the chaperone cycle, leading to the degradation of these oncogenic client proteins via the ubiquitin-proteasome pathway.[3] This targeted action results in the induction of cell cycle arrest and apoptosis in various cancer cell lines, making this compound a compound of significant interest in oncology research and drug development.[5]
These application notes provide a detailed protocol for assessing the in vitro cytotoxic effects of this compound on cancer cells using a standard cell viability assay. The provided methodology, data interpretation guidelines, and visual representations of the underlying biological pathways and experimental workflow are intended to equip researchers with the necessary tools to effectively evaluate the anti-cancer potential of this HSP90 inhibitor.
Mechanism of Action
This compound acts as an ATP-competitive inhibitor of HSP90β.[2] The inhibition of HSP90's chaperone function leads to the misfolding and subsequent degradation of a wide array of client proteins that are often overexpressed or mutated in cancer cells. Key client proteins affected by HSP90 inhibition include:
-
Receptor Tyrosine Kinases: ErbB2 (HER2)
-
Signaling Kinases: Akt, B-Raf, Raf-1
-
Cell Cycle Regulators
The degradation of these proteins disrupts critical signaling pathways involved in cell growth, proliferation, and survival, ultimately leading to apoptosis and cell cycle arrest.[2][5] For instance, treatment with this compound has been shown to cause the dephosphorylation and degradation of Akt and ErbB2 in a concentration-dependent manner.[2]
Data Presentation
The following table summarizes the inhibitory concentrations of this compound in various cancer cell lines, providing a reference for its potency and selectivity.
| Cell Line | Cancer Type | Assay Type | Parameter | Value | Reference |
| A375 | Melanoma | Proliferation | GI50 | 38 nM | [2] |
| PC3 | Prostate Cancer | Proliferation | GI50 | 1.05 µM | [2] |
| BT-474 | Breast Cancer | ErbB2 Degradation | IC50 | 39.5 nM | [2] |
| BT-474 | Breast Cancer | Akt Dephosphorylation | IC50 | 218 nM | [2] |
| BT-474 | Breast Cancer | Hsp70 Induction | IC50 | 207 nM | [2] |
| A2058 | Melanoma | Proliferation | GI50 | Varies | [2] |
| A549 | Lung Carcinoma | Proliferation | GI50 | Varies | [2] |
| HCT116 | Colon Cancer | Proliferation | GI50 | Varies | [2] |
| Primary Human Tumors | Various | Proliferation | IC50 (mean) | 0.75 µM | [2] |
| Primary Human Tumors | Various | Proliferation | IC70 (mean) | 1.8 µM | [2] |
Experimental Protocols
This section provides a detailed protocol for determining the effect of this compound on the viability of an oral squamous cell carcinoma (OSCC) cell line, such as HSC-3, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
Oral Squamous Cell Carcinoma (OSCC) cell line (e.g., HSC-3)
-
Complete cell culture medium (e.g., EMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS, sterile)
-
Trypsin-EDTA
-
96-well flat-bottom sterile microplates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture OSCC cells to ~80% confluency.
-
Trypsinize the cells, resuspend them in fresh complete medium, and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in a final volume of 100 µL.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Preparation of this compound Stock Solution:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO.
-
Store the stock solution in aliquots at -20°C or -80°C.
-
-
Drug Treatment:
-
On the day of treatment, prepare serial dilutions of this compound from the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., a range from 0.01 µM to 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-20 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each drug concentration using the following formula:
-
Determine the IC50 value (the concentration of the drug that inhibits cell viability by 50%) from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for the cell viability assay.
References
Application Notes and Protocols for VER-82576 Treatment in a TGEV Infection Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transmissible gastroenteritis virus (TGEV), a member of the Coronaviridae family, is the causative agent of a highly contagious and economically significant enteric disease in swine, particularly in newborn piglets. The development of effective antiviral therapies is crucial for controlling TGEV outbreaks. Recent research has identified host-cell proteins as potential targets for antiviral drug development. One such target is Heat Shock Protein 90 (Hsp90), a molecular chaperone essential for the stability and function of a wide range of cellular proteins, including many required for viral replication.
VER-82576 (also known as NVP-BEP800) is a potent and selective, orally available inhibitor of Hsp90.[1] It has been demonstrated to inhibit the replication of various viruses by targeting host Hsp90. Specifically, this compound has been shown to inhibit TGEV infection in a dose-dependent manner by targeting the HSP90AB1 isoform.[2][3] This document provides detailed application notes and protocols for the use of this compound in a TGEV infection model, summarizing key data and experimental methodologies.
Mechanism of Action
This compound is a fully synthetic Hsp90 inhibitor that competitively binds to the ATP-binding pocket in the N-terminal domain of Hsp90, thereby inhibiting its chaperone function.[1] In the context of TGEV infection, this compound specifically targets the HSP90AB1 isoform, which has been identified as a crucial host factor for TGEV replication.[2][3] The inhibition of HSP90AB1 disrupts the early stages of the TGEV replication cycle.[3] Furthermore, this compound has been shown to significantly reduce the production of pro-inflammatory cytokines induced by TGEV infection, suggesting a dual role in both directly inhibiting viral replication and modulating the host inflammatory response.[2][3]
Caption: Mechanism of this compound action in TGEV-infected cells.
Quantitative Data Summary
The antiviral activity of this compound against TGEV has been quantified through various assays. The following tables summarize the key findings.
Table 1: Inhibitory Effect of this compound on TGEV Replication in Swine Testicular (ST) Cells [2][3]
| This compound Concentration | Reduction in TGEV M gene mRNA level | Viral Titer (TCID50/mL) | TGEV N Protein Level |
| 0 nM (Control) | 0% | ~10^6.5 | 100% |
| 500 nM | 39% | Decreased | Decreased |
| 1000 nM | 50% | Significantly Decreased | Significantly Decreased |
Table 2: Effect of this compound on TGEV-Induced Pro-inflammatory Cytokine mRNA Expression [2][3]
| Cytokine | TGEV Infection | TGEV Infection + this compound |
| IL-6 | Upregulated | Significantly Reduced |
| IL-12 | Upregulated | Significantly Reduced |
| TNF-α | Upregulated | Significantly Reduced |
| CXCL10 | Upregulated | Significantly Reduced |
| CXCL11 | Upregulated | Significantly Reduced |
Table 3: Cytotoxicity and Hsp90 Inhibitory Activity of this compound
| Parameter | Value | Cell Line/Target |
| IC50 (Hsp90β) | 58 nM | Recombinant Protein |
| GI50 (Average) | 245 nM | Various Human Cancer Cell Lines |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the efficacy of this compound against TGEV are provided below.
Cell Culture and Virus
-
Cells: Swine testicular (ST) cells are a suitable host for TGEV propagation and antiviral assays.[4] They should be maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.
-
Virus: TGEV strains can be propagated in ST cells. Viral titers can be determined by the 50% tissue culture infectious dose (TCID50) assay.
Cytotoxicity Assay
This protocol is to determine the cytotoxic concentration (CC50) of this compound on ST cells.
-
Materials:
-
ST cells
-
96-well plates
-
DMEM with 2% FBS
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Protocol:
-
Seed ST cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in DMEM with 2% FBS.
-
Remove the culture medium and add 100 µL of the diluted compound to the respective wells. Include a cell control (medium only) and a solvent control (DMSO).
-
Incubate the plate for 48 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.
-
Caption: Workflow for the cytotoxicity assay of this compound.
Plaque Reduction Assay
This assay is used to determine the 50% inhibitory concentration (IC50) of this compound against TGEV.
-
Materials:
-
Confluent ST cells in 6-well plates
-
TGEV stock of known titer
-
This compound
-
DMEM with 2% FBS
-
Overlay medium (e.g., DMEM with 2% FBS and 1% low-melting-point agarose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
-
Protocol:
-
Seed ST cells in 6-well plates and grow to confluence.
-
Prepare serial dilutions of this compound in DMEM.
-
In separate tubes, mix the virus (to yield ~100 plaque-forming units/well) with each drug dilution and incubate for 1 hour at 37°C.
-
Wash the cell monolayers with PBS and inoculate with the virus-drug mixtures. Include a virus control (no drug) and a cell control (no virus).
-
Incubate for 1 hour at 37°C for virus adsorption.
-
Remove the inoculum and overlay the cells with 2 mL of overlay medium.
-
Incubate the plates at 37°C until plaques are visible (typically 2-3 days).
-
Fix the cells with 10% formaldehyde (B43269) for 30 minutes.
-
Remove the overlay and stain the cells with crystal violet solution for 15 minutes.
-
Wash the plates with water and count the plaques.
-
Calculate the percentage of plaque inhibition for each drug concentration and determine the IC50.
-
Western Blot Analysis for TGEV N Protein
This protocol is for detecting the expression of TGEV nucleocapsid (N) protein in infected cells treated with this compound.
-
Materials:
-
ST cells grown in 6-well plates
-
TGEV
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: anti-TGEV N monoclonal antibody
-
Primary antibody: anti-β-actin antibody (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
-
Protocol:
-
Seed ST cells in 6-well plates.
-
Pre-treat cells with different concentrations of this compound for 1 hour.
-
Infect the cells with TGEV at a multiplicity of infection (MOI) of 1.
-
At 24 hours post-infection, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-TGEV N antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL reagent and an imaging system.
-
Re-probe the membrane with an anti-β-actin antibody as a loading control.
-
Quantitative Real-Time PCR (qRT-PCR) for Cytokine mRNA
This protocol is for quantifying the mRNA levels of pro-inflammatory cytokines in TGEV-infected cells treated with this compound.
-
Materials:
-
ST cells grown in 6-well plates
-
TGEV
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for target cytokines (e.g., IL-6, IL-12, TNF-α) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
-
-
Protocol:
-
Follow steps 1-3 of the Western Blot protocol.
-
At 24 hours post-infection, extract total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qRT-PCR using SYBR Green master mix and specific primers for the target cytokines and the housekeeping gene.
-
The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the data using the 2-ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the control group.
-
Caption: Experimental workflow for analyzing this compound's effect.
Conclusion
This compound presents a promising therapeutic strategy against TGEV by targeting a crucial host factor, HSP90AB1. The data and protocols provided in this document offer a comprehensive guide for researchers to investigate the antiviral and anti-inflammatory properties of this compound in a TGEV infection model. These methodologies can be adapted to further explore the molecular mechanisms of TGEV replication and to screen other potential antiviral compounds.
References
- 1. HSP90 inhibitors 17-AAG and this compound inhibit porcine deltacoronavirus replication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. HSP90AB1 Is a Host Factor Required for Transmissible Gastroenteritis Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellosaurus cell line ST [Pig testis] (CVCL_2204) [cellosaurus.org]
Troubleshooting & Optimization
VER-82576 in DMSO: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of VER-82576 when using Dimethyl Sulfoxide (DMSO) as a solvent. Directly addressing common experimental challenges, this resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: The solubility of this compound in DMSO can be variable and is highly dependent on the quality of the DMSO used. While some sources report a solubility of up to 6.2 mg/mL (12.91 mM), this often requires assistance with ultrasonication. Other sources report the compound as insoluble, particularly if the DMSO has absorbed moisture. It is crucial to use fresh, anhydrous DMSO to achieve the best possible dissolution.
Q2: I am having trouble dissolving this compound in DMSO. What should I do?
A2: If you are encountering solubility issues, it is recommended to first ensure you are using a fresh, unopened bottle of anhydrous DMSO. Water absorption by DMSO is a common cause of decreased solubility for many compounds. If the compound still does not dissolve, gentle warming and sonication can be employed. Refer to the detailed dissolution protocol below for a step-by-step guide.
Q3: What are the recommended storage conditions for this compound stock solutions in DMSO?
A3: To ensure the stability and longevity of your this compound stock solution, it is critical to store it properly. Once prepared, the stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored in tightly sealed vials at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 month).
Q4: How many freeze-thaw cycles can a this compound DMSO stock solution tolerate?
A4: To maintain the integrity of the compound, it is strongly recommended to avoid repeated freeze-thaw cycles. A general study on compound stability in DMSO indicated that some compounds can withstand up to 11 freeze-thaw cycles without significant degradation, however, this is not specific to this compound. Therefore, the best practice is to aliquot the stock solution into volumes suitable for single experiments.
Q5: What is the stability of this compound in DMSO at room temperature?
Data Summary
This compound Solubility in DMSO
| Parameter | Value | Notes |
| Reported Solubility | 6.2 mg/mL (12.91 mM) | Requires ultrasonic assistance; highly dependent on DMSO quality. |
| Alternative Report | Insoluble | Often observed with hygroscopic (moisture-absorbed) DMSO. |
| Recommended Solvent | Anhydrous DMSO (≥99.9%) | Use of fresh, unopened bottles is critical for reproducibility. |
Recommended Storage Conditions for this compound in DMSO
| Storage Temperature | Duration | Recommendations |
| -80°C | Up to 2 years | Recommended for long-term storage. Aliquot to avoid freeze-thaw cycles. |
| -20°C | Up to 1 month | Suitable for short-term storage. Aliquot to avoid freeze-thaw cycles. |
| Room Temperature | Not Recommended | Potential for degradation; avoid for prolonged periods. |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution in DMSO
This protocol outlines the recommended procedure for dissolving this compound in DMSO to achieve a consistent and reliable stock solution.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity, in an unopened or freshly opened bottle
-
Sterile, conical-bottom polypropylene (B1209903) or glass vial
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Equilibration: Allow the vial of this compound powder and the bottle of anhydrous DMSO to come to room temperature before opening to minimize moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder and transfer it to the sterile vial.
-
Solvent Addition: Carefully add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration.
-
Initial Mixing: Tightly cap the vial and vortex vigorously for 1-2 minutes.
-
Visual Inspection: Visually inspect the solution for any undissolved particles.
-
Sonication (if necessary): If particles are still visible, place the vial in a water bath sonicator. Sonicate for 10-15 minute intervals. After each interval, visually inspect the solution.
-
Gentle Warming (optional): If sonication alone is insufficient, the solution can be gently warmed to 37°C for a short period while mixing. Caution: Prolonged heating may risk degradation.
-
Final Confirmation: Once the solution is clear and free of visible particles, it is ready for use or storage.
-
Aliquoting and Storage: For storage, immediately aliquot the stock solution into single-use, tightly sealed vials and store at -80°C or -20°C as recommended.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered when working with this compound in DMSO.
Issue: this compound Fails to Dissolve or Precipitates Out of Solution
This is a common challenge that can often be resolved by systematically addressing the potential causes.
NVP-BEP800 Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions regarding the off-target effects of NVP-BEP800.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of NVP-BEP800?
NVP-BEP800 is a potent and orally bioavailable inhibitor of Heat Shock Protein 90 (HSP90).[1][2] It functions by binding to the N-terminal ATP-binding pocket of HSP90, thereby inhibiting its chaperone activity.[2] This leads to the destabilization and subsequent degradation of a wide range of HSP90 client proteins, many of which are crucial for tumor cell proliferation and survival.[2]
Q2: Is NVP-BEP800 a kinase inhibitor?
While NVP-BEP800 affects the activity of numerous kinases, it is not a direct kinase inhibitor. Instead, it targets HSP90, a molecular chaperone responsible for the proper folding and stability of many kinases.[2][3] By inhibiting HSP90, NVP-BEP800 indirectly leads to the degradation of these client kinases, thus affecting their signaling pathways.
Q3: What are the known client proteins of HSP90 that are affected by NVP-BEP800?
NVP-BEP800 has been shown to induce the degradation of several important oncoproteins, including:
-
Serine/threonine kinases: B-Raf, Raf-1, and Akt[2]
Q4: How selective is NVP-BEP800?
NVP-BEP800 exhibits selectivity for HSP90β (IC50 = 58 nM) over other HSP90 family members like Grp94 (IC50 = 4.1 µM) and TRAP1 (IC50 = 5.5 µM).[5][6] It has been reported to have no inhibitory activity against the structurally related GHKL ATPase, topoisomerase II, or the unrelated ATPase HSP70 at a concentration of 10 µM.[6]
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with NVP-BEP800, potentially arising from its indirect effects on various cellular processes.
| Observed Problem | Potential Cause | Suggested Solution |
| Unexpected changes in multiple signaling pathways. | NVP-BEP800 is an HSP90 inhibitor, not a specific kinase inhibitor. HSP90 has a broad range of client proteins, including many kinases and transcription factors. Inhibition of HSP90 will therefore lead to the degradation of multiple client proteins and affect numerous downstream pathways. | Review the known client proteins of HSP90 to understand the potential scope of its effects. Perform a broader analysis of key signaling nodes (e.g., Western blotting for p-Akt, p-ERK, p-STAT3) to map out the affected pathways in your specific cell model. |
| Variability in cellular response to NVP-BEP800. | The expression levels of HSP90 and its client proteins can vary significantly between different cell lines. Cells that are highly dependent on a specific HSP90 client protein for survival (a phenomenon known as "oncogene addiction") will be more sensitive to NVP-BEP800. | Characterize the protein expression profile of your cell lines of interest, particularly for key HSP90 client proteins relevant to your research area. Consider performing a dose-response curve to determine the optimal concentration for your specific model. |
| Induction of heat shock response (upregulation of HSP70). | The inhibition of HSP90 often triggers a cellular stress response, leading to the compensatory upregulation of other heat shock proteins, most notably HSP70.[2] This is a known cellular response to HSP90 inhibition. | Monitor the expression of HSP70 as a pharmacodynamic marker of HSP90 inhibition. Be aware that the induction of HSP70 can confer resistance to HSP90 inhibitors in some contexts. |
| Discrepancies between in vitro and in vivo results. | Pharmacokinetic and pharmacodynamic properties of NVP-BEP800 can differ between cell culture and animal models. Factors such as drug metabolism, tissue distribution, and tumor microenvironment can influence the compound's efficacy. | For in vivo studies, it is crucial to perform pharmacokinetic analysis to ensure adequate drug exposure in the target tissue. Correlate pharmacodynamic markers (e.g., client protein degradation, HSP70 induction) with anti-tumor activity to confirm target engagement.[2] |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of NVP-BEP800 against its primary target and other related proteins.
| Target | IC50 / GI50 | Assay Type | Reference |
| HSP90β | 58 nM | Recombinant protein assay | [6] |
| Grp94 | 4.1 µM | Recombinant protein assay | [5][6] |
| TRAP1 | 5.5 µM | Recombinant protein assay | [5][6] |
| A375 (Melanoma) | 38 nM | Cell proliferation assay | [6] |
| BT-474 (Breast Cancer) | 53 nM | Cell proliferation assay | [5] |
| SK-BR-3 (Breast Cancer) | 56 nM | Cell proliferation assay | [5] |
| MCF-7 (Breast Cancer) | 118 nM | Cell proliferation assay | [5] |
| PC3 (Prostate Cancer) | 1.05 µM | Cell proliferation assay | [6] |
Experimental Protocols & Methodologies
General Protocol for Assessing NVP-BEP800 Effects on Client Protein Levels:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of NVP-BEP800 (e.g., 0-1 µM) or a vehicle control (e.g., DMSO) for a specified time course (e.g., 6, 12, 24 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against the client protein of interest (e.g., LCK, LYN, ErbB2, Akt) and a loading control (e.g., β-actin, GAPDH).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the levels of the client protein to the loading control.
Visualizations
References
- 1. HSP90 inhibitor NVP-BEP800 affects stability of SRC kinases and growth of T-cell and B-cell acute lymphoblastic leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical antitumor activity of the orally available heat shock protein 90 inhibitor NVP-BEP800 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HSP90 inhibitor NVP-BEP800 affects stability of SRC kinases and growth of T-cell and B-cell acute lymphoblastic leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. communities.springernature.com [communities.springernature.com]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
Technical Support Center: Overcoming Resistance to VER-82576
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering resistance to the HSP90 inhibitor, VER-82576.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Problem: Decreased sensitivity or acquired resistance to this compound in our cell line.
Possible Cause 1: Upregulation of Heat Shock Response
Inhibition of HSP90 can trigger a heat shock response (HSR), leading to the upregulation of other heat shock proteins like HSP70 and HSP27.[1] These proteins can have anti-apoptotic effects and contribute to drug resistance.
Suggested Solution:
-
Confirm HSR Activation: Perform a Western blot to assess the protein levels of HSP70 and HSP27 in your resistant cells compared to the parental, sensitive cells following this compound treatment. An increase in these proteins in the resistant line is indicative of HSR-mediated resistance.
-
Combination Therapy: Consider co-treatment with an HSP70 inhibitor. This can help to overcome the compensatory pro-survival signaling.
Experimental Protocol: Western Blot for Heat Shock Proteins
-
Cell Lysis: Lyse both parental and this compound-resistant cells with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against HSP70, HSP27, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Possible Cause 2: Increased Drug Efflux
Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[2][3]
Suggested Solution:
-
Assess Efflux Pump Activity: Use a fluorescent substrate of P-gp (e.g., Rhodamine 123) to compare its accumulation in sensitive versus resistant cells via flow cytometry. Reduced accumulation in resistant cells suggests increased efflux.
-
Co-treatment with Efflux Pump Inhibitors: The use of P-gp inhibitors like verapamil (B1683045) or tariquidar (B1662512) in combination with this compound can restore intracellular drug concentrations.[3]
Experimental Protocol: Rhodamine 123 Accumulation Assay
-
Cell Seeding: Seed sensitive and resistant cells in a 96-well plate.
-
Inhibitor Pre-treatment (for control): Treat a subset of cells with a P-gp inhibitor (e.g., 10 µM verapamil) for 1 hour.
-
Rhodamine 123 Staining: Add Rhodamine 123 (e.g., 1 µM) to all wells and incubate for 30-60 minutes at 37°C.
-
Flow Cytometry Analysis: Harvest the cells, wash with PBS, and analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer.
Possible Cause 3: Alterations in HSP90 Client Proteins or Co-chaperones
Mutations or altered expression of HSP90 client proteins or co-chaperones can affect the cell's dependence on HSP90, thereby conferring resistance to its inhibition.[1]
Suggested Solution:
-
Client Protein Profiling: Use proteomic approaches or Western blotting to compare the expression and phosphorylation status of key HSP90 client proteins (e.g., Akt, ErbB2, Raf-1) between sensitive and resistant cells.[4][5]
-
Targeting Downstream Pathways: If a specific client protein pathway is identified as being constitutively active in resistant cells, consider a combination therapy that also targets a key node in that pathway. For example, if Akt phosphorylation remains high, a combination with an Akt inhibitor may be effective.
Problem: Inconsistent results with this compound in different cancer cell lines.
Possible Cause: Variable Selectivity and Potency
This compound is a potent inhibitor of HSP90β with an IC50 of 58 nM.[4] It exhibits greater than 70-fold selectivity against other HSP90 family members Grp94 and Trap-1.[4] Different cell lines may have varying dependencies on these HSP90 isoforms, leading to different sensitivities.
Suggested Solution:
-
Determine GI50 Values: Perform cell viability assays (e.g., MTS or SRB) across a range of this compound concentrations to determine the 50% growth inhibition (GI50) for each of your cell lines. This will establish their relative sensitivities.
-
Correlate with HSP90 Isoform Expression: Analyze the expression levels of HSP90α and HSP90β in your panel of cell lines to see if there is a correlation between isoform expression and sensitivity to this compound.
Experimental Protocol: Cell Viability (MTS) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Drug Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., from 1 nM to 10 µM) for 72 hours.
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to a vehicle-treated control and plot the dose-response curve to determine the GI50 value.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a novel, fully synthetic, ATP-competitive inhibitor of HSP90.[4][6] It specifically targets the N-terminal ATP-binding pocket of HSP90β, leading to the destabilization and subsequent proteasomal degradation of HSP90 client proteins.[6][7] Many of these client proteins are key oncogenic drivers involved in cell proliferation, survival, and angiogenesis.[8]
Q2: What are the known IC50 and GI50 values for this compound?
The in vitro inhibitory concentration (IC50) and 50% growth inhibition (GI50) values for this compound can be found in the tables below.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 |
| HSP90β | 58 nM[4] |
| Grp94 | 4.1 µM[4] |
| Trap-1 | 5.5 µM[4] |
Table 2: Growth Inhibition (GI50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | GI50 |
| A375 | Melanoma | 38 nM[4] |
| BT-474 | Breast Cancer | 53 nM[5] |
| SK-BR-3 | Breast Cancer | 56 nM[5] |
| MDA-MB-157 | Breast Cancer | 89 nM[5] |
| MCF-7 | Breast Cancer | 118 nM[5] |
| BT-20 | Breast Cancer | 162 nM[5] |
| MDA-MB-468 | Breast Cancer | 173 nM[5] |
| MDA-MB-231 | Breast Cancer | 190 nM[5] |
| PC3 | Prostate Cancer | 1.05 µM[4] |
Q3: What are some potential combination therapies to overcome this compound resistance?
Based on the mechanisms of resistance to HSP90 inhibitors, several combination strategies can be explored:
-
With Chemotherapy: HSP90 inhibitors can enhance the efficacy of traditional chemotherapeutic agents.[6]
-
With Targeted Therapies: Combining this compound with inhibitors of specific signaling pathways that are hyperactivated in resistant cells (e.g., PI3K/Akt or MAPK inhibitors) can be effective.[9]
-
With Radiotherapy: this compound can act as a radiosensitizer.[7]
-
With Immunotherapy: HSP90 inhibitors can modulate the immune response, suggesting potential synergy with immunotherapies.[9]
Q4: Are there any ongoing clinical trials for this compound?
As of the latest information, this compound (also known as NVP-BEP800) has been evaluated in preclinical studies.[10] For the most current information on clinical trials, it is recommended to search clinical trial registries such as ClinicalTrials.gov.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Overcoming resistance to this compound.
Caption: Troubleshooting workflow for this compound resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. Overcoming Cancer Drug Resistance with Nanoparticle Strategies for Key Protein Inhibition [mdpi.com]
- 3. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. oaepublish.com [oaepublish.com]
- 7. researchgate.net [researchgate.net]
- 8. HSP90 inhibitors for cancer therapy and overcoming drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combination therapy involving HSP90 inhibitors for combating cancer: an overview of clinical and preclinical progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: A Guide to Troubleshooting VER-82576 Precipitation in Media
This technical support hub is designed for researchers, scientists, and professionals in drug development who are utilizing VER-82576 and encountering challenges with its precipitation in experimental media. Below are troubleshooting guides and frequently asked questions in a direct question-and-answer format to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my cell culture media?
A: this compound, also identified as NVP-BEP800, is an intrinsically hydrophobic molecule, which results in poor solubility in aqueous solutions like cell culture media.[1][2] This is the principal cause of precipitation. The solubility of this compound in dimethyl sulfoxide (B87167) (DMSO) can also be compromised if the solvent has absorbed moisture, which can lead to the compound precipitating out of the stock solution itself.[3]
Q2: What is the most suitable solvent for preparing my this compound stock solution?
A: For the preparation of a this compound stock solution, the use of fresh, anhydrous DMSO or ethanol (B145695) is recommended.[3][4][5] It is of utmost importance to use a high-purity, fresh solvent to ensure the compound dissolves completely.[3]
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility | Reference(s) |
| DMSO | 5 mg/mL (in fresh, anhydrous DMSO); Insoluble (if moisture is present) | [3][5] |
| Ethanol | 10 mg/mL, 15 mg/mL, 21 mg/mL | [3][5] |
| Water | Insoluble | [3] |
Q3: What is the suggested concentration for my stock solution?
A: A stock solution concentration of 10 mM in fresh, anhydrous DMSO is advisable. By preparing a more concentrated stock, you can add a smaller volume to your cell culture medium, thereby minimizing the final concentration of the organic solvent. It is important to note that high concentrations of solvents such as DMSO can have cytotoxic effects on cells.[6][7]
Q4: What is the proper method for diluting my this compound stock solution into cell culture media to prevent it from precipitating?
A: The technique used for dilution is crucial for preventing precipitation. The primary goal is to avert high localized concentrations of this compound when introducing it into the aqueous medium. A stepwise dilution into pre-warmed media accompanied by vigorous mixing is the recommended procedure.[8]
Experimental Protocol: Diluting this compound Stock Solution
-
Begin by pre-warming your cell culture media to 37°C.
-
Transfer the necessary volume of the pre-warmed media into a sterile conical tube.
-
While vortexing or otherwise rapidly agitating the media, add the required volume of your 10 mM this compound stock solution in a drop-wise manner.
-
After the addition of the stock solution, continue to mix the solution for a few more seconds to guarantee its complete dispersion.
-
Before applying the media to your cells, conduct a visual inspection for any indications of precipitation.
Q5: What is the highest final concentration of this compound that I can safely use in my experiments?
A: The effective concentration of this compound can differ based on the specific cell line being used. It is recommended to conduct a dose-response experiment to ascertain the optimal concentration for your particular cell line. The 50% growth inhibition (GI50) values for this compound generally fall within the nanomolar to low micromolar range.[3][9]
Table 2: Reported GI50 Values for this compound in a Variety of Cancer Cell Lines
| Cell Line | Cancer Type | GI50 | Reference(s) |
| A375 | Melanoma | 38 nM | [3][9] |
| PC3 | Prostate Cancer | 1.05 µM | [3] |
| BT-474 | Breast Cancer | 218 nM (IC50 for Akt dephosphorylation) | [3] |
Q6: Can the type of cell culture media I am using have an impact on the solubility of this compound?
A: Yes, the specific composition of the cell culture medium can affect the solubility of hydrophobic compounds.[10] The presence of proteins, for instance, albumin in fetal bovine serum (FBS), can aid in stabilizing small molecules and maintaining them in solution.[8] If you are noticing precipitation in a serum-free medium, it may be beneficial to assess the solubility in a medium that contains serum.
Q7: I am still observing precipitation of my compound. What are some more advanced troubleshooting techniques I can try?
A: If precipitation issues persist after adhering to the recommended protocols, you may want to explore the following options:
-
Utilization of Solubility Enhancers: For certain experimental setups, solubility enhancers such as (2-Hydroxypropyl)-β-cyclodextrin can be employed to boost the aqueous solubility of hydrophobic compounds.[8]
-
Alternative Solvent Systems: Although DMSO and ethanol are the most frequently used solvents, other solvents or co-solvent systems might be considered for specific experimental requirements. However, their compatibility with your cell line must be confirmed.[11]
-
Verification of Compound Purity: On occasion, impurities within the compound powder can be a contributing factor to solubility problems. It is important to ensure that you are using a high-purity batch of this compound.
-
Sonication: Applying gentle sonication to the stock solution prior to dilution can assist in the dispersion of any minor aggregates of the compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound
-
Materials Required:
-
This compound powder (Molecular Weight: 480.41 g/mol )[3]
-
Fresh, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Before opening, permit the vial of this compound powder to reach room temperature to avert moisture condensation.
-
Accurately weigh 4.8 mg of this compound and transfer it to a sterile microcentrifuge tube.
-
To the tube, add 1 mL of fresh, anhydrous DMSO.
-
Vortex the mixture until the powder has completely dissolved. Gentle warming of the solution to 37°C may facilitate this process.
-
It is advisable to aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles and the absorption of moisture.[3]
-
For long-term storage, keep the aliquots at -20°C or -80°C.[3][5]
-
Visual Guides
Caption: A simplified diagram of the this compound signaling pathway.
Caption: The suggested workflow for preparing a this compound working solution.
Caption: A decision tree for troubleshooting this compound precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. selleckchem.com [selleckchem.com]
- 4. aobious.com [aobious.com]
- 5. abmole.com [abmole.com]
- 6. benchchem.com [benchchem.com]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Effect of composition of simulated intestinal media on the solubility of poorly soluble compounds investigated by design of experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Optimizing VER-82576 treatment duration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of VER-82576 (also known as NVP-BEP800), with a focus on optimizing treatment duration for experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective, fully synthetic inhibitor of Heat Shock Protein 90β (HSP90β)[1][2]. It functions as an ATP-competitive inhibitor, binding to the N-terminal ATP pocket of HSP90β[1]. This inhibition disrupts the chaperone function of HSP90, leading to the destabilization and subsequent proteasomal degradation of its "client" proteins. Many of these client proteins are oncoproteins critical for tumor cell proliferation, survival, and signaling, such as ErbB2, B-Raf, Raf-1, and Akt[3].
Q2: What is the selectivity profile of this compound?
A2: this compound exhibits high selectivity for HSP90β, with an IC50 of 58 nM[2][3][4]. It shows significantly lower activity against other HSP90 family members like Grp94 and TRAP1 (IC50 values of 4.1 µM and 5.5 µM, respectively) and no significant inhibition of other ATPases like Hsp70 or topoisomerase II at concentrations up to 10 µM[2].
Q3: In which research areas is this compound commonly used?
A3: this compound is primarily used in cancer research to study the effects of HSP90 inhibition on various malignancies, including breast cancer, melanoma, and leukemia[3][5][6]. It has also been investigated for its antiviral properties, for example, in inhibiting the replication of transmissible gastroenteritis virus (TGEV) by targeting host HSP90AB1[1].
Q4: How should I prepare and store this compound?
A4: this compound is a crystalline solid that is soluble in DMSO and ethanol, but has weak water solubility[1][6]. For in vitro experiments, it is typically dissolved in fresh DMSO to make a stock solution (e.g., 10 mM)[2]. For in vivo studies, it can be formulated in 0.5% methylcellulose[3]. Stock solutions should be stored at -20°C or -80°C and aliquoted to avoid repeated freeze-thaw cycles[2]. Powdered this compound should be stored at -20°C for long-term stability[3].
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound
-
Q: I am having trouble dissolving this compound in DMSO. What could be the issue?
-
A: this compound is known to have solubility challenges. Ensure you are using fresh, anhydrous DMSO, as moisture-absorbing DMSO can reduce solubility[2]. Gentle warming and vortexing may aid dissolution. For cell culture, ensure the final DMSO concentration in your media is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Issue 2: Inconsistent or No Observed Effect
-
Q: I am not observing the expected degradation of HSP90 client proteins or a decrease in cell viability. What should I check?
-
A: There are several potential reasons for this:
-
Suboptimal Concentration: The concentration of this compound may be too low for your specific cell line. It is recommended to perform a dose-response experiment to determine the GI50 (concentration for 50% growth inhibition) for your cells of interest.
-
Inappropriate Treatment Duration: The incubation time may be too short to observe the desired effect. A time-course experiment is crucial to identify the optimal treatment duration. Effects on client protein levels can be seen in as little as a few hours, while significant apoptosis may take 24-72 hours[1][5].
-
Cell Line Resistance: Some cell lines may be less sensitive to HSP90 inhibition. This could be due to various factors, including the specific on-cogenic drivers or the expression levels of HSP90 and its co-chaperones.
-
Compound Stability: Ensure that your this compound stock solution has been stored properly and has not degraded.
-
-
Issue 3: High Variability Between Replicates
-
Q: My experimental results with this compound show high variability between replicates. How can I improve consistency?
-
A: High variability can stem from several sources:
-
Inconsistent Cell Seeding: Ensure uniform cell seeding density across all wells and plates.
-
Pipetting Errors: Calibrate your pipettes regularly and use proper pipetting techniques, especially when preparing serial dilutions of this compound.
-
Edge Effects in Multi-well Plates: To minimize edge effects, consider not using the outer wells of the plate for experimental samples and instead fill them with sterile media or PBS.
-
Incomplete Dissolution: Ensure that this compound is fully dissolved in your stock solution before further dilution.
-
-
Optimizing this compound Treatment Duration
Optimizing the treatment duration is critical for obtaining meaningful and reproducible results. The ideal incubation time depends on the specific cell line, the concentration of this compound, and the experimental endpoint being measured.
A Step-by-Step Approach to Optimization:
-
Determine the Dose-Response: Before optimizing the duration, establish the effective concentration range for your cell line. Perform a cell viability assay (e.g., MTS or MTT) with a range of this compound concentrations (e.g., 10 nM to 10 µM) for a fixed, intermediate time point (e.g., 48 or 72 hours) to determine the GI50 value.
-
Conduct a Time-Course Experiment: Using a concentration at or slightly above the GI50, perform a time-course experiment. Seed cells and treat them with this compound, then harvest and analyze at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).
-
Monitor Key Markers at Each Time Point:
-
Early Markers (Protein Degradation): Assess the degradation of key HSP90 client proteins (e.g., Akt, Raf-1, ErbB2) and the induction of HSP70 (a biomarker of HSP90 inhibition) by Western blotting. These effects can often be observed within 6-24 hours.
-
Intermediate Markers (Cell Cycle Arrest & Apoptosis): Analyze cell cycle progression using flow cytometry (e.g., propidium (B1200493) iodide staining). An increase in the G2/M or sub-G1 phase is indicative of cell cycle arrest and apoptosis, respectively[2]. Early apoptotic events can be detected using an Annexin V/PI assay.
-
Late Markers (Cell Viability): Measure overall cell viability at later time points to assess the cumulative effect of the treatment.
-
-
Select the Optimal Duration: Based on the results of your time-course experiment, select the shortest duration that produces a robust and significant effect for your endpoint of interest. This minimizes the risk of secondary effects and allows for a clearer interpretation of the results.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (nM) | Reference |
| A375 | Melanoma | 38 | [2] |
| BT-474 | Breast Cancer | 53 | [6] |
| SK-BR-3 | Breast Cancer | 56 | [6] |
| MCF-7 | Breast Cancer | 118 | [6] |
| MDA-MB-231 | Breast Cancer | 190 | [6] |
| PC3 | Prostate Cancer | 1050 | [2] |
Table 2: Recommended Starting Concentrations and Incubation Times for Common Assays
| Assay | Recommended Starting Concentration | Recommended Time Course | Key Readouts |
| Western Blot (Client Protein Degradation) | 1-5 x GI50 | 6, 12, 24 hours | Decreased levels of Akt, Raf-1, ErbB2; Increased HSP70 |
| Cell Viability (e.g., MTS/MTT) | 0.1 - 10 x GI50 | 24, 48, 72 hours | IC50/GI50 determination |
| Apoptosis (Annexin V/PI) | 1-5 x GI50 | 12, 24, 48 hours | Percentage of apoptotic and necrotic cells |
| Cell Cycle Analysis (Propidium Iodide) | 1-5 x GI50 | 24, 48 hours | Distribution of cells in G1, S, and G2/M phases |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations. Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control (DMSO) to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot the percentage of cell viability against the log of the this compound concentration to determine the GI50.
Protocol 2: Western Blot for HSP90 Client Protein Degradation
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at the desired concentrations and for the appropriate duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix the lysates with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against your proteins of interest (e.g., Akt, Raf-1, HSP70, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein levels.
Mandatory Visualizations
Caption: HSP90 Signaling Pathway and Mechanism of this compound Action.
Caption: Experimental Workflow for Optimizing this compound Treatment Duration.
Caption: Troubleshooting Decision Tree for this compound Experiments.
References
VER-82576 toxicity in animal models
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the toxicity of VER-82576 (also known as NVP-BEP800) in animal models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during preclinical investigations.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a fully synthetic, orally bioavailable small molecule inhibitor of Heat Shock Protein 90 (Hsp90).[1] It competitively binds to the ATP-binding pocket in the N-terminal domain of Hsp90, preventing its chaperone function.[1] This leads to the proteasomal degradation of Hsp90 client proteins, many of which are critical for tumor cell proliferation and survival, including ErbB2, B-Raf, Raf-1, and Akt.[2] this compound exhibits selectivity for the Hsp90β isoform.[3]
Q2: What are the main signs of toxicity to monitor for in animal models?
A2: The primary indicator of toxicity observed in preclinical studies with this compound is body weight loss. In studies with nude mice, daily oral administration of doses exceeding 40 mg/kg resulted in noticeable weight loss.[4] Therefore, regular and careful monitoring of animal body weight is a critical parameter for assessing tolerability. While specific organ toxicities have not been detailed in publicly available studies, it is always recommended to perform comprehensive health monitoring of the animals.
Q3: Has hepatotoxicity been observed with this compound in animal models?
A3: Preclinical toxicology studies with this compound have shown high exposure in the liver; however, no hepatotoxicity was observed.[5] This is a noteworthy characteristic, as some other Hsp90 inhibitors have been associated with liver-related adverse effects.[6]
Q4: Does this compound cross the blood-brain barrier?
A4: Tissue distribution studies in mice have indicated that this compound does not have significant brain penetrance.[5] This suggests a lower likelihood of central nervous system (CNS)-related toxicities.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Significant body weight loss (>15%) in animals. | The administered dose of this compound may be too high, exceeding the Maximum Tolerated Dose (MTD). | - Immediately reduce the dose or decrease the frequency of administration.- Consider a dose-finding study to establish the MTD in your specific animal model and strain.- Ensure the formulation is homogenous and the dosing is accurate. |
| Inconsistent anti-tumor efficacy at a previously effective dose. | - Issues with the formulation and bioavailability of this compound.- Development of resistance in the tumor model. | - Verify the stability and solubility of your this compound formulation. Weak water solubility has been noted.[7]- Prepare fresh formulations regularly.- Confirm target engagement by assessing the levels of Hsp90 client proteins (e.g., Akt, B-Raf) in tumor tissue. |
| No observable phenotype or target engagement. | - Sub-optimal dosing or administration route.- Poor oral absorption. | - Confirm the dose calculations and administration technique.- Although orally bioavailable, pharmacokinetic variability can occur. Consider pharmacokinetic studies to determine drug exposure in your model.- Assess Hsp90 client protein degradation in tumor tissue via Western blot or other relevant methods to confirm biological activity. |
Quantitative Toxicity Data
The following tables summarize the key quantitative toxicity and tolerability data for this compound from preclinical studies in mice.
Table 1: Tolerability of this compound in Mice
| Parameter | Dose | Dosing Schedule | Animal Model | Observations | Reference |
| Maximum Tolerated Dose (MTD) | 40 mg/kg | Daily, Oral | Nude Mice | Doses above this led to body weight loss. | [4] |
| Acute Toxic Dose (ATD) | >250 mg/kg | Single Dose, Oral | Nude Mice | Well-tolerated at this dose. | [5] |
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD)
-
Animal Model: Female athymic nude mice.
-
Housing: Standard housing conditions with ad libitum access to food and water.
-
Acclimatization: Allow animals to acclimate for at least one week before the start of the study.
-
Grouping: Randomly assign animals to groups (n=3-5 per group).
-
Test Article: this compound formulated in an appropriate vehicle for oral gavage.
-
Dosing:
-
Administer this compound daily via oral gavage for 14 consecutive days.
-
Dose levels can range from 10 mg/kg to 70 mg/kg, including a vehicle control group.[5]
-
-
Monitoring:
-
Record body weight three times per week.
-
Conduct daily clinical observations for any signs of toxicity (e.g., changes in posture, activity, fur texture).
-
-
MTD Definition: The highest dose that does not result in greater than 15% body weight loss or other signs of significant toxicity.[5]
Protocol 2: In Vivo Antitumor Efficacy and Tolerability Study
-
Animal Model: Female athymic nude mice bearing subcutaneous human tumor xenografts (e.g., BT-474 breast cancer or A375 melanoma).
-
Tumor Implantation: Subcutaneously implant tumor cells. Allow tumors to reach a volume of 100-200 mm³ before initiating treatment.
-
Grouping: Randomize animals into treatment and control groups (n=8 per group).
-
Dosing:
-
Administer this compound orally at selected doses (e.g., 15 mg/kg and 30 mg/kg) on a daily schedule.[5]
-
Include a vehicle control group.
-
-
Monitoring:
-
Measure tumor volumes and body weights three times per week.
-
Monitor for any clinical signs of toxicity.
-
-
Endpoint: Continue treatment for a predefined period (e.g., 2-3 weeks) or until tumors in the control group reach a specified size.
-
Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be excised at a specific time point after the last dose (e.g., 8 hours) to analyze the levels of Hsp90 client proteins by Western blot.[5]
Diagrams
References
- 1. Hsp90 Inhibitors NVP-AUY922 and NVP-BEP800 May Exert a Significant Radiosensitization on Tumor Cells along with a Cell Type-Specific Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical antitumor activity of the orally available heat shock protein 90 inhibitor NVP-BEP800 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. HSP90 inhibitor NVP-BEP800 affects stability of SRC kinases and growth of T-cell and B-cell acute lymphoblastic leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Effect of Heat Shock Protein 90 Inhibitor on Pain in Cancer Patients: A Systematic Review and Meta-Analysis [mdpi.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Mechanisms of Resistance to HSP90 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HSP90 inhibitors.
Frequently Asked Questions (FAQs)
Q1: My HSP90 inhibitor shows reduced efficacy in my cancer cell line. What are the potential intrinsic resistance mechanisms?
A1: Intrinsic resistance to HSP90 inhibitors can arise from several factors:
-
High Basal Levels of Heat Shock Proteins: Cancer cells can have naturally high levels of pro-survival chaperones like Hsp70 and Hsp27, which can counteract the effects of HSP90 inhibition.[1][2]
-
Differential Dependence on HSP90 Client Proteins: The survival of a particular cancer cell line may not heavily depend on the specific oncogenic client proteins that are most sensitive to HSP90 inhibition.[1][2]
-
Co-chaperone Levels: The expression levels of HSP90 co-chaperones, which regulate HSP90's function, can influence inhibitor sensitivity.[1][3] For example, high levels of p23 or reinforced Aha1 binding can contribute to resistance.[1]
-
Inability to Promote Apoptosis: The apoptotic pathways in some cancer cells may be less responsive to the degradation of HSP90 client proteins.[1][2]
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and MRP-1, can actively pump certain HSP90 inhibitors out of the cell.[1][4][5] This is a known mechanism for benzoquinone ansamycins like 17-AAG, but less so for synthetic inhibitors.[1]
Q2: I've observed that my cancer cells develop resistance to an HSP90 inhibitor over time. What are the common acquired resistance mechanisms?
A2: Acquired resistance to HSP90 inhibitors often involves the following:
-
Activation of the Heat Shock Response (HSR): This is a primary mechanism of acquired resistance.[1][2][6] HSP90 inhibitors disrupt the negative regulation of Heat Shock Factor 1 (HSF1), leading to its activation and the subsequent upregulation of pro-survival chaperones like Hsp70 and Hsp27.[1][2][3]
-
Mutations in HSP90: While the ATP-binding pocket of HSP90 is highly conserved, mutations can occur that reduce inhibitor binding without completely abolishing HSP90 function.[1][2] Mutations near the active site can also alter the protein's conformation and cochaperone interactions, leading to resistance.[2]
-
Upregulation of HSP90 Expression: Cancer cells can increase the overall expression of HSP90 to counteract the effects of the inhibitor.[4]
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative survival pathways to become less dependent on the HSP90-chaperoned proteins that are targeted by the inhibitor.[6] For example, reactivation of the MAPK and PI3K/AKT/mTOR pathways has been observed in cells with acquired resistance to the HSP90 inhibitor ganetespib (B611964).[7]
-
Alterations in Co-chaperones and Client Proteins: Changes in the levels or activity of co-chaperones like Aha1 and p23 can modulate HSP90 function and contribute to resistance.[1] Additionally, a key client protein may become less susceptible to proteasomal degradation following HSP90 inhibition.[1][2]
-
Increased Drug Efflux: Similar to intrinsic resistance, prolonged treatment can lead to the overexpression of ABC transporters like MDR1.[4]
Q3: My HSP90 inhibitor is not inducing apoptosis effectively. What could be the reason?
A3: A lack of apoptosis induction can be due to:
-
Inhibitor Inaccessibility to Mitochondrial HSP90: Some HSP90 inhibitors may not efficiently reach the mitochondrial pool of HSP90 (TRAP-1), which plays a role in suppressing apoptosis in cancer cells.[1][2]
-
Upregulation of Anti-Apoptotic Proteins: The heat shock response induced by HSP90 inhibitors leads to increased levels of Hsp70 and Hsp27, which have anti-apoptotic functions.[1][2][6] Hsp70 can inhibit p53-mediated apoptosis.[8]
-
Stabilization of Pro-Survival Proteins: In some cases, HSP90 inhibition may not lead to the rapid degradation of key anti-apoptotic client proteins like survivin.[1]
-
Activation of Compensatory Survival Pathways: The cell may activate alternative signaling pathways that promote survival and bypass the apoptotic signals induced by the inhibitor.[6]
Troubleshooting Guides
Problem 1: Decreased inhibitor potency in a specific cell line.
| Possible Cause | Troubleshooting Steps |
| High expression of drug efflux pumps (e.g., P-gp/MDR1). | 1. Western Blot Analysis: Check the protein levels of common ABC transporters like P-gp/MDR1. 2. Co-treatment with an efflux pump inhibitor: Use a known inhibitor of the suspected transporter (e.g., tariquidar (B1662512) for MDR1) in combination with your HSP90 inhibitor to see if potency is restored.[4] 3. Switch to a different class of HSP90 inhibitor: Synthetic purine- and pyrazole-based inhibitors are often not substrates for P-gp.[1] |
| Activation of the heat shock response. | 1. Western Blot Analysis: Measure the levels of HSF1, Hsp70, and Hsp27 before and after treatment with your HSP90 inhibitor. 2. Co-treatment with an HSF1 or Hsp70 inhibitor: Combine your HSP90 inhibitor with a compound that targets the heat shock response to see if this enhances its effect.[1][2] |
| Activation of bypass signaling pathways. | 1. Phospho-protein array or Western Blot: Analyze the activation status of key survival pathways like PI3K/AKT and MAPK/ERK after inhibitor treatment. 2. Combination therapy: Combine the HSP90 inhibitor with an inhibitor of the identified activated pathway (e.g., a PI3K or MEK inhibitor).[7] |
Problem 2: Acquired resistance after prolonged inhibitor treatment.
| Possible Cause | Troubleshooting Steps |
| Mutation in the HSP90 gene. | 1. Sanger or Next-Generation Sequencing: Sequence the HSP90 gene in the resistant cells to identify potential mutations in the drug-binding domain or other critical regions.[2] 2. Switch to a structurally different HSP90 inhibitor: A mutation conferring resistance to one class of inhibitors (e.g., geldanamycin-based) may not affect the binding of another class (e.g., radicicol-based).[2] |
| Genomic amplification of HSP90AA1 (HSP90α) or ABCB1 (MDR1). | 1. Quantitative PCR (qPCR) or Fluorescence in situ Hybridization (FISH): Analyze the copy number of the HSP90AA1 and ABCB1 genes in resistant versus parental cells.[4] 2. Combination therapy: If ABCB1 is amplified, co-treat with an MDR1 inhibitor. If HSP90AA1 is amplified, consider combination with other targeted therapies.[4] |
Quantitative Data Summary
Table 1: Examples of HSP90 Inhibitors and their Resistance Mechanisms
| Inhibitor Class | Example Inhibitor | Common Resistance Mechanisms | Overcoming Resistance Strategies |
| Benzoquinone Ansamycins | 17-AAG (Tanespimycin) | P-glycoprotein-mediated efflux, Heat shock response.[1] | Combination with P-gp inhibitors, HSF1/Hsp70 inhibitors, or use of non-P-gp substrate inhibitors.[1] |
| Purine-Scaffold | PU-H71 | HSP90α Y142N mutation, ABCB1 (MDR1) gene amplification.[4] | Use of structurally distinct HSP90 inhibitors (e.g., ganetespib), co-treatment with MDR1 inhibitors.[4] |
| Resorcinol-based | Ganetespib | Reactivation of ERK-p90RSK-mTOR signaling.[7] | Combination with dual PI3K/mTOR, PI3K, or ERK inhibitors.[7] |
Key Experimental Protocols
Protocol 1: Western Blot Analysis for Client Protein Degradation
This protocol assesses the effect of an HSP90 inhibitor on the stability of a client protein.
Materials:
-
6-well plates
-
Cell culture medium
-
HSP90 inhibitor
-
Vehicle control (e.g., DMSO)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (for client protein and loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate and allow them to attach overnight.
-
Treatment: Treat cells with increasing concentrations of the HSP90 inhibitor and a vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane, incubate with the HRP-conjugated secondary antibody, and detect the protein bands using a chemiluminescent substrate.[9]
Protocol 2: HSP90 ATPase Activity Assay (Malachite Green-based)
This assay measures the inhibition of HSP90's ATPase activity.
Materials:
-
Purified HSP90 protein
-
Assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2)
-
ATP solution
-
HSP90 inhibitor
-
Malachite Green reagent
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, purified HSP90, and varying concentrations of the HSP90 inhibitor.
-
Initiate Reaction: Add ATP to each well to start the reaction.
-
Incubation: Incubate at 37°C for a specified time (e.g., 1-2 hours).
-
Stop Reaction & Color Development: Stop the reaction and detect the released inorganic phosphate (B84403) by adding the Malachite Green reagent.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 620-650 nm).[9]
Protocol 3: Cellular Thermal Shift Assay (CETSA)
CETSA assesses the direct binding of an inhibitor to HSP90 in intact cells.
Materials:
-
Intact cells
-
HSP90 inhibitor
-
Vehicle control
-
Lysis method (e.g., freeze-thaw cycles)
-
Centrifuge
-
Western blot supplies
Procedure:
-
Cell Treatment: Treat intact cells with the HSP90 inhibitor or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures for a short period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells to release soluble proteins.
-
Separation: Centrifuge the lysates to separate the soluble protein fraction from the precipitated, denatured proteins.
-
Protein Detection: Analyze the amount of soluble HSP90 remaining in the supernatant at each temperature using Western blotting. An upward shift in the melting curve indicates inhibitor binding and stabilization of the protein.[9]
Visualizations
Caption: Overview of HSP90 inhibitor action and primary resistance pathways.
Caption: Troubleshooting workflow for investigating HSP90 inhibitor resistance.
Caption: Activation of the Heat Shock Response by HSP90 inhibitors.
References
- 1. Mechanisms of Resistance to Hsp90 Inhibitor Drugs: A Complex Mosaic Emerges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. cansa.org.za [cansa.org.za]
- 4. Prospective identification of resistance mechanisms to HSP90 inhibition in KRAS mutant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination Strategies with HSP90 Inhibitors in Cancer Therapy: Mechanisms, Challenges, and Future Perspectives [mdpi.com]
- 7. Acquired resistance to the Hsp90 inhibitor, ganetespib in KRAS mutant NSCLC is mediated via reactivation of the ERK–p90RSK–mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. benchchem.com [benchchem.com]
How to prepare VER-82576 stock solution
This guide provides detailed protocols and answers to frequently asked questions regarding the preparation of VER-82576 stock solutions for research applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
A1: Based on solubility data, Ethanol and DMF are the recommended solvents for preparing a this compound stock solution. It is soluble in Ethanol at up to 21 mg/mL and in DMF at 12 mg/mL.[1][2] For cell-based assays, it is crucial to determine the tolerance of your specific cell line to these solvents.
Q2: Can I use DMSO to dissolve this compound?
A2: It is noted that this compound is insoluble in DMSO.[1] The solubility can be further reduced if the DMSO has absorbed moisture. Therefore, it is highly recommended to use fresh, anhydrous DMSO if you must use it, though other solvents are preferred.
Q3: My this compound is not dissolving completely. What should I do?
A3: If you encounter solubility issues, consider the following:
-
Vortexing: Mix the solution thoroughly by vortexing.
-
Warming: Gently warm the solution to 37°C to aid dissolution.
-
Sonication: Use a sonicator to help break down any clumps and enhance solubility.
-
Solvent Choice: Ensure you are using a recommended solvent like Ethanol or DMF at an appropriate concentration.
Q4: How should I store the this compound powder and stock solution?
A4: The powdered form of this compound should be stored at -20°C for up to 3 years.[1] Once a stock solution is prepared, it is recommended to aliquot it into single-use vials to avoid repeated freeze-thaw cycles. The stock solution can be stored at -80°C for up to one year or at -20°C for up to one month.[1]
Q5: What is the molecular weight of this compound?
A5: The molecular weight of this compound is 480.4 g/mol .[2] This information is essential for calculating the required mass of the compound to achieve a specific molar concentration for your stock solution.
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 480.4 g/mol | [2] |
| Solubility | ||
| Ethanol | 15-21 mg/mL | [1] |
| DMF | 12 mg/mL | [2] |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [2] |
| Water | Insoluble | [1] |
| DMSO | Insoluble | [1] |
| Storage | ||
| Powder | 3 years at -20°C | [1] |
| Stock Solution in Solvent | 1 year at -80°C | [1] |
| 1 month at -20°C | [1] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in Ethanol
This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in Ethanol.
Materials:
-
This compound powder
-
Anhydrous Ethanol
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound:
-
Mass (g) = Molar Concentration (mol/L) * Volume (L) * Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L * 0.001 L * 480.4 g/mol = 4.804 mg
-
-
Weigh the this compound powder:
-
Place a sterile microcentrifuge tube on the analytical balance and tare it.
-
Carefully weigh out 4.804 mg of this compound powder into the microcentrifuge tube.
-
-
Dissolve the powder:
-
Using a calibrated micropipette, add 1 mL of anhydrous Ethanol to the tube containing the this compound powder.
-
Close the tube tightly and vortex the solution until the powder is completely dissolved. A clear solution should be obtained.
-
-
Storage:
-
Aliquot the stock solution into single-use sterile microcentrifuge tubes.
-
Label the tubes clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | The solubility limit in the aqueous medium has been exceeded. | - Reduce the final concentration of this compound in the assay.- Increase the percentage of the organic solvent in the final solution, ensuring it is not toxic to the cells. |
| Cloudy or hazy solution | Incomplete dissolution or presence of impurities. | - Continue vortexing or use sonication to aid dissolution.- Centrifuge the solution to pellet any undissolved material and use the clear supernatant. |
| Inconsistent experimental results | Degradation of the compound due to improper storage or repeated freeze-thaw cycles. | - Always use freshly prepared dilutions from a properly stored stock solution.- Ensure the stock solution is stored in single-use aliquots to avoid freeze-thaw cycles. |
Visual Workflow
Caption: Workflow for preparing this compound stock solution.
References
Technical Support Center: VER-82576 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during experiments with VER-82576.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of Heat Shock Protein 90 (HSP90), specifically targeting the HSP90β isoform with a reported IC50 of 58 nM.[1] It functions as an ATP-competitive inhibitor, binding to the N-terminal domain of HSP90 and preventing its chaperone activity. This leads to the misfolding and subsequent proteasomal degradation of HSP90 client proteins, many of which are crucial for cancer cell survival and proliferation.[2][3] this compound has demonstrated over 70-fold selectivity against other HSP90 family members, Grp94 and Trap-1, and shows no inhibitory activity against HSP70 at concentrations up to 10 µM.[1]
Q2: After treatment with this compound, I observed an upregulation of HSP70 and HSP27 in my cancer cell line. Is this an expected outcome?
Yes, this is a well-documented response to HSP90 inhibition. Inhibition of HSP90 can trigger the heat shock response, a cellular stress response mechanism.[4][5][6] This leads to the activation of Heat Shock Factor 1 (HSF1), a transcription factor that upregulates the expression of other heat shock proteins, including HSP70 and HSP27.[4][5] These compensatory chaperones can help to mitigate the effects of HSP90 inhibition and may contribute to therapeutic resistance.[4][5]
Troubleshooting Guides
Issue 1: Reduced or No Effect on Cell Viability
You've treated your cancer cell line with this compound, but you're observing minimal or no decrease in cell viability compared to your vehicle control.
Possible Causes and Troubleshooting Steps:
-
Cell Line Insensitivity: Some cancer cell lines are inherently less dependent on the specific HSP90 client proteins that are degraded upon this compound treatment.
-
Recommendation: Confirm the expression of key HSP90 client proteins known to be affected by this compound (e.g., AKT, ErbB2/HER2, RAF-1) in your cell line via Western blot.[1]
-
-
Acquired Resistance: Prolonged exposure to HSP90 inhibitors can lead to the development of resistance.
-
Compound Inactivity: Improper storage or handling can lead to the degradation of this compound.
-
Recommendation: Prepare fresh dilutions of this compound from a properly stored stock for each experiment.
-
-
Suboptimal Assay Conditions: The cell viability assay being used may not be sensitive enough, or the incubation time may be insufficient.
-
Recommendation: Optimize the concentration of this compound and the treatment duration. A time-course experiment is advisable.
-
Hypothetical Data: Cell Viability in A549 Lung Carcinoma Cells
| Treatment | Concentration (nM) | Cell Viability (%) after 72h |
| Vehicle (DMSO) | - | 100 ± 4.5 |
| This compound | 50 | 85 ± 5.1 |
| This compound | 100 | 62 ± 3.8 |
| This compound | 250 | 41 ± 4.2 |
| This compound | 500 | 25 ± 3.1 |
Issue 2: Paradoxical Increase in Cell Proliferation at Low Concentrations
You've observed a slight but statistically significant increase in cell proliferation at very low concentrations of this compound, contrary to the expected cytotoxic effect.
Possible Causes and Troubleshooting Steps:
-
Hormesis-like Effect: Some compounds can exhibit a biphasic dose-response, where low doses stimulate a process that is inhibited at higher doses. While not extensively documented for this compound, this phenomenon can occur.
-
Recommendation: Carefully repeat the experiment with a finely graded concentration range at the lower end of your dose-response curve to confirm the observation.
-
-
Off-Target Effects: At very low concentrations, minor off-target effects could potentially stimulate pro-proliferative pathways.[9]
-
Recommendation: Investigate the activity of key signaling pathways not directly regulated by HSP90 client proteins to identify any unexpected activation.
-
Issue 3: Inconsistent Degradation of HSP90 Client Proteins
Your Western blot results show inconsistent or incomplete degradation of expected HSP90 client proteins like AKT or RAF-1 after this compound treatment.
Possible Causes and Troubleshooting Steps:
-
Kinetics of Degradation: Different client proteins are degraded at different rates.
-
Recommendation: Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal time point for observing the degradation of your specific client protein of interest.
-
-
Cellular Context: The client protein repertoire and the cell's reliance on them can vary significantly between cell lines.
-
Recommendation: Confirm that your cell line expresses the client protein at a detectable level and that its stability is known to be HSP90-dependent.
-
-
Experimental Variability: Inconsistent protein loading or antibody quality can lead to unreliable Western blot results.
-
Recommendation: Use a reliable housekeeping protein for normalization and validate your primary antibodies.
-
Hypothetical Data: Western Blot Analysis of AKT and RAF-1 in BT-474 Breast Cancer Cells
| Treatment (24h) | Concentration (nM) | p-AKT/Total AKT Ratio | RAF-1/GAPDH Ratio |
| Vehicle (DMSO) | - | 1.00 | 1.00 |
| This compound | 100 | 0.65 | 0.82 |
| This compound | 250 | 0.31 | 0.45 |
| This compound | 500 | 0.12 | 0.18 |
Experimental Protocols
Cell Viability Assay (MTS Assay)
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for HSP90 Client Proteins
-
Plate cells in 6-well plates and treat with this compound or vehicle control for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against your client protein of interest (e.g., AKT, RAF-1) and a housekeeping protein (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL detection system.
-
Quantify the band intensities using densitometry software.
Visualizations
Caption: HSP90 signaling pathway and the effect of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Hsp90 - Wikipedia [en.wikipedia.org]
- 4. Mechanisms of Resistance to Hsp90 Inhibitor Drugs: A Complex Mosaic Emerges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Prospective identification of resistance mechanisms to HSP90 inhibition in KRAS mutant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
VER-82576 degradation of non-target proteins
Welcome to the technical support center for VER-82576. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the effects of this compound, with a specific focus on the degradation of non-target proteins.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound, also known as NVP-BEP800, is a potent and selective, orally bioavailable inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] It specifically targets the β isoform of Hsp90 (Hsp90β) by binding to the N-terminal ATP-binding pocket.[2]
Q2: How does this compound induce protein degradation?
This compound is an ATP-competitive inhibitor of Hsp90β.[3] Hsp90 is a molecular chaperone responsible for the conformational maturation and stability of a wide range of "client" proteins, many of which are involved in signal transduction and cell cycle regulation.[2] By inhibiting Hsp90's function, this compound prevents the proper folding and stabilization of these client proteins, leading to their ubiquitination and subsequent degradation by the proteasome.
Q3: What are the known on-target client proteins of Hsp90 that are degraded by this compound?
This compound has been shown to induce the degradation of several known Hsp90 client proteins in various cancer cell lines. These include:
Q4: How selective is this compound?
This compound exhibits significant selectivity for Hsp90β. It has an IC50 of 58 nM for Hsp90β and is over 70-fold more selective for Hsp90β than for other Hsp90 family members Grp94 and Trap-1, with IC50 values of 4.1 µM and 5.5 µM, respectively.[1][3]
Troubleshooting Guide: Investigating Non-Target Protein Degradation
This guide provides a step-by-step approach to troubleshoot and characterize the observation of unexpected protein degradation following treatment with this compound.
Initial Observation: An unexpected protein is degraded upon this compound treatment.
Step 1: Confirm the Observation
Before proceeding, it is crucial to validate the initial finding.
-
Method: Perform a dose-response and time-course Western blot analysis for the protein of interest.
-
Rationale: This will confirm that the degradation is dependent on the concentration of this compound and is a time-dependent process. It will also help to determine the EC50 for the degradation of this specific protein.
-
Control: Include a known Hsp90 client protein (e.g., Akt, Raf-1) as a positive control to ensure the compound is active.
Step 2: Is the degraded protein a known Hsp90 client?
Consult databases of known Hsp90 client proteins. A comprehensive list can be found in various publications and online resources. If the protein is a known client, its degradation is likely an on-target effect of this compound.
Step 3: Could the degradation be a downstream effect of Hsp90 inhibition?
The degradation of your protein of interest may be an indirect consequence of the degradation of a primary Hsp90 client.
-
Action: Analyze the known signaling pathways involving your protein of interest. Are any of the upstream regulators of your protein known Hsp90 clients? For example, if your protein is downstream of the PI3K/Akt pathway, its stability might be affected by the degradation of Akt.
-
Experimental Validation:
-
Use inhibitors of the upstream Hsp90 client to see if this phenocopies the degradation of your protein of interest.
-
Use siRNA to knockdown the upstream Hsp90 client and observe the effect on your protein of interest.
-
Step 4: Is the degradation proteasome-dependent?
To confirm that the observed protein degradation is occurring via the ubiquitin-proteasome system, which is the expected mechanism for Hsp90 client proteins:
-
Method: Co-treat cells with this compound and a proteasome inhibitor (e.g., MG132, bortezomib).
-
Expected Outcome: If the degradation is proteasome-dependent, the protein levels should be rescued in the presence of the proteasome inhibitor.
Step 5: Is this a potential off-target effect?
If the protein is not a known Hsp90 client and its degradation is not an apparent downstream effect, it could be a true off-target effect of this compound. To investigate this further, a comprehensive proteomic analysis is recommended.
-
Method: Perform quantitative mass spectrometry (e.g., SILAC, TMT, or label-free quantification) on cells treated with this compound versus a vehicle control.
-
Analysis: This will provide a global view of protein expression changes and can help identify other proteins that are affected. This approach can help to distinguish between direct and indirect effects by analyzing changes at different time points.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of this compound against Hsp90 isoforms and its effect on the proliferation of various tumor cell lines.
| Target/Cell Line | IC50/GI50 | Reference |
| Hsp90β | 58 nM | [1][3] |
| Grp94 | 4.1 µM | [1][3] |
| Trap-1 | 5.5 µM | [1][3] |
| A375 (Melanoma) | 38 nM | [3] |
| BT-474 (Breast) | 53 nM | [6] |
| SK-BR-3 (Breast) | 56 nM | [6] |
| MCF-7 (Breast) | 118 nM | [6] |
| PC3 (Prostate) | 1.05 µM | [3] |
Key Experimental Protocols
Protocol 1: Western Blot Analysis of Protein Degradation
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 50, 100, 250, 500, 1000 nM) for different time points (e.g., 0, 4, 8, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against your protein of interest, a known Hsp90 client (positive control), and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the bands using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Proteomic Analysis of this compound-Treated Cells
-
Sample Preparation: Culture cells and treat with this compound or vehicle control for a predetermined time. For quantitative proteomics, use stable isotope labeling with amino acids in cell culture (SILAC) or tandem mass tags (TMT).
-
Cell Lysis and Protein Digestion: Lyse the cells and extract proteins. Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Peptide Fractionation and LC-MS/MS: Fractionate the peptides using high-pH reversed-phase chromatography. Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify peptides and proteins. Perform statistical analysis to identify proteins with significant changes in abundance between this compound-treated and control samples.
Visualizations
A troubleshooting workflow for investigating unexpected protein degradation.
The mechanism of this compound-induced degradation of Hsp90 client proteins.
References
- 1. Targeted protein degradation of HSP90 and associated proteins for cancer therapy via PROTACs and beyond - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Preclinical antitumor activity of the orally available heat shock protein 90 inhibitor NVP-BEP800 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Revealing the Cellular Degradome by Mass Spectrometry Analysis of Proteasome-Cleaved Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. HSP90 inhibitor NVP-BEP800 affects stability of SRC kinases and growth of T-cell and B-cell acute lymphoblastic leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Residual Host Cell Protein Promotes Polysorbate 20 Degradation in a Sulfatase Drug Product Leading to Free Fatty Acid Particles - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HSP90 Inhibitors: VER-82576 vs. Other Leading Compounds
For Researchers, Scientists, and Drug Development Professionals
Heat shock protein 90 (HSP90) has emerged as a critical target in oncology due to its role in stabilizing a wide array of oncoproteins essential for tumor growth and survival. Inhibition of HSP90 leads to the simultaneous degradation of these client proteins, offering a multi-pronged attack on cancer cells. This guide provides an objective comparison of VER-82576 (also known as NVP-BEP800) with other prominent HSP90 inhibitors, including Ganetespib (STA-9090), Luminespib (NVP-AUY922), and Onalespib (AT13387), supported by experimental data.
Mechanism of Action: Disrupting the Chaperone Cycle
HSP90 inhibitors, including this compound, Ganetespib, Luminespib, and Onalespib, exert their anticancer effects by competitively binding to the ATP-binding pocket in the N-terminus of HSP90. This action inhibits the chaperone's intrinsic ATPase activity, which is crucial for the conformational maturation of its client proteins. The disruption of the HSP90 chaperone cycle leads to the misfolding, ubiquitination, and subsequent degradation of these oncoproteins by the proteasome. A key pharmacodynamic biomarker for HSP90 inhibition is the compensatory upregulation of heat shock protein 70 (HSP70).
A Head-to-Head Battle: NVP-BEP800 vs. 17-AAG in Targeting Cancer's Master Regulator, HSP90
For researchers, scientists, and drug development professionals, the quest for potent and specific cancer therapeutics is a continuous endeavor. Heat shock protein 90 (HSP90), a molecular chaperone critical for the stability and function of numerous oncoproteins, has emerged as a key therapeutic target. This guide provides a comprehensive comparison of two prominent HSP90 inhibitors, NVP-BEP800 and 17-AAG (Tanespimycin), offering a detailed analysis of their performance in cancer cells, supported by experimental data and protocols.
NVP-BEP800 is a fully synthetic, orally bioavailable small molecule inhibitor that targets the N-terminal ATP-binding pocket of HSP90.[1] In contrast, 17-AAG is a derivative of the natural product geldanamycin (B1684428) and also binds to the N-terminal ATP-binding site of HSP90, thereby inhibiting its chaperone function.[2] Both inhibitors lead to the proteasomal degradation of HSP90 client proteins, resulting in the disruption of multiple oncogenic signaling pathways.[1][2]
Performance Showdown: Quantitative Analysis
The efficacy of NVP-BEP800 and 17-AAG has been evaluated across a range of cancer cell lines. The following tables summarize their inhibitory concentrations (IC50/GI50) and their effects on key HSP90 client proteins.
Table 1: Comparative Inhibitory Concentrations (IC50/GI50) of NVP-BEP800 and 17-AAG in Various Cancer Cell Lines
| Cell Line | Cancer Type | NVP-BEP800 (nM) | 17-AAG (nM) | Reference |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | More sensitive to NVP-BEP800 | Less sensitive than NVP-BEP800 | [3] |
| Raji | B-cell Lymphoma | More sensitive to NVP-BEP800 | Less sensitive than NVP-BEP800 | [3] |
| BT-474 | Breast Cancer | GI50: 53 | IC50: 5-6 | [4][5] |
| SK-BR-3 | Breast Cancer | GI50: 56 | IC50: 70 | [4][6] |
| MCF-7 | Breast Cancer | GI50: 118 | - | [4] |
| MDA-MB-231 | Breast Cancer | GI50: 190 | - | [4] |
| A375 | Melanoma | - | - | |
| JIMT-1 | Breast Cancer (Trastuzumab-resistant) | - | IC50: 10 | [6] |
| LNCaP | Prostate Cancer | - | IC50: 25-45 | |
| DU-145 | Prostate Cancer | - | IC50: 25-45 | [5] |
| PC-3 | Prostate Cancer | - | IC50: 25-45 | [5] |
| A549 | Lung Carcinoma | - | IC50: 0.303 | [5] |
| G-415 | Gallbladder Cancer | - | IC50: ~12,000-15,000 | [7] |
| GB-d1 | Gallbladder Cancer | - | IC50: ~12,000-15,000 | [7] |
Note: IC50 and GI50 values are measures of inhibitory concentration and growth inhibition, respectively. Direct comparison should be made with caution as experimental conditions may vary between studies.
Table 2: Impact on Key HSP90 Client Proteins
| Client Protein | Function | Effect of NVP-BEP800 | Effect of 17-AAG | Reference |
| SRC Kinases (LCK, LYN) | Signal transduction, cell proliferation | Degradation | Degradation | [3] |
| ErbB2 (HER2) | Receptor tyrosine kinase, cell growth | Degradation | Degradation | [6] |
| Raf-1 | MAP kinase pathway signaling | Degradation | Degradation | [1] |
| Akt | Cell survival, proliferation | Degradation | Degradation | |
| B-Raf (V600E) | MAP kinase pathway signaling (mutant) | Degradation | - | [1] |
| CDK4 | Cell cycle regulation | - | Degradation | [7] |
| EGFR | Receptor tyrosine kinase, cell growth | - | Degradation | [7] |
| Phospho-ERK | MAP kinase pathway signaling | - | Reduction | [7] |
| Cyclin D1 | Cell cycle regulation | - | Reduction | [7] |
| Cyclin B1 | Cell cycle regulation | - | Reduction | [7] |
Visualizing the Molecular Mechanisms and Workflows
To better understand the processes involved, the following diagrams, generated using the DOT language, illustrate the HSP90 signaling pathway, a typical experimental workflow for comparing these inhibitors, and the logical flow of the comparative analysis.
Detailed Experimental Protocols
For researchers looking to replicate or build upon these findings, detailed methodologies for key experiments are provided below.
Cell Viability (XTT) Assay
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of NVP-BEP800 and 17-AAG in culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only (e.g., DMSO) and no-treatment controls. Incubate for the desired time period (e.g., 48 hours).
-
XTT Reagent Preparation: Shortly before use, thaw the XTT reagent and the electron-coupling solution. Mix them according to the manufacturer's instructions. A typical ratio is 50:1 (XTT:electron-coupling solution).
-
Incubation with XTT: Add 50 µL of the prepared XTT solution to each well. Incubate the plate for 2-4 hours at 37°C in a CO2 incubator. During this time, metabolically active cells will reduce the yellow XTT to an orange formazan (B1609692) product.
-
Absorbance Measurement: Measure the absorbance of the wells at 450 nm using a microplate reader. A reference wavelength of 630-690 nm is used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the drug concentration to determine the IC50 or GI50 value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis
Western blotting is used to detect and quantify the levels of specific proteins, in this case, HSP90 client proteins.
-
Cell Lysis: After drug treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Separate the proteins based on their molecular weight by running the samples on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target client protein (e.g., anti-Akt, anti-ErbB2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein levels between treatments.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to identify protein-protein interactions, such as the binding of HSP90 to its client proteins.
-
Cell Lysis: Lyse drug-treated and control cells in a non-denaturing lysis buffer (e.g., containing 1% NP-40) with protease and phosphatase inhibitors to preserve protein complexes.
-
Pre-clearing: Incubate the cell lysates with protein A/G agarose (B213101) or magnetic beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Add a primary antibody against HSP90 to the pre-cleared lysates and incubate overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the suspected client proteins to determine if they were co-immunoprecipitated with HSP90.
Conclusion
Both NVP-BEP800 and 17-AAG are potent inhibitors of HSP90 that induce the degradation of a wide array of oncoproteins, leading to anti-proliferative and pro-apoptotic effects in various cancer cell lines. NVP-BEP800, a synthetic compound, has shown particular efficacy in acute lymphoblastic leukemia cell lines.[3] 17-AAG, a derivative of a natural product, has a broader history of investigation and has demonstrated activity in a variety of solid tumors.[6][7]
The choice between these inhibitors for a specific research or therapeutic application will depend on several factors, including the cancer type, the specific client proteins driving the malignancy, and the desired pharmacokinetic properties. The data and protocols presented in this guide provide a solid foundation for researchers to make informed decisions and to design further experiments to elucidate the full potential of these HSP90 inhibitors in the fight against cancer.
References
- 1. Preclinical antitumor activity of the orally available heat shock protein 90 inhibitor NVP-BEP800 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | A Novel Mechanism of 17-AAG Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells [frontiersin.org]
- 3. HSP90 inhibitor NVP-BEP800 affects stability of SRC kinases and growth of T-cell and B-cell acute lymphoblastic leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Hsp90 inhibitor 17-AAG reduces ErbB2 levels and inhibits proliferation of the trastuzumab resistant breast tumor cell line JIMT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small molecule inhibitor screening identifified HSP90 inhibitor 17-AAG as potential therapeutic agent for gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of HSP90 Inhibitors: VER-82576 vs. KW-2478
For Researchers, Scientists, and Drug Development Professionals
Heat shock protein 90 (HSP90) has emerged as a critical target in oncology due to its role in stabilizing a wide array of oncoproteins and signaling molecules essential for tumor growth and survival. This guide provides a detailed, objective comparison of two prominent HSP90 inhibitors, VER-82576 (also known as NVP-BEP800) and KW-2478, focusing on their selectivity, a key determinant of their therapeutic window and potential side effects.
At a Glance: Key Differences
| Feature | This compound (NVP-BEP800) | KW-2478 |
| Primary Target | Primarily targets the β isoform of HSP90. | Potent inhibitor of the α isoform of HSP90. |
| Selectivity Profile | Demonstrates high selectivity for HSP90β over other HSP90 isoforms like Grp94 and Trap-1. | Shows high affinity for HSP90α. |
| Mechanism of Action | ATP-competitive inhibitor binding to the N-terminal domain of HSP90. | ATP-competitive inhibitor binding to the N-terminal domain of HSP90. |
Quantitative Selectivity Profile
The following table summarizes the available quantitative data on the inhibitory activity of this compound and KW-2478 against different HSP90 isoforms. It is important to note that the data presented below is compiled from different studies and may not be directly comparable due to variations in experimental conditions.
| Inhibitor | Target Isoform | IC50 / Kd | Selectivity | Reference |
| This compound (NVP-BEP800) | HSP90β | IC50: 58 nM | >70-fold vs. Grp94 and Trap-1 | [1] |
| Grp94 | IC50: 4.1 µM | [1] | ||
| Trap-1 | IC50: 5.5 µM | [1] | ||
| KW-2478 | HSP90α | IC50: 3.8 nM | Not specified in direct comparison | [2] |
| HSP90 (N-terminal) | Kd: 7.30 ± 2.20 nM | Not specified in direct comparison | [3] |
Signaling Pathways and Mechanism of Action
Both this compound and KW-2478 are ATP-competitive inhibitors that bind to the N-terminal ATP-binding pocket of HSP90. This inhibition disrupts the HSP90 chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of HSP90 client proteins. Many of these client proteins are critical components of oncogenic signaling pathways, such as the PI3K/Akt and RAF/MEK/ERK pathways, which are crucial for cell proliferation, survival, and angiogenesis. The degradation of these client proteins ultimately leads to cell cycle arrest and apoptosis in cancer cells.
Experimental Workflow for Inhibitor Validation
The validation of HSP90 inhibitors like this compound and KW-2478 typically involves a series of biochemical and cell-based assays to determine their potency, selectivity, and cellular effects.
Detailed Experimental Protocols
Fluorescence Polarization (FP) Assay for IC50 Determination
This assay measures the ability of a test compound to displace a fluorescently labeled HSP90 ligand, providing a quantitative measure of its binding affinity (IC50).
Materials:
-
Purified recombinant human HSP90α, HSP90β, Grp94, and Trap-1 proteins.
-
Fluorescently labeled HSP90 probe (e.g., FITC-geldanamycin).
-
Assay buffer (e.g., 20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.1 mg/mL bovine gamma globulin, and 2 mM DTT).
-
Test compounds (this compound and KW-2478) dissolved in DMSO.
-
384-well, low-volume, black, round-bottom plates.
-
Plate reader capable of measuring fluorescence polarization.
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.
-
Add a fixed concentration of the purified HSP90 isoform to each well of the 384-well plate.
-
Add the serially diluted test compounds to the wells. Include wells with DMSO only as a negative control and a known HSP90 inhibitor as a positive control.
-
Add a fixed concentration of the fluorescently labeled HSP90 probe to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 2-4 hours) to reach binding equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Western Blot Analysis of HSP90 Client Protein Degradation
This method is used to assess the functional consequence of HSP90 inhibition by measuring the levels of known HSP90 client proteins in cells treated with the inhibitors.
Materials:
-
Cancer cell line of interest (e.g., a breast cancer cell line like BT-474).
-
Cell culture medium and supplements.
-
This compound and KW-2478.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies against HSP90 client proteins (e.g., Akt, c-Raf, Her2) and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Seed the cancer cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, KW-2478, or vehicle (DMSO) for a specified duration (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the levels of client proteins to the loading control to determine the extent of degradation.
References
Validating Target Engagement of VER-82576: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of VER-82576's performance against other Heat Shock Protein 90 (Hsp90) inhibitors, supported by experimental data. This compound, also known as NVP-BEP800, is a synthetic, orally available inhibitor that targets the N-terminal ATP-binding pocket of Hsp90. [1] Its mechanism of action disrupts the Hsp90 chaperone cycle, leading to the degradation of a wide array of client proteins, many of which are critical for cancer cell proliferation and survival.[1]
Executive Summary
This compound demonstrates potent and selective inhibition of Hsp90, with a particular preference for the Hsp90β isoform.[2][3] This selectivity offers a potential advantage over pan-Hsp90 inhibitors by possibly reducing off-target effects. This guide presents a comparative analysis of this compound's inhibitory activity and cellular effects alongside other well-characterized Hsp90 inhibitors, namely 17-AAG, NVP-AUY922, and BIIB021. The subsequent sections provide detailed experimental protocols for validating Hsp90 target engagement and visualizing the key molecular pathways and experimental workflows.
Quantitative Data Comparison
The following tables summarize the inhibitory potency of this compound and alternative Hsp90 inhibitors against different Hsp90 isoforms and in various cancer cell lines.
Table 1: Inhibitory Potency (IC50) Against Human Hsp90 Isoforms
| Inhibitor | Hsp90α (nM) | Hsp90β (nM) | GRP94 (nM) | TRAP1 (nM) | Selectivity Notes |
| This compound | - | 58 [3][4] | 4100 [3][4] | 5500 [3][4] | >70-fold selective for Hsp90β over GRP94 and TRAP1.[3] |
| 17-AAG | ~119 | - | ~124 | - | Pan-inhibitor with similar potency for Hsp90α and GRP94.[5] |
| NVP-AUY922 | 13[6] | 21[6] | 540[5] | 850[5] | Pan-inhibitor with high potency for cytosolic isoforms. |
| BIIB021 | - | - | - | - | Purine-based pan-inhibitor.[7] |
Table 2: Anti-proliferative Activity (GI50) in Human Cancer Cell Lines (72-hour treatment)
| Cell Line | Cancer Type | This compound (nM) | 17-AAG (nM) | NVP-AUY922 (nM) | BIIB021 (nM) |
| A375 | Melanoma | 38[8] | - | - | - |
| BT-474 | Breast Cancer | 53[4] | - | - | - |
| SK-BR-3 | Breast Cancer | 56[4] | - | - | - |
| MCF-7 | Breast Cancer | 118[4] | - | - | - |
| A549 | Lung Cancer | - | - | <100[9] | - |
| HCT116 | Colon Cancer | - | - | <100[5] | - |
| PC3 | Prostate Cancer | 1050[8] | - | - | - |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation of this compound target engagement.
Hsp90 ATPase Activity Assay (Fluorescence Polarization)
This biochemical assay measures the ability of an inhibitor to compete with a fluorescently labeled ligand for binding to the ATP pocket of Hsp90.
Protocol:
-
Reagent Preparation:
-
Prepare a 2x assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).
-
Dilute purified recombinant human Hsp90β protein to a final concentration of approximately 30 nM in assay buffer.[10]
-
Prepare a fluorescent probe, such as BODIPY-labeled geldanamycin, at a concentration of 2.5 nM.[11]
-
Serially dilute this compound and other test compounds in DMSO, then further dilute in assay buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add 4 µL of the test compound dilution.[11]
-
Add 32 µL of a master mix containing the fluorescent probe and assay buffer.[11]
-
Initiate the binding reaction by adding 4 µL of the Hsp90β protein solution.[11]
-
Incubate the plate at room temperature for 2-4 hours, protected from light.
-
Measure fluorescence polarization using a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 485 nm excitation and 535 nm emission for BODIPY).[11]
-
-
Data Analysis:
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Western Blot for Hsp90 Client Protein Degradation
This cell-based assay validates target engagement by observing the degradation of known Hsp90 client proteins.
Protocol:
-
Cell Culture and Treatment:
-
Culture a cancer cell line known to express high levels of Hsp90 client proteins (e.g., BT-474 breast cancer cells for HER2).
-
Treat the cells with varying concentrations of this compound or other Hsp90 inhibitors for 24-48 hours. Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Hsp90 client proteins (e.g., HER2, Akt, Raf-1) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Recommended antibody dilutions are typically 1:1000.[12][13]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody (typically 1:2000 to 1:5000 dilution) for 1 hour at room temperature.[13]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement in a cellular context based on ligand-induced thermal stabilization of the target protein.[14]
Protocol:
-
Cell Treatment:
-
Treat intact cells with this compound or a vehicle control for a specified time (e.g., 1 hour).
-
-
Thermal Challenge:
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.[15]
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation.
-
-
Protein Detection:
-
Analyze the amount of soluble Hsp90 in the supernatant by Western blotting or an ELISA-based method (e.g., AlphaLISA).
-
-
Data Analysis:
-
Plot the amount of soluble Hsp90 against the temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the drug-treated samples indicates target stabilization and therefore, engagement.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows.
Caption: this compound competitively inhibits ATP binding to Hsp90, leading to client protein degradation.
Caption: Step-by-step workflow for analyzing Hsp90 client protein degradation via Western blot.
Caption: Principle of CETSA: ligand binding stabilizes the target protein against heat-induced denaturation.
References
- 1. Preclinical antitumor activity of the orally available heat shock protein 90 inhibitor NVP-BEP800 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HSP90 inhibitor NVP-BEP800 affects stability of SRC kinases and growth of T-cell and B-cell acute lymphoblastic leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. The HSP90 Inhibitor NVP-AUY922 Radiosensitizes by Abrogation of Homologous Recombination Resulting in Mitotic Entry with Unresolved DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The HSP90 inhibitor NVP-AUY922 potently inhibits non-small cell lung cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a fluorescence polarization assay for the molecular chaperone Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ccrod.cancer.gov [ccrod.cancer.gov]
- 13. benchchem.com [benchchem.com]
- 14. CETSA [cetsa.org]
- 15. researchgate.net [researchgate.net]
A Comparative Guide: The Isoform-Selective Advantage of VER-82576 Over Pan-HSP90 Inhibitors
Introduction
Heat shock protein 90 (HSP90) is an ATP-dependent molecular chaperone crucial for the stability, maturation, and activity of a vast array of "client" proteins.[1][2] In cancer cells, HSP90 is overexpressed and essential for maintaining the function of numerous oncoproteins that drive malignant progression, including kinases, transcription factors, and cell cycle regulators.[1] This dependency makes HSP90 a compelling therapeutic target.
Historically, drug development has focused on pan-HSP90 inhibitors, which bind to the highly conserved N-terminal ATP-binding pocket and inhibit all four major HSP90 isoforms: cytosolic HSP90α and HSP90β, endoplasmic reticulum-resident GRP94, and mitochondrial TRAP-1.[3][4] While these inhibitors effectively induce the degradation of oncogenic clients, their clinical advancement has been hampered by significant challenges, including dose-limiting toxicities and the induction of a pro-survival heat shock response (HSR) that confers drug resistance.[5][6]
To circumvent these limitations, a new generation of isoform-selective inhibitors has emerged. This guide provides a detailed comparison between VER-82576 (also known as NVP-BEP800), a potent and selective HSP90β inhibitor, and traditional pan-HSP90 inhibitors, highlighting the potential advantages of isoform-specific targeting through supporting experimental data and methodologies.[7]
Mechanism of Action: A Shared Target, A Selective Approach
Both pan-inhibitors and this compound function as ATP-competitive antagonists, binding to the N-terminal domain of HSP90. This binding event prevents the chaperone from adopting its active, ATP-bound "closed" conformation, which is necessary for client protein maturation. The stalled chaperone-client complex is subsequently recognized by the cellular quality control machinery, leading to the ubiquitination and proteasomal degradation of the client protein.[6]
The critical distinction lies in their selectivity. Pan-inhibitors bind indiscriminately to all isoforms, whereas this compound is engineered for high-affinity binding to HSP90β, largely sparing the other family members.[7]
Comparative Analysis: Potency and Isoform Selectivity
The primary advantage of this compound lies in its isoform-selectivity profile. As shown in Table 1, this compound potently inhibits HSP90β with an IC50 in the nanomolar range, while exhibiting over 70-fold less activity against the organelle-specific isoforms GRP94 and TRAP-1.[7] This contrasts sharply with pan-inhibitors, which are designed to target all isoforms with high potency. This selectivity is crucial, as the inhibition of HSP90α has been linked to specific on-target toxicities, including cardiac and ocular adverse events observed in clinical trials of pan-inhibitors.[8][9] By sparing HSP90α, HSP90β-selective agents like this compound may offer a significantly improved safety profile.
| Inhibitor | Type | Target Isoform(s) | IC50 (HSP90β) | IC50 (Grp94) | IC50 (Trap-1) |
| This compound | Isoform-Selective | HSP90β | 58 nM[7] | 4,100 nM[7] | 5,500 nM[7] |
| Ganetespib | Pan-Inhibitor | HSP90α, HSP90β, GRP94, TRAP-1 | Low nM | Low nM | Low nM |
| 17-AAG | Pan-Inhibitor | HSP90α, HSP90β, GRP94, TRAP-1 | Low nM | Low nM | Low nM |
| Table 1: Comparison of Inhibitor Potency and Selectivity. Data for pan-inhibitors represent their general characteristic of potent, non-selective binding. |
The Heat Shock Response: Circumventing Resistance
A major obstacle for pan-HSP90 inhibitors is the induction of the heat shock response (HSR). In unstressed cells, Heat Shock Factor 1 (HSF1) is held in an inactive state by HSP90. When pan-inhibitors block HSP90 function, HSF1 is released, trimerizes, and translocates to the nucleus, where it drives the transcription of protective heat shock proteins, including HSP70 and HSP90 itself.[6][10] This feedback loop can counteract the drug's effect, leading to acquired resistance and requiring dose escalation that exacerbates toxicity.[6]
Crucially, studies have shown that selective inhibition of HSP90β can induce the degradation of client proteins without triggering this HSR.[3] This represents a paradigm shift, offering a therapeutic strategy that does not simultaneously activate a key resistance mechanism.
References
- 1. Hsp90 molecular chaperone inhibitors: Are we there yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting HSP90 as a Novel Therapy for Cancer: Mechanistic Insights and Translational Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Development of Hsp90β-selective Inhibitors to Overcome Detriments Associated with pan-Hsp90 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hsp90 pan and Isoform-Selective Inhibitors as Sensitizers for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Hsp90 pan and Isoform-Selective Inhibitors as Sensitizers for Cancer Immunotherapy | MDPI [mdpi.com]
- 10. Heat shock protein 90: biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Hsp90 Inhibitors VER-82576 and NVP-AUY922 for Preclinical Cancer Research
A detailed guide for researchers, scientists, and drug development professionals on the comparative efficacy of the Heat Shock Protein 90 (Hsp90) inhibitors, VER-82576 and NVP-AUY922. This document provides a comprehensive overview of their mechanism of action, preclinical efficacy in various cancer models, and detailed experimental protocols to support further research and development.
Introduction
Heat Shock Protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are implicated in cancer cell proliferation, survival, and metastasis. Consequently, Hsp90 has emerged as a key target for cancer therapy. This guide provides a comparative analysis of two prominent Hsp90 inhibitors: this compound (also known as NVP-BEP800) and NVP-AUY922 (luminespib). Both are synthetic small molecules that target the N-terminal ATP-binding pocket of Hsp90, leading to the degradation of client proteins and subsequent anti-tumor effects. This comparison aims to provide researchers with the necessary data to make informed decisions regarding the selection and application of these inhibitors in their preclinical studies.
Mechanism of Action: Targeting the Hsp90 Chaperone Machinery
Both this compound and NVP-AUY922 exert their anti-tumor effects by inhibiting the ATPase activity of Hsp90. This inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins. These client proteins include a wide range of oncoproteins that are critical for tumor growth and survival, such as receptor tyrosine kinases (e.g., HER2, EGFR), signaling kinases (e.g., AKT, RAF-1), and transcription factors. The depletion of these essential proteins disrupts multiple oncogenic signaling pathways, ultimately leading to cell cycle arrest, apoptosis, and the inhibition of tumor growth.
Quantitative Efficacy Comparison
In Vitro Efficacy
The following tables summarize the reported IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values for this compound and NVP-AUY922 in various cancer cell lines.
Table 1: Inhibition of Hsp90 Isoforms
| Compound | Target | IC50 (nM) | Selectivity |
| This compound (NVP-BEP800) | Hsp90β | 58 | >70-fold vs. Grp94 and Trap-1 |
| Grp94 | 4100 | ||
| Trap-1 | 5500 | ||
| NVP-AUY922 | Hsp90α | 13 | Similar for Hsp90α and Hsp90β |
| Hsp90β | 21 |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | This compound (NVP-BEP800) GI50 (nM) | NVP-AUY922 GI50 (nM) |
| A375 | Melanoma | 38 | 2.3 - 50 |
| BT-474 | Breast | Not explicitly stated, but active | 3 |
| MCF-7 | Breast | Not explicitly stated, but active | 4 |
| MDA-MB-231 | Breast | Not explicitly stated, but active | 126 |
| PC3 | Prostate | 1050 | 2.3 - 50 |
| HCT116 | Colon | Not explicitly stated, but active | 2.3 - 50 |
| A549 | Non-Small Cell Lung | Not explicitly stated, but active | < 100 |
| H1975 | Non-Small Cell Lung | Not explicitly stated, but active | < 100 |
| NCI-N87 | Gastric | Not explicitly stated, but active | 2 - 40 |
| SNU-216 | Gastric | Not explicitly stated, but active | 2 - 40 |
| SNU-484 | Gastric | Not explicitly stated, but active | 2 - 40 |
Note: A direct comparison of GI50 values is challenging due to variations in experimental conditions across different studies. The provided ranges for NVP-AUY922 reflect its activity across a broad panel of cell lines.[1][2][3][4][5]
In Vivo Efficacy
Both this compound and NVP-AUY922 have demonstrated significant anti-tumor activity in various xenograft models.
Table 3: In Vivo Anti-tumor Activity
| Compound | Cancer Model | Dosing Regimen | Anti-tumor Effect |
| This compound (NVP-BEP800) | A375 Melanoma Xenograft | 15 mg/kg/day, oral | 53% Tumor Growth Inhibition |
| 30 mg/kg/day, oral | 94% Tumor Growth Inhibition | ||
| BT-474 Breast Cancer Xenograft | 30 mg/kg/day, oral | 38% Tumor Regression | |
| B-ALL PDX Model | 10 mg/kg | Improved survival | |
| NVP-AUY922 | BT-474 Breast Cancer Xenograft | 25-58 mg/kg, once weekly, i.v. | Significant tumor growth inhibition |
| A549 NSCLC Xenograft | 25-50 mg/kg, weekly or thrice weekly, i.v. | Dose-dependent reduction in tumor growth | |
| H1975 NSCLC Xenograft | Not specified | Tumor stability |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are representative protocols for evaluating the efficacy of this compound and NVP-AUY922.
In Vitro Cell Proliferation Assay (Sulforhodamine B Assay)
-
Cell Seeding: Plate cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound or NVP-AUY922 (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
Cell Fixation: Gently wash the cells with PBS and fix with 10% trichloroacetic acid for 1 hour at 4°C.
-
Staining: Wash the plates five times with water and air dry. Stain the cells with 0.4% sulforhodamine B (SRB) in 1% acetic acid for 30 minutes at room temperature.
-
Destaining and Solubilization: Wash the plates four times with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base (pH 10.5).
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the GI50 values by plotting the percentage of cell growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Xenograft Efficacy Study
-
Animal Models: Use immunodeficient mice (e.g., nude or NOD/SCID) aged 6-8 weeks.
-
Tumor Cell Implantation: Subcutaneously inject 5-10 x 10^6 cancer cells in a suitable medium (e.g., Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements twice weekly. Calculate tumor volume using the formula: (length x width^2) / 2.
-
Randomization: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (n=8-10 mice per group), including a vehicle control group.
-
Drug Administration:
-
This compound (NVP-BEP800): Administer orally (p.o.) via gavage at the desired dose (e.g., 15 or 30 mg/kg) daily.
-
NVP-AUY922: Administer intravenously (i.v.) via tail vein injection at the desired dose (e.g., 25-50 mg/kg) on the specified schedule (e.g., once weekly).
-
-
Monitoring: Monitor tumor volume and body weight twice weekly throughout the study.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or based on a set study duration. Euthanize mice if they show signs of excessive toxicity (e.g., >20% body weight loss).
-
Data Analysis: Compare the tumor growth between the treated and control groups. Calculate the percentage of tumor growth inhibition (TGI). Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed effects.
Western Blot Analysis for Client Protein Degradation
-
Cell Treatment and Lysis: Treat cancer cells with this compound or NVP-AUY922 at various concentrations for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against Hsp90 client proteins (e.g., HER2, AKT, RAF-1) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the extent of client protein degradation.
Conclusion
Both this compound and NVP-AUY922 are potent Hsp90 inhibitors with demonstrated preclinical anti-tumor activity. NVP-AUY922 has been extensively characterized in a wide range of cancer models and has shown potent activity at nanomolar concentrations. This compound (NVP-BEP800) also exhibits potent Hsp90 inhibition and anti-proliferative effects, with the advantage of oral bioavailability. The choice between these two inhibitors may depend on the specific research question, the cancer model being investigated, and the desired route of administration. This guide provides the foundational data and protocols to aid researchers in designing and executing robust preclinical studies to further evaluate the therapeutic potential of these Hsp90 inhibitors.
References
- 1. NVP-AUY922: a small molecule HSP90 inhibitor with potent antitumor activity in preclinical breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. The HSP90 inhibitor NVP-AUY922 potently inhibits non-small cell lung cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. NVP-AUY922: a novel heat shock protein 90 inhibitor active against xenograft tumor growth, angiogenesis, and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Kinase Cross-Reactivity Profile of VER-82576: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase cross-reactivity of VER-82576 (also known as NVP-BEP800), a potent and selective inhibitor of Heat Shock Protein 90β (HSP90β). Understanding the selectivity of a compound is critical for interpreting experimental results and predicting potential off-target effects. This document summarizes the available data on this compound's interaction with various kinases, presents a detailed experimental protocol for assessing its primary target engagement, and visualizes the relevant signaling pathways.
Executive Summary
This compound is a highly potent inhibitor of HSP90β with a reported IC50 of 58 nM.[1] It demonstrates significant selectivity for HSP90β over other HSP90 family members, including Grp94 and Trap-1, with IC50 values greater than 70-fold higher.[1] While a comprehensive, broad-panel kinome scan for this compound is not publicly available, its mechanism of action as an HSP90 inhibitor indirectly leads to the destabilization and degradation of a number of HSP90 client proteins that are themselves kinases. This guide focuses on the cross-reactivity of this compound with these known client kinases.
Comparison of Kinase Inhibition: this compound and Other HSP90 Inhibitors
The primary mode of action of this compound is the inhibition of HSP90's ATP-dependent chaperone activity, which is essential for the stability and function of numerous signaling proteins, including a variety of kinases.[2] Consequently, the "cross-reactivity" of this compound with these kinases is often a result of the depletion of the kinase protein rather than direct enzymatic inhibition. A comparison with other well-known HSP90 inhibitors, NVP-AUY922 and 17-AAG, reveals that this compound also effectively downregulates key client kinases.[2]
| Target | This compound (NVP-BEP800) | NVP-AUY922 | 17-AAG |
| Primary Target | HSP90β | HSP90α/β | HSP90α/β |
| IC50 (HSP90β) | 58 nM[1] | Not specified | Not specified |
| Selectivity | >70-fold vs. Grp94 and Trap-1[1] | Not specified | Not specified |
| Effect on Client Kinases | |||
| p-SRC (Jurkat cells) | Significant reduction | Moderate reduction | Moderate reduction |
| Total SRC (Jurkat cells) | Significant reduction | Moderate reduction | Moderate reduction |
| p-LYN (Raji cells) | Significant reduction | Moderate reduction | Moderate reduction |
| Total LYN (Raji cells) | Significant reduction | Moderate reduction | Moderate reduction |
| Other Affected Kinases | Akt, ErbB2[1] | Not specified | Not specified |
Data for p-SRC, Total SRC, p-LYN, and Total LYN are based on western blot analysis after 18 hours of treatment.[2]
Signaling Pathway and Experimental Workflow
The inhibition of HSP90 by this compound disrupts the chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of its client proteins. Many of these clients are critical components of oncogenic signaling pathways.
Caption: Inhibition of the HSP90 chaperone cycle by this compound.
The following workflow outlines the process for determining the inhibitory activity of a compound against HSP90β using a fluorescence polarization-based competition assay.
Caption: Experimental workflow for determining HSP90β inhibition.
Experimental Protocols
Biochemical Assay for HSP90β Inhibition: Fluorescence Polarization Competition Assay
This protocol describes a method to determine the IC50 value of this compound for HSP90β by measuring the displacement of a fluorescently labeled HSP90 ligand.
Materials:
-
Recombinant human HSP90β protein
-
Fluorescently labeled HSP90 probe (e.g., TAMRA-radicicol)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl pH 7.4, 150 mM KCl, 5 mM MgCl2, 0.1% CHAPS
-
384-well, low-volume, black microplates
-
Fluorescence polarization plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. The final concentration in the assay should typically range from 1 nM to 100 µM.
-
Assay Plate Preparation: To each well of the microplate, add 5 µL of the diluted this compound or vehicle control (e.g., DMSO).
-
HSP90β Addition: Add 5 µL of recombinant HSP90β (e.g., 20 nM final concentration) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes to allow the test compound to bind to HSP90β.
-
Fluorescent Probe Addition: Add 10 µL of the fluorescently labeled probe (e.g., 5 nM final concentration) to each well.
-
Equilibration: Incubate the plate at room temperature for at least 60 minutes, protected from light, to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with appropriate filters for the fluorophore (e.g., excitation at 530 nm and emission at 590 nm for TAMRA).
-
Data Analysis:
-
The fluorescence polarization values are plotted against the logarithm of the inhibitor concentration.
-
The data are fitted to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Conclusion
This compound is a potent and selective inhibitor of HSP90β. While its direct interaction with a broad range of kinases has not been extensively profiled, its mechanism of action leads to the degradation of numerous HSP90 client kinases, thereby affecting their respective signaling pathways. This indirect cross-reactivity is a key aspect of its anti-cancer activity. Further studies employing large-scale kinome profiling would be beneficial to fully elucidate its direct off-target kinase interactions and provide a more complete understanding of its selectivity profile.
References
VER-82576: A Potent and Selective Chemical Probe for HSP90β
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
VER-82576, also known as NVP-BEP800, has emerged as a valuable chemical probe for studying the β isoform of the 90-kilodalton heat shock protein (HSP90β). Its high potency and selectivity offer researchers a powerful tool to dissect the specific roles of HSP90β in various cellular processes and disease states. This guide provides a comprehensive comparison of this compound with other notable HSP90 inhibitors, supported by experimental data and detailed protocols.
Comparative Performance of HSP90 Inhibitors
The efficacy of a chemical probe is defined by its potency, selectivity, and cellular activity. The following tables summarize the key quantitative data for this compound and a selection of alternative HSP90 inhibitors.
Table 1: Biochemical Potency (IC50, nM) Against HSP90 Isoforms
| Compound | HSP90β | HSP90α | Grp94 | TRAP1 | Selectivity for HSP90β over HSP90α |
| This compound | 58 [1] | >10,000[2][3] | 4,100[1] | 5,500[1] | >172-fold |
| NDNB1182 | 65[3] | >10,000[2][3] | - | - | >150-fold[2] |
| 17-AAG (Pan-Inhibitor) | ~20-50 | ~20-50 | ~124 | - | Non-selective |
| NVP-AUY922 (Pan-Inhibitor) | 21[4] | 13[4] | 540[5] | 850[5] | Non-selective |
Note: IC50 values can vary depending on the specific assay conditions. Data presented here is a consolidation from multiple sources for comparative purposes.
Table 2: Cellular Activity (GI50, nM) in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound (NVP-BEP800) | 17-AAG | NVP-AUY922 |
| A375 | Melanoma | 38[1] | ~50 | ~20 |
| BT-474 | Breast Cancer | 53[6] | ~30 | 3[4] |
| HCT116 | Colon Cancer | ~100 | ~100 | 2.3[4] |
| PC3 | Prostate Cancer | 1,050[1] | ~200 | ~50 |
Note: GI50 values represent the concentration required to inhibit cell growth by 50% and can vary between studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize HSP90 inhibitors.
Fluorescence Polarization (FP) Competition Assay
This assay measures the binding affinity of a compound to HSP90 by assessing its ability to displace a fluorescently labeled probe.
Materials:
-
Recombinant human HSP90β protein
-
Fluorescent probe (e.g., FITC-labeled Geldanamycin or a proprietary fluorescent ligand)
-
Assay Buffer: 20 mM HEPES (pH 7.4), 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.01% NP-40, and 2 mM DTT.
-
Test compound (this compound or alternatives) dissolved in DMSO.
-
Black, low-volume 384-well microplates.
-
Plate reader capable of measuring fluorescence polarization.
Procedure:
-
Prepare a reaction mixture containing the HSP90β protein and the fluorescent probe in the assay buffer. The final concentration of the protein and probe should be optimized to give a stable and robust polarization signal.
-
Serially dilute the test compounds in DMSO and then further dilute in the assay buffer.
-
Add the diluted test compounds to the wells of the microplate.
-
Add the HSP90β/fluorescent probe mixture to the wells.
-
Incubate the plate at room temperature for a predetermined time (e.g., 2-4 hours) to reach binding equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis of Client Protein Degradation
This method is used to assess the functional consequence of HSP90 inhibition by measuring the levels of its client proteins.
Materials:
-
Cancer cell line of interest (e.g., BT-474)
-
Cell culture medium and supplements
-
Test compound (this compound or alternatives)
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Primary antibodies against HSP90 client proteins (e.g., HER2, Akt, CDK4) and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes and transfer apparatus.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the test compound for a specified duration (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities.
MTS Cell Proliferation Assay
This colorimetric assay determines the effect of a compound on cell viability and proliferation.[7][8]
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
Test compound (this compound or alternatives)
-
MTS reagent (containing a tetrazolium salt and an electron coupling reagent).
-
96-well clear-bottom tissue culture plates.
-
Microplate reader capable of measuring absorbance at 490 nm.
Procedure:
-
Seed a known number of cells into each well of a 96-well plate and allow them to attach overnight.[7]
-
Treat the cells with a serial dilution of the test compound and incubate for a desired period (e.g., 72 hours).[7]
-
Add the MTS reagent to each well and incubate for 1-4 hours at 37°C.[8][9]
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 value.
Visualizing Molecular Interactions and Experimental Processes
HSP90β Signaling Pathway
HSP90β plays a crucial role in the stability and function of a multitude of client proteins, many of which are key components of oncogenic signaling pathways. Inhibition of HSP90β leads to the degradation of these client proteins, thereby disrupting downstream signaling and inhibiting cancer cell proliferation and survival.
Caption: Inhibition of HSP90β by this compound disrupts client protein stability.
Experimental Workflow: Competitive Binding Assay
The following diagram illustrates a typical workflow for determining the binding affinity of an inhibitor using a fluorescence polarization-based competitive binding assay.
Caption: Workflow for an HSP90 competitive binding assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Hsp90β inhibition upregulates interferon response and enhances immune checkpoint blockade therapy in murine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NVP-AUY922: a small molecule HSP90 inhibitor with potent antitumor activity in preclinical breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The HSP90 Inhibitor NVP-AUY922 Radiosensitizes by Abrogation of Homologous Recombination Resulting in Mitotic Entry with Unresolved DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head In Vivo Comparison of HSP90 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, the landscape of Heat Shock Protein 90 (HSP90) inhibitors presents a compelling area of study for novel cancer therapeutics. This guide provides an objective, data-driven comparison of the in vivo performance of several key HSP90 inhibitors, supported by experimental data from preclinical studies.
Heat Shock Protein 90 is a molecular chaperone crucial for the stability and function of a multitude of oncogenic "client" proteins. Its inhibition offers a promising strategy to simultaneously target multiple pathways driving cancer progression. This guide delves into the in vivo efficacy of prominent HSP90 inhibitors, presenting a head-to-head analysis to inform future research and development.
In Vivo Performance of HSP90 Inhibitors: A Comparative Analysis
The following tables summarize the in vivo antitumor activity of various HSP90 inhibitors across different cancer models. These comparisons highlight the differential efficacy and context-dependent responses to these agents.
Table 1: Comparison of AUY922, HSP990, and 17-AAG in Prostate Cancer
In ex vivo cultures of human prostate tumors, the novel synthetic inhibitors AUY922 and HSP990 demonstrated superior antiproliferative and proapoptotic activity compared to the first-generation inhibitor 17-AAG, despite equivalent target modulation as measured by the pharmacodynamic marker Hsp70.[1] While 17-AAG was largely ineffective in these cultured tumors, both AUY922 and HSP990 showed significant biological responses.[1]
| Inhibitor | Cancer Model | Key In Vivo Findings | Reference |
| AUY922 | Human Prostate Tumors (ex vivo) | Significantly reduced proliferation and induced apoptosis. | [1] |
| HSP990 | Human Prostate Tumors (ex vivo) | Significantly reduced proliferation and induced apoptosis. | [1] |
| 17-AAG | Human Prostate Tumors (ex vivo) | Ineffective at reducing proliferation or inducing apoptosis, despite Hsp70 induction. | [1] |
Table 2: Comparison of 17-DMAG, AUY922, and STA-9090 (Ganetespib) in Myxoid Liposarcoma
A study utilizing a patient-derived xenograft (PDX) model of myxoid liposarcoma revealed divergent in vivo responses to different HSP90 inhibitors. While all three agents inhibited tumor growth in vitro, their effects in the PDX model varied significantly.[2][3]
| Inhibitor | Cancer Model | Dosing Schedule | Outcome | Reference |
| 17-DMAG | Myxoid Liposarcoma PDX | Not specified | Inhibited tumor growth. | [3] |
| AUY922 | Myxoid Liposarcoma PDX | Not specified | Increased tumor growth and led to a more aggressive morphology. | [3] |
| STA-9090 (Ganetespib) | Myxoid Liposarcoma PDX | Not specified | Early but transient growth arrest. |
Table 3: Comparison of CH5164840 and Ganetespib (B611964) in Non-Small Cell Lung Cancer (NSCLC)
In preclinical NSCLC models, both CH5164840 and ganetespib have demonstrated significant antitumor activity, particularly when used in combination with EGFR tyrosine kinase inhibitors (TKIs).
| Inhibitor | NSCLC Xenograft Model | Dosing Regimen | Outcome | Reference |
| CH5164840 | NCI-H1975 (EGFR L858R/T790M) | Not specified | Enhanced antitumor activity in combination with erlotinib. | [4] |
| Ganetespib | NCI-H1975 (EGFR L858R/T790M) | 125 mg/kg, single dose | Inhibition of proliferation and induction of apoptosis. | [4] |
| Ganetespib | NCI-H1975 (EGFR L858R/T790M) | 150 mg/kg weekly | Improved efficacy in combination with paclitaxel (B517696) or docetaxel. | [4] |
| Ganetespib | HCC827 | 75 mg/kg | Potent tumor growth inhibition (T/C 26%). | [4] |
Table 4: Ganetespib in Combination with Other Targeted Agents in NSCLC
Ganetespib has shown the ability to potentiate the effects of other targeted therapies and overcome resistance in NSCLC xenograft models.
| Combination | NSCLC Xenograft Model | Dosing Regimen | Outcome | Reference |
| Ganetespib + Erlotinib | NCI-HCC827 (EGFR mutant) | Ganetespib: Not specified; Erlotinib: 50 mg/kg weekly | Combination led to significant tumor regressions. Erlotinib alone resulted in 11% tumor regression. | [5] |
| Ganetespib + Erlotinib | NCI-H322 (WT-EGFR) | Ganetespib: 50 mg/kg weekly; Erlotinib: 25 mg/kg 5 times/week | Ganetespib alone: 38% TGI; Erlotinib alone: 65% TGI; Combination: 34% tumor regression. | [5] |
| Ganetespib + Afatinib | NCI-H1975 (Erlotinib-resistant) | Ganetespib: 50 mg/kg weekly; Afatinib: 5 mg/kg 5 times/week | Ganetespib alone: 59% T/C; Afatinib alone: 66% T/C; Combination: 81% tumor growth inhibition. | [5] |
| Ganetespib vs. Crizotinib (B193316) | ALK-positive NSCLC | Not specified | Ganetespib displayed greater antitumor activity and prolonged animal survival compared to crizotinib. | [6] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approaches for evaluating HSP90 inhibitors, the following diagrams illustrate key signaling pathways and a typical in vivo experimental workflow.
Caption: HSP90 inhibition disrupts multiple oncogenic signaling pathways.
Caption: A typical workflow for in vivo evaluation of HSP90 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of in vivo studies. Below are generalized protocols for subcutaneous and patient-derived xenograft models.
Subcutaneous Xenograft Model Protocol
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions until they reach the logarithmic growth phase.
-
Cell Preparation: Cells are harvested, washed with PBS, and resuspended in a suitable medium (e.g., serum-free medium or PBS) at a specific concentration (e.g., 1-5 x 10⁷ cells/mL). For some cell lines, mixing with Matrigel (1:1 ratio) can improve tumor engraftment.[7]
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice), typically 6-8 weeks old, are used.
-
Implantation: A cell suspension of 100-200 µL is injected subcutaneously into the flank of each mouse.[7]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: Volume = (Length × Width²) / 2.[7]
-
Treatment: Once tumors reach the desired size, mice are randomized into control and treatment groups. The HSP90 inhibitor (or vehicle control) is administered according to the specified dosing schedule and route (e.g., oral, intravenous, intraperitoneal).
-
Efficacy Evaluation: Tumor growth inhibition (TGI) is calculated at the end of the study. TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] × 100.
-
Pharmacodynamic Analysis: At the end of the study, tumors may be excised for analysis of target engagement, such as Western blotting for HSP90 client proteins.
Patient-Derived Xenograft (PDX) Model Protocol
-
Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients, typically during surgery.[8]
-
Tissue Processing: The tumor tissue is transported in a sterile medium on ice. Necrotic tissue is removed, and the viable tumor is cut into small fragments (e.g., 3x3 mm).[8]
-
Animal Model: Highly immunodeficient mice (e.g., NOD-scid IL2Rgamma-null (NSG) mice) are used to improve engraftment rates.[8]
-
Implantation: Tumor fragments are surgically implanted subcutaneously or orthotopically into the mice.[8]
-
Passaging: Once the initial tumor (Passage 0) grows, it can be serially transplanted into new cohorts of mice for expansion.[9]
-
Treatment and Evaluation: Similar to the subcutaneous xenograft model, once tumors are established, mice are randomized for treatment, and tumor growth and response to the HSP90 inhibitor are monitored.
Conclusion
This guide provides a comparative overview of the in vivo efficacy of several HSP90 inhibitors, highlighting the variability in response across different cancer types and inhibitor backbones. The data underscores the importance of selecting the appropriate inhibitor for a specific cancer context and suggests that combination therapies may unlock the full potential of HSP90 inhibition. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers designing and interpreting in vivo studies in this promising field of cancer therapy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Different HSP90 Inhibitors Exert Divergent Effect on Myxoid Liposarcoma In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. The HSP90 inhibitor ganetespib potentiates the antitumor activity of EGFR tyrosine kinase inhibition in mutant and wild-type non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ganetespib demonstrates potency against ALK-positive lung cancer and overcomes crizotinib resistance - ecancer [ecancer.org]
- 7. yeasenbio.com [yeasenbio.com]
- 8. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Establishing and Maintaining an Extensive Library of Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
Confirming On-Target Effects of VER-82576: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of VER-82576, a potent Hsp90 inhibitor, with other alternatives. Supported by experimental data, this document details the methodologies to confirm its on-target effects and presents a clear comparison of its performance.
This compound, also known as NVP-BEP800, is a synthetic small molecule that targets Heat shock protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell growth, proliferation, and survival. By competitively inhibiting the ATP-binding site in the N-terminal domain of Hsp90, this compound disrupts the chaperone's function, leading to the degradation of its client proteins and subsequent anti-cancer effects. This guide explores the experimental validation of these on-target effects and compares this compound with other notable Hsp90 inhibitors.
Comparative Performance of Hsp90 Inhibitors
The efficacy of this compound and its alternatives can be quantified by their half-maximal growth inhibitory concentrations (GI50) across various cancer cell lines. The following table summarizes the reported GI50 values for this compound, NVP-AUY922, and 17-AAG, providing a snapshot of their relative potencies.
| Cell Line | Cancer Type | This compound (NVP-BEP800) GI50 (nM) | NVP-AUY922 GI50 (nM) | 17-AAG GI50 (nM) |
| A375 | Melanoma | 38 | ~2.3-50 | - |
| BT-474 | Breast Cancer | 53 | 3 - 126 | 5 - 6 |
| SK-BR-3 | Breast Cancer | 56 | 3 - 126 | 70 |
| MCF-7 | Breast Cancer | 118 | 3 - 126 | <2000 |
| MDA-MB-231 | Breast Cancer | 190 | 3 - 126 | <2000 |
| PC3 | Prostate Cancer | 1050 | ~2.3-50 | 25 - 45 |
| HCT116 | Colon Cancer | - | ~2.3-50 | - |
| NCI-N87 | Gastric Cancer | - | 2 - 40 | - |
Note: GI50 values can vary depending on the specific experimental conditions, such as assay type and duration of drug exposure.
Experimental Protocols for On-Target Effect Confirmation
To validate the on-target effects of this compound, a series of key experiments are typically performed. These include assessing the degradation of Hsp90 client proteins, analyzing the impact on the cell cycle, and quantifying the induction of apoptosis.
Hsp90 Client Protein Degradation via Western Blotting
This protocol details the detection of Hsp90 client protein degradation in cancer cells following treatment with this compound.
a. Cell Culture and Treatment:
-
Culture selected cancer cell lines (e.g., BT-474, A375) in appropriate media and conditions until they reach 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 50, 100, 250, 500 nM) for a predetermined time course (e.g., 6, 12, 24, 48 hours). Include a vehicle control (e.g., DMSO).
b. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.
-
Determine the protein concentration of each lysate using a BCA protein assay.
c. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of all samples.
-
Prepare protein samples with Laemmli buffer and denature by boiling.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
d. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane overnight at 4°C with primary antibodies specific for Hsp90 client proteins (e.g., HER2, Raf-1, Akt) and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
e. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control to determine the relative levels of client proteins.
Cell Cycle Analysis via Flow Cytometry
This protocol outlines the procedure for analyzing the cell cycle distribution of cancer cells treated with this compound.
a. Cell Preparation and Treatment:
-
Seed cells at an appropriate density and treat with this compound at various concentrations for a specified duration (e.g., 24 hours).
b. Cell Fixation:
-
Harvest the cells, including any floating cells, and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol (B145695) while gently vortexing.
-
Incubate the cells on ice for at least 30 minutes.
c. Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing propidium (B1200493) iodide (PI) and RNase A. PI intercalates with DNA, and RNase A removes RNA to ensure specific DNA staining.
-
Incubate the cells in the dark at room temperature for 15-30 minutes.
d. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Excite the PI with a 488 nm laser and collect the fluorescence emission at approximately 617 nm.
-
Generate a histogram of DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay via Annexin V Staining
This protocol describes the detection of apoptosis in this compound-treated cells using Annexin V staining.
a. Cell Treatment:
-
Treat cells with this compound at desired concentrations and for a suitable time to induce apoptosis (e.g., 24-48 hours).
b. Cell Staining:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and a viability dye such as propidium iodide (PI) or 7-AAD to the cell suspension. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while the viability dye enters necrotic or late apoptotic cells with compromised membranes.
-
Incubate the cells in the dark at room temperature for 15 minutes.
c. Flow Cytometry Analysis:
-
Analyze the stained cells promptly by flow cytometry.
-
Excite FITC with a 488 nm laser and collect emission at ~530 nm. Excite PI with the same laser and collect emission at ~617 nm.
-
Differentiate between live (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cell populations.
Visualizing the Mechanism and Workflow
To further clarify the on-target effects of this compound, the following diagrams illustrate the Hsp90 signaling pathway, the experimental workflow for confirming on-target effects, and the logical relationship of downstream cellular consequences.
Caption: Hsp90 signaling pathway and inhibition by this compound.
Caption: Experimental workflow for confirming on-target effects.
Caption: Downstream consequences of Hsp90 inhibition by this compound.
Safety Operating Guide
Navigating the Safe Disposal of VER-82576: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists at the forefront of drug development, the proper handling and disposal of investigational compounds like VER-82576 are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the operational planning and disposal of this compound, a potent and selective Hsp90 inhibitor. Adherence to these protocols is critical for minimizing environmental impact and safeguarding personnel.
This compound, also known as NVP-BEP800, is a synthetic compound investigated for its antitumor activities.[1][2] Due to its cytotoxic potential, it is classified as a hazardous drug and requires stringent disposal procedures in line with federal, state, and local regulations.[3][4]
Key Chemical and Physical Properties of this compound
A summary of essential quantitative data for this compound is presented below. This information is crucial for its proper handling, storage, and safe disposal.
| Property | Value | Source |
| Synonyms | NVP-BEP800 | [2][5] |
| Molecular Formula | C₂₁H₂₃Cl₂N₅O₂S | [6] |
| Molecular Weight | 480.4 g/mol | [6] |
| IC₅₀ for Hsp90β | 58 nM | [1][2][5] |
| Appearance | Solid | [5] |
| Solubility | DMF: 12 mg/mLDMF:PBS (pH 7.2) (1:1): 0.5 mg/mLEthanol (B145695): 5 mg/mL | [6] |
| Storage Temperature | -20°C (long-term) | [1] |
Experimental Protocols: General Handling and Disposal Workflow
The following diagram outlines the general workflow for the safe handling and disposal of potent chemical compounds such as this compound in a laboratory setting. This workflow is designed to minimize exposure and ensure that all waste is managed in accordance with institutional and regulatory standards.
Step-by-Step Disposal Procedures for this compound
The following procedures are based on best practices for the disposal of hazardous pharmaceutical waste. It is imperative to consult the specific Safety Data Sheet (SDS) for this compound and your institution's Environmental Health and Safety (EHS) guidelines for definitive protocols.
Personal Protective Equipment (PPE)
Before handling this compound in any form (solid or in solution), all personnel must wear the following appropriate PPE:
-
Gloves: Two pairs of chemotherapy-rated nitrile gloves.
-
Lab Coat: A disposable, fluid-resistant gown or a dedicated lab coat.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Respiratory Protection: A NIOSH-approved respirator may be required depending on the procedure and your institution's policies. All weighing of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood.
Solid Waste Disposal
Solid waste contaminated with this compound includes, but is not limited to:
-
Empty vials and containers
-
Contaminated PPE (gloves, gowns, etc.)
-
Weigh boats and paper
-
Pipette tips
-
Spill cleanup materials
Procedure:
-
Carefully place all solid waste into a designated, sealable, and clearly labeled hazardous waste container.
-
The container should be lined with a heavy-duty plastic bag.
-
Label the container with "Hazardous Waste," "Chemotherapy Waste," or as required by your institution, and list "this compound" as a constituent.
-
Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Arrange for disposal through your institution's EHS office. Do not mix with non-hazardous waste.
Liquid Waste Disposal
Liquid waste containing this compound includes:
-
Unused or expired solutions of this compound.
-
Solvents used to rinse contaminated glassware.
-
Media from cell cultures treated with this compound.
Procedure:
-
Collect all liquid waste in a sealed, leak-proof, and chemically compatible container (e.g., a high-density polyethylene (B3416737) container for solutions in DMSO).
-
Clearly label the container with "Hazardous Waste," the chemical name ("this compound"), the solvent used (e.g., "in DMSO"), and an approximate concentration.
-
Store the liquid waste container in secondary containment (e.g., a larger, unbreakable container) in a designated hazardous waste accumulation area.
-
Do not pour any liquid waste containing this compound down the drain. [7]
-
Arrange for pickup and disposal through your institution's EHS office.
Sharps Waste Disposal
Any sharp objects contaminated with this compound, such as needles and syringes, must be handled with extreme care to prevent punctures.
Procedure:
-
Immediately after use, dispose of contaminated sharps in a designated, puncture-resistant, and leak-proof sharps container.
-
The sharps container must be clearly labeled as "Hazardous Waste" and/or "Chemotherapy Waste."[8]
-
Once the container is full (no more than three-quarters), seal it securely.
-
Dispose of the sealed sharps container as hazardous waste through your institution's EHS office.[3]
Decontamination of Glassware and Surfaces
-
Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone) to remove any residual this compound. The solvent rinse must be collected as hazardous liquid waste. Following the solvent rinse, the glassware can be washed with a standard laboratory detergent.
-
Surfaces: In the event of a spill, contain the spill with an absorbent material. For small spills of the solid compound, carefully wipe the area with a damp cloth, taking care not to generate dust. For liquid spills, use an appropriate absorbent material. All cleanup materials should be disposed of as solid hazardous waste. The area should then be decontaminated with a suitable solvent, followed by a standard cleaning agent.
Accidental Release Measures
In the event of a significant spill or release:
-
Evacuate the immediate area.
-
Alert your laboratory supervisor and EHS office immediately.
-
Avoid breathing any dust or vapors.
-
Ensure the area is well-ventilated.
-
Follow your institution's specific spill response procedures.
By adhering to these stringent handling and disposal protocols, researchers can mitigate the risks associated with the use of potent investigational compounds like this compound, ensuring a safe and compliant laboratory environment for all personnel.
References
- 1. selleckchem.com [selleckchem.com]
- 2. abmole.com [abmole.com]
- 3. ph.health.mil [ph.health.mil]
- 4. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. nems.nih.gov [nems.nih.gov]
- 8. dam.assets.ohio.gov [dam.assets.ohio.gov]
Essential Safety and Handling Guide for VER-82576 (NVP-BEP800)
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of the HSP90 inhibitor VER-82576.
This document provides critical, immediate safety and logistical information for the handling of this compound, a potent, orally available, and selective Hsp90 inhibitor. Adherence to these guidelines is essential to ensure the safety of laboratory personnel and the integrity of research.
Personal Protective Equipment (PPE) Requirements
When handling this compound in solid or solution form, the following personal protective equipment is mandatory. The specific requirements are summarized in the table below.
| Equipment | Specification | Rationale |
| Gloves | Nitrile, double-gloved | Prevents skin contact with the compound. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes and airborne particles. |
| Lab Coat | Standard laboratory coat | Provides a barrier against accidental spills. |
| Respiratory Protection | Use in a certified chemical fume hood | Avoids inhalation of the powdered compound. |
Safe Handling and Operational Plan
2.1. Engineering Controls:
-
Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.
2.2. Procedural Guidance for Handling:
-
Preparation: Before handling, ensure all required PPE is correctly worn. Prepare the workspace within the chemical fume hood by lining it with absorbent, disposable bench paper.
-
Weighing: When weighing the solid form of this compound, use a dedicated, clean weighing vessel. Minimize the creation of dust by handling the powder gently.
-
Solubilization: To prepare a stock solution, add the solvent to the vial containing this compound slowly to avoid splashing. This compound is soluble in Ethanol and DMSO.
-
Aspiration and Dispensing: Use calibrated micropipettes with filtered tips for all liquid handling.
-
Post-Handling: After handling, wipe down the work surface in the fume hood with an appropriate deactivating solution, followed by a thorough cleaning.
Emergency Procedures
3.1. First-Aid Measures:
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Rinse eyes thoroughly with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
3.2. Spill Response:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, use an absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Clean: Carefully sweep up the absorbed material and place it in a sealed container for disposal. Clean the spill area with a deactivating solution.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Storage and Disposal Plan
4.1. Storage:
-
Store this compound in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible substances.
-
The solid compound is stable at -20°C for up to 3 years.
4.2. Disposal:
-
All waste materials, including empty vials, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.
Experimental Workflow and Safety Diagram
The following diagram illustrates the standard workflow for safely handling this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
